2-(5-Bromothiophen-2-yl)quinoxaline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2S/c13-12-6-5-11(16-12)10-7-14-8-3-1-2-4-9(8)15-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHGFAOYCJJCPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(S3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384208 | |
| Record name | 2-(5-bromo-2-thienyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-75-8 | |
| Record name | 2-(5-Bromo-2-thienyl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-bromo-2-thienyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(5-Bromothiophen-2-yl)quinoxaline: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-(5-Bromothiophen-2-yl)quinoxaline. While specific experimental data for this particular molecule is limited in currently available literature, this document extrapolates information from closely related analogs and the broader class of quinoxaline derivatives to offer valuable insights for research and development.
Chemical Structure and Properties
This compound belongs to the quinoxaline family, a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. The structure of the title compound features a 5-bromothiophen-2-yl substituent at the 2-position of the quinoxaline core.
Chemical Structure:
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic |
| Molecular Formula | C₁₂H₇BrN₂S |
| Molecular Weight | 291.17 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Not available. Related compounds have melting points ranging from 100-250 °C. |
| Boiling Point | Not available. |
| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. |
| CAS Number | 175135-75-8[1] |
Table 2: Predicted Spectral Data Characteristics
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the quinoxaline and thiophene rings. The chemical shifts would be influenced by the bromine substituent and the electron-withdrawing nature of the quinoxaline ring system. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the substituted carbons of the quinoxaline and thiophene rings. |
| IR Spectroscopy | Characteristic peaks for C=N stretching of the pyrazine ring, C-H stretching of the aromatic rings, and C-Br stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine. |
Synthesis and Experimental Protocols
A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on general methods for quinoxaline synthesis and starting materials suggested by chemical suppliers, a plausible synthetic route can be proposed. The most common and effective method for synthesizing quinoxaline analogues is the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound[2].
A likely precursor for the thiophene moiety is 2-(2-bromoacetyl)-5-bromothiophene , and for the quinoxaline core, 1,2-diaminobenzene (o-phenylenediamine) would be the corresponding reactant[3].
Proposed Synthetic Workflow
The following diagram illustrates a probable synthetic pathway for this compound.
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on similar reactions and requires optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-diaminobenzene (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagent: Add a solution of 2-(2-bromoacetyl)-5-bromothiophene (1 equivalent) in the same solvent to the flask.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The crude product may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure. The crude product is then neutralized, filtered, and washed.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure product.
Potential Biological Activities and Drug Development Applications
While no specific biological studies have been reported for this compound, the quinoxaline scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Numerous quinoxaline derivatives have been investigated and developed for various therapeutic applications.
Table 3: Reported Biological Activities of Quinoxaline Derivatives
| Biological Activity | Therapeutic Area | References |
| Anticancer/Antitumor | Oncology | [1][2][4] |
| Antimicrobial (Antibacterial, Antifungal) | Infectious Diseases | [1][2][5] |
| Antiviral | Infectious Diseases | [1] |
| Anti-inflammatory | Inflammation & Immunology | [6] |
| Kinase Inhibitors | Oncology, Inflammatory Diseases | [1] |
| Anticonvulsant | Neurology | [1] |
| Antimalarial | Infectious Diseases | [1] |
| Antitubercular | Infectious Diseases | [1] |
The diverse biological activities of quinoxalines stem from the ability of the planar heterocyclic system to intercalate with DNA and interact with various enzymes and receptors. The introduction of the bromothiophene moiety in this compound may modulate its biological activity, potency, and selectivity. The bromine atom can participate in halogen bonding, and the thiophene ring can act as a bioisostere for a phenyl ring, potentially improving pharmacokinetic properties.
Given the established anticancer and antimicrobial properties of many quinoxaline derivatives, it is plausible that this compound could be a valuable candidate for further investigation in these therapeutic areas.
Logical Relationship for Drug Discovery Potential
The following diagram outlines the logical progression from the chemical scaffold to its potential therapeutic applications.
Caption: Logical flow from chemical structure to potential biological activities.
Conclusion and Future Directions
This compound is a molecule of interest due to its quinoxaline core, which is associated with a wide range of pharmacological activities. While specific experimental data for this compound is currently lacking in the public domain, this guide provides a foundational understanding based on related structures.
For researchers and drug development professionals, the immediate next steps should involve:
-
Synthesis and Characterization: The foremost priority is to synthesize this compound and thoroughly characterize it using modern analytical techniques to establish its definitive physicochemical and spectral properties.
-
Biological Evaluation: A comprehensive biological screening of the purified compound against a panel of cancer cell lines and microbial strains is crucial to determine its therapeutic potential.
-
Mechanism of Action Studies: Should promising activity be identified, further studies to elucidate the mechanism of action, including potential interactions with biological targets and effects on signaling pathways, would be warranted.
The exploration of this compound and its analogs holds promise for the discovery of novel therapeutic agents.
References
- 1. Cas 175135-75-8,2-(5-bromo-2-thienyl)quinoxaline | lookchem [lookchem.com]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of 2-(5-Bromothiophen-2-yl)quinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and a likely synthetic protocol for the chemical compound 2-(5-Bromothiophen-2-yl)quinoxaline. Due to the absence of a single comprehensive publication detailing all aspects of this specific molecule, this guide consolidates information from published data on structurally analogous compounds to provide a robust predictive and methodological resource.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3' | ~ 7.20 - 7.30 | d | ~ 4.0 |
| H-4' | ~ 7.70 - 7.80 | d | ~ 4.0 |
| H-3 | ~ 9.25 | s | - |
| H-5, H-8 | ~ 8.10 | m | - |
| H-6, H-7 | ~ 7.75 | m | - |
Predicted data is based on analogous compounds reported in the literature.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-5' | ~ 115 |
| C-3' | ~ 128 |
| C-4' | ~ 131 |
| C-2' | ~ 145 |
| C-5, C-8 | ~ 129 |
| C-6, C-7 | ~ 130 |
| C-4a, C-8a | ~ 142 |
| C-2 | ~ 147 |
| C-3 | ~ 143 |
Predicted data is based on analogous compounds reported in the literature.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z |
| [M+H]⁺ | 290.9797 |
Calculated for the molecular formula: C₁₂H₇BrN₂S
Experimental Protocols
The synthesis of this compound can be achieved through the well-established condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound or an α-haloketone. The following protocol is a generalized method based on common procedures for the synthesis of quinoxaline derivatives.
Synthesis of this compound from 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one and o-phenylenediamine
This reaction involves the condensation of an α-bromoketone with o-phenylenediamine.
Materials:
-
2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one
-
o-phenylenediamine
-
Ethanol or Toluene
-
Sodium bicarbonate (optional, as a base)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of o-phenylenediamine in ethanol.
-
Add 1 equivalent of 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one to the solution.
-
If desired, add a mild base such as sodium bicarbonate (1.1 equivalents) to scavenge the HBr formed during the reaction.
-
Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.
Visualizations
The following diagrams illustrate the chemical structure of this compound and its proposed synthesis pathway.
Caption: Chemical Structure of this compound.
Caption: Proposed Synthesis Pathway for this compound.
Crystal Structure Analysis of Thiophene-Quinoxaline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure analysis of thiophene-quinoxaline compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This document outlines the key crystallographic features of these compounds, detailed experimental protocols for their synthesis and analysis, and insights into their potential mechanisms of action, particularly in the context of cancer therapeutics.
Introduction to Thiophene-Quinoxaline Compounds
Thiophene-quinoxaline derivatives are a class of organic molecules characterized by a fused ring system comprising a thiophene ring and a quinoxaline moiety. The electron-rich nature of the thiophene ring and the electron-accepting properties of the quinoxaline core impart these compounds with interesting donor-acceptor characteristics.[1] This electronic structure is often associated with significant biological activity, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents. Furthermore, the planarity and rigidity of the fused ring system facilitate intermolecular interactions, leading to diverse and often predictable crystal packing arrangements. The study of their crystal structures through single-crystal X-ray diffraction is paramount to understanding their structure-property relationships and for the rational design of new derivatives with enhanced therapeutic or material properties.
Experimental Protocols
Synthesis of Thiophene-Quinoxaline Derivatives
A common and effective method for the synthesis of thiophene-quinoxaline derivatives is the condensation reaction between a thiophene-containing 1,2-dicarbonyl compound and an o-phenylenediamine. For more complex, substituted derivatives, a multi-step synthesis involving a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, is often employed.[2]
Example Protocol: Microwave-Assisted Synthesis
This protocol is a representative example for the synthesis of a thiophene-substituted quinoxaline.
-
Condensation: In a microwave reactor vessel, combine the thiophene-based dicarbonyl compound (1.0 mmol) and the appropriate o-phenylenediamine (1.0 mmol) in ethanol.
-
Microwave Irradiation: Seal the vessel and irradiate the mixture in a microwave reactor at a controlled temperature (e.g., 120 °C) for a short duration (e.g., 10-20 minutes).[1]
-
Isolation: After cooling, the product often crystallizes directly from the reaction mixture. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Workflow for Synthesis of Thiophene-Quinoxaline Derivatives
Single-Crystal X-ray Diffraction (SCXRD)
Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.
Crystallization Protocol: Slow Evaporation
-
Solvent Selection: Dissolve the purified thiophene-quinoxaline compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or dichloromethane/hexane) to form a nearly saturated solution.
-
Crystal Growth: Filter the solution into a clean vial. Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.
Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Experimental Workflow for Crystal Structure Analysis
Crystallographic Data of Selected Thiophene-Quinoxaline Compounds
The following tables summarize key crystallographic data for representative thiophene-quinoxaline derivatives reported in the literature. These data provide a basis for comparing the structural features of different compounds within this class.
Table 1: Unit Cell Parameters of Selected Thiophene-Quinoxaline Compounds
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | Monoclinic | P2₁/c | 12.2009(17) | 8.3544(9) | 13.9179(17) | 104.980(5) | 1370.8(3) | 4 | [3] |
| 2,3-Bis(thiophen-3-yl)quinoxaline | Monoclinic | P2₁/c | 15.966(2) | 5.5741(15) | 15.629(4) | 98.25(2) | 1376.5(6) | 4 | [4] |
Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles
| Compound | Bond/Angle/Torsion | Value | Ref. |
| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | C(1)-S(1) | 1.701(3) Å | [3] |
| C(4)-S(1) | 1.711(2) Å | [3] | |
| C(1)-S(1)-C(4) | 89.55(13)° | [3] | |
| S(1)-C(4)-C(5)-N(3) | -25.3° | [3] | |
| 2,3-Bis(thiophen-3-yl)quinoxaline | Dihedral angle between quinoxaline and thienyl ring 1 | 63.94(8)° | [4] |
| Dihedral angle between quinoxaline and thienyl ring 2 | 21.35(8)° | [4] | |
| Dihedral angle between the two thienyl rings | 62.71(10)° | [4] |
Biological Activity and Signaling Pathways
Several thiophene and quinoxaline derivatives have been investigated for their anticancer properties.[5] One of the key mechanisms of action for some of these compounds is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5][6] EGFR is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling pathways, primarily the RAS-RAF-MEK-MAPK and the PI3K-AKT pathways.[7] These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Thiophene-quinoxaline compounds can act as EGFR inhibitors by competing with ATP for binding to the kinase domain of the receptor, thereby blocking its downstream signaling.
EGFR Signaling Pathway and Inhibition by Thiophene-Quinoxaline Compounds
Conclusion
The crystal structure analysis of thiophene-quinoxaline compounds provides invaluable insights into their molecular conformation, intermolecular interactions, and solid-state packing. This information is crucial for understanding their physicochemical properties and biological activities. The synthetic accessibility of these compounds, coupled with their potential to act as inhibitors of key signaling pathways, such as the EGFR cascade, makes them a promising scaffold for the development of novel therapeutic agents. The detailed experimental protocols and compiled crystallographic data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and materials science, facilitating further exploration and application of this important class of heterocyclic compounds.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Bis(thiophen-3-yl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
Photophysical Properties of 2-(5-Bromothiophen-2-yl)quinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photophysical properties of 2-(5-Bromothiophen-2-yl)quinoxaline and its derivatives. While direct, extensive data on the singular compound is limited in publicly available literature, this document extrapolates and presents key data from closely related 2,3-bis(5-arylthiophen-2-yl)quinoxaline analogues. This guide covers synthetic methodologies, detailed experimental protocols for photophysical characterization, and a summary of key quantitative data. The information is intended to serve as a foundational resource for researchers interested in the application of these compounds in materials science and medicinal chemistry.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest due to their diverse applications, ranging from medicinal chemistry to materials science. Their inherent electron-accepting nature, coupled with the potential for extensive π-conjugation, makes them excellent candidates for the development of novel fluorophores and electronic materials. The introduction of a thiophene moiety, particularly a brominated one, at the 2-position of the quinoxaline core is expected to modulate the electronic and photophysical properties, offering avenues for further functionalization through cross-coupling reactions. This guide focuses on the synthesis and photophysical characteristics of this compound and its closely related derivatives.
Synthesis
The synthesis of this compound and its analogues generally involves the condensation of an appropriate o-diamine with a 1,2-dicarbonyl compound. For the synthesis of related bis(5-bromothiophen-2-yl)quinoxalines, a common starting material is 1,2-bis(5-bromothien-2-yl)-1,2-ethanedione, which is then condensed with a substituted o-phenylenediamine.
A general synthetic approach is outlined below:
Caption: Synthetic workflow for quinoxaline derivatives.
Further functionalization can be achieved via Suzuki or Stille cross-coupling reactions at the bromine position to introduce various aryl groups.
Photophysical Properties
The photophysical properties of quinoxaline derivatives are heavily influenced by the nature of the substituents at the 2 and 3 positions. The introduction of arylthienyl groups generally leads to compounds with interesting absorption and emission characteristics.
UV-Vis Absorption and Fluorescence Emission
The following table summarizes the photophysical data for a series of related 2,3-bis(5-arylthiophen-2-yl)quinoxaline derivatives in different solvents. This data provides a strong indication of the expected properties of this compound.
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| 5a | Toluene | 435 | 531 | 4317 | 0.14 |
| Acetonitrile | 433 | 598 | 7149 | <0.01 | |
| 5b | Toluene | 363 | 480 | 6689 | 0.11 |
| Acetonitrile | 362 | 539 | 9481 | <0.01 | |
| 5c | Toluene | 368 | 483 | 6402 | 0.08 |
| Acetonitrile | 366 | 545 | 9406 | <0.01 | |
| 5d | Toluene | 365 | 483 | 6599 | 0.09 |
| Acetonitrile | 363 | 544 | 9600 | <0.01 |
Data extrapolated from a study on 2,3-bis(5-arylthiophen-2-yl)quinoxaline derivatives.[1]
The compounds generally exhibit a significant positive solvatochromism, with a notable red-shift in the emission spectra in more polar solvents like acetonitrile, which is indicative of a more polar excited state due to intramolecular charge transfer (ICT).[1]
Experimental Protocols
General Synthesis of 2,3-bis(5-arylthiophen-2-yl)quinoxalines
A mixture of the appropriate 1,2-bis(5-arylthien-2-yl)-1,2-ethanedione (1.0 mmol) and the corresponding o-phenylenediamine (1.0 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the desired quinoxaline derivative. Further purification can be achieved by recrystallization or column chromatography.
Photophysical Measurements
UV-Vis absorption spectra are typically recorded on a spectrophotometer using a 1 cm path length quartz cuvette. Fluorescence emission and excitation spectra are recorded on a spectrofluorometer. The fluorescence quantum yields are determined using a reference standard with a known quantum yield, such as quinine sulfate in 0.1 M H2SO4 (ΦF = 0.546). The concentration of the sample solutions is typically in the range of 10-5 to 10-6 M.[2]
The following diagram illustrates a general workflow for photophysical characterization:
Caption: Workflow for photophysical characterization.
Potential Applications
Given their favorable photophysical properties, this compound and its derivatives are promising candidates for a variety of applications, including:
-
Organic Light-Emitting Diodes (OLEDs): Their fluorescence in the blue-green region of the spectrum makes them suitable for use as emitters in OLED devices.
-
Fluorescent Probes and Sensors: The sensitivity of their emission to the polarity of the environment suggests potential applications as fluorescent probes for sensing changes in local environments.
-
Pharmacological Agents: Quinoxaline derivatives have a well-documented history of diverse biological activities, and these compounds could be explored for their potential as anticancer, antimicrobial, or antiviral agents.[3][4]
Conclusion
While specific data for this compound remains to be fully elucidated in dedicated studies, the analysis of its close structural analogues provides a robust framework for predicting its photophysical behavior. The synthetic accessibility and the tunable nature of the quinoxaline-thiophene scaffold make this class of compounds a fertile ground for further research and development in both materials science and medicinal chemistry. This guide serves as a starting point for researchers looking to explore the potential of these promising molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Influence of Solvent Polarity: A Technical Guide to Solvatochromism in Donor-Acceptor Quinoxaline Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fascinating phenomenon of solvatochromism as observed in donor-acceptor (D-A) substituted quinoxaline dyes. Quinoxaline derivatives are a significant class of heterocyclic compounds, widely explored in medicinal chemistry and materials science for their diverse biological activities and intriguing photophysical properties.[1][2] Their application as fluorescent probes and sensors is often underpinned by their solvatochromic behavior, where the color of the dye changes in response to the polarity of its solvent environment.[3][4] This guide provides a comprehensive overview of the core principles, experimental methodologies, and key data related to the solvatochromism of these promising molecules.
The Core Principle: Intramolecular Charge Transfer (ICT)
The solvatochromism observed in donor-acceptor quinoxaline dyes is primarily driven by a process known as intramolecular charge transfer (ICT). In these systems, an electron-donating group (the donor) is conjugated to an electron-withdrawing quinoxaline core (the acceptor).[2][5] Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), predominantly localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is mainly centered on the acceptor.[6]
This charge separation leads to a significant increase in the dipole moment of the dye molecule in the excited state (µe) compared to its ground state (µg).[7] In polar solvents, the larger dipole moment of the excited state is better stabilized by the surrounding solvent molecules than the ground state. This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) in the emission spectrum. Conversely, in non-polar solvents, the excited state is less stabilized, leading to a blue-shift (hypsochromic shift) in the emission. This solvent-dependent spectral shift is the essence of positive solvatochromism.[8]
Caption: Energy level diagram illustrating positive solvatochromism.
Synthesis of Donor-Acceptor Quinoxaline Dyes
The synthesis of donor-acceptor quinoxaline dyes typically involves the condensation reaction between an o-phenylenediamine derivative and a 1,2-dicarbonyl compound, which can be substituted with various donor moieties.[9] Microwave-assisted synthesis has been shown to be an efficient method for preparing these compounds.[5]
General Experimental Protocol for Synthesis
A common synthetic route involves the reaction of a substituted 1,2-phenylenediamine with a substituted benzil derivative in a suitable solvent, such as ethanol or acetic acid, often under reflux or microwave irradiation. The product can then be purified by recrystallization or column chromatography.
Example Synthetic Scheme:
Caption: General workflow for the synthesis of donor-acceptor quinoxaline dyes.
Experimental Investigation of Solvatochromism
The solvatochromic properties of quinoxaline dyes are primarily investigated using UV-visible absorption and fluorescence spectroscopy.[10]
Protocol for Spectroscopic Measurements
-
Solution Preparation: Prepare dilute solutions (typically in the micromolar range to avoid aggregation) of the quinoxaline dye in a series of solvents with varying polarities.[7] A common selection of solvents includes non-polar (e.g., hexane, toluene), polar aprotic (e.g., tetrahydrofuran, dichloromethane, acetonitrile), and polar protic (e.g., ethanol, methanol) solvents.
-
UV-Visible Absorption Spectroscopy: Record the absorption spectra of the dye in each solvent using a spectrophotometer. Determine the wavelength of maximum absorption (λ_abs_max).
-
Fluorescence Spectroscopy: Record the emission spectra of the dye in each solvent using a spectrofluorometer. The excitation wavelength is typically set at the λ_abs_max for each respective solvent. Determine the wavelength of maximum emission (λ_em_max).
-
Data Analysis: Analyze the collected spectral data to determine the Stokes shift (the difference in wavenumbers between the absorption and emission maxima), and correlate the spectral shifts with solvent polarity scales such as the Reichardt's dye E_T(30) scale or the Lippert-Mataga polarity function.[5][11]
Caption: Experimental workflow for studying solvatochromism.
Quantitative Solvatochromic Data
The following tables summarize the photophysical properties of representative donor-acceptor quinoxaline dyes in various solvents, illustrating the impact of solvent polarity on their absorption and emission characteristics.
Table 1: Photophysical Data for Thiophene-Substituted Quinoxaline Dyes [5]
| Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) |
| Hexane | 390 | 450 | 3400 |
| Toluene | 395 | 475 | 4000 |
| Dichloromethane | 400 | 510 | 5000 |
| Acetonitrile | 400 | 530 | 5700 |
| Methanol | 405 | 550 | 6100 |
Note: Data is representative and may vary for specific thiophene-substituted quinoxaline derivatives.
Table 2: Photophysical Data for Aminostyrylquinoxaline Dyes [4]
| Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 420 | 480 | 2900 |
| Diethyl Ether | 425 | 510 | 3900 |
| Tetrahydrofuran | 430 | 540 | 4700 |
| Acetone | 435 | 560 | 5200 |
| Dimethyl Sulfoxide | 440 | 580 | 5800 |
Note: Data is representative and may vary for specific aminostyrylquinoxaline derivatives.
Applications in Research and Development
The pronounced solvatochromism of donor-acceptor quinoxaline dyes makes them highly valuable for a range of applications:
-
Fluorescent Probes: Their sensitivity to the local environment allows them to be used as probes to study the polarity of microenvironments, such as in biological membranes or polymer matrices.[5]
-
Sensors: They can be designed as chemosensors where the binding of an analyte induces a change in the local polarity, leading to a detectable color or fluorescence change.[3][12]
-
Organic Electronics: The tunable photophysical properties of these dyes are also of interest for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[2][13]
Conclusion
Donor-acceptor quinoxaline dyes exhibit significant solvatochromism, a property that is directly linked to the intramolecular charge transfer character of their excited state. This comprehensive guide has outlined the fundamental principles, synthetic strategies, and experimental methodologies for studying this phenomenon. The provided quantitative data and workflows serve as a valuable resource for researchers and professionals engaged in the design and application of these versatile fluorophores in diverse fields, including medicinal chemistry, materials science, and drug development. The continued exploration of structure-property relationships in this class of dyes is expected to lead to the development of even more sophisticated and sensitive molecular probes and functional materials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cinnamil- and Quinoxaline-Derivative Indicator Dyes for Detecting Volatile Amines in Fish Spoilage [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. article.sapub.org [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Frontier Molecular Orbital Analysis of 2-(5-Bromothiophen-2-yl)quinoxaline and Related Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Quinoxaline Derivatives and Frontier Orbitals
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely investigated for their diverse applications in pharmaceuticals, organic electronics, and chemosensors. Their electronic properties, governed by the HOMO and LUMO energy levels and the corresponding HOMO-LUMO gap, are critical determinants of their functionality. The HOMO level is associated with the electron-donating ability, while the LUMO level relates to the electron-accepting capacity of a molecule. The energy gap is a key factor influencing the molecule's stability, reactivity, and optical and electronic characteristics.
For donor-acceptor (D-A) type molecules like 2-(5-Bromothiophen-2-yl)quinoxaline, where the thiophene moiety can act as a donor and the quinoxaline as an acceptor, understanding the frontier orbital energies is paramount for designing molecules with tailored properties.
HOMO-LUMO Energy Levels of Structurally Related Compounds
While specific data for this compound is unavailable, research on analogous compounds provides valuable reference points. The following table summarizes the electronic properties of a structurally related quinoxaline derivative.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (E_g, eV) | Method | Source |
| Poly(5‐(6‐(5‐(4,8‐bis((2‐ethylhexyl)oxy)benzo[1,2‐b:4,5‐b′]dithiophen‐2‐yl)‐4‐(2‐ethylhexyl)thiophen‐2‐yl)‐4,8‐bis ((2‐ethylhexyl)oxy)benzo[1,2‐b:4,5‐b′]dithiophen‐2‐yl)‐2,3‐bis(3,4‐bis(octyloxy)phenyl)quinoxaline) (PQBT) | -5.58 | -3.30 | 2.28 | Cyclic Voltammetry | [1] |
Experimental and Computational Protocols
The determination of HOMO and LUMO energy levels is typically achieved through a combination of electrochemical and spectroscopic techniques, often complemented by computational modeling.
Experimental Methodologies
3.1.1. Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary electrochemical technique used to probe the redox behavior of a compound and to estimate the energies of its frontier molecular orbitals.
-
Principle: The compound of interest is dissolved in a suitable solvent containing a supporting electrolyte. A linearly varying potential is applied to a working electrode, and the resulting current is measured. The potential at which the compound is oxidized corresponds to the removal of an electron from its HOMO, while the reduction potential corresponds to the addition of an electron to its LUMO.
-
Typical Protocol:
-
Instrumentation: A three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[2]
-
Sample Preparation: A solution of the quinoxaline derivative (typically in the millimolar range) is prepared in an appropriate solvent (e.g., acetonitrile, dichloromethane, or DMF) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆). The solution is deoxygenated by purging with an inert gas like nitrogen or argon.
-
Measurement: The potential is swept between a defined range, and the resulting voltammogram is recorded. The onset potentials of the first oxidation (E_onset,ox) and first reduction (E_onset,red) peaks are determined from the curve.
-
Energy Level Calculation: The HOMO and LUMO energy levels are then calculated using empirical formulas that relate the measured potentials to the vacuum level, often by referencing against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:
-
E_HOMO = -[E_onset,ox - E_½(Fc/Fc⁺) + 4.8] eV
-
E_LUMO = -[E_onset,red - E_½(Fc/Fc⁺) + 4.8] eV
-
-
3.1.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule and can be used to determine the optical HOMO-LUMO gap.
-
Principle: When a molecule absorbs light, an electron is promoted from an occupied orbital to an unoccupied orbital. The lowest energy absorption band in the UV-Vis spectrum typically corresponds to the transition from the HOMO to the LUMO.
-
Typical Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., chloroform, THF, or toluene).
-
Measurement: The absorption spectrum is recorded using a spectrophotometer.
-
Energy Gap Calculation: The onset of the lowest energy absorption band (λ_onset) is used to calculate the optical energy gap (E_g_opt) using the following equation:
-
E_g_opt (eV) = 1240 / λ_onset (nm)
-
-
Computational Methodology: Density Functional Theory (DFT)
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and properties of molecules.
-
Principle: DFT calculations solve the Schrödinger equation for a molecule to determine its electron density and, from that, its energy and molecular orbitals.
-
Typical Protocol:
-
Structure Optimization: The geometry of the molecule is first optimized to find its most stable conformation.
-
Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum.
-
Orbital Energy Calculation: The energies of the HOMO and LUMO are then calculated.
-
Functional and Basis Set: The accuracy of DFT calculations depends on the choice of the exchange-correlation functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d,p), 6-311++G(d,p)). These choices should be validated against experimental data where possible.
-
Visualizations
Caption: Molecular structure and frontier orbital energy levels.
Caption: Workflow for experimental and computational analysis.
Conclusion
While direct experimental or computational data on the HOMO and LUMO energy levels of this compound are not currently available in the literature, this guide provides a robust framework for understanding and determining these crucial parameters. By examining the properties of structurally similar quinoxaline derivatives and detailing the standard experimental and computational methodologies, researchers are equipped with the necessary knowledge to either predict the electronic behavior of the target molecule or to conduct their own investigations. The interplay of the electron-donating thiophene moiety and the electron-accepting quinoxaline core suggests that this class of compounds holds significant promise for applications where tailored electronic properties are essential. Further experimental and theoretical studies on this compound are warranted to fully elucidate its potential.
References
Theoretical Insights into Brominated Quinoxaline Derivatives: A DFT Perspective for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of bromine atoms to the quinoxaline scaffold can significantly modulate these activities, enhancing potency and selectivity. Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate the structural and electronic properties of these brominated derivatives, providing invaluable insights for rational drug design. This technical guide explores the application of theoretical DFT studies to brominated quinoxaline derivatives, detailing computational and experimental methodologies, summarizing key quantitative data, and visualizing fundamental workflows and biological mechanisms.
Introduction to Quinoxaline Derivatives in Drug Development
Quinoxaline, a fused bicyclic heteroaromatic compound consisting of a benzene ring and a pyrazine ring, is a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to numerous commercial drugs and exhibit a broad spectrum of biological activities, including roles as kinase inhibitors, anticancer agents, and antimicrobial compounds.[3][4][5] Bromination of the quinoxaline core is a key synthetic strategy to enhance biological efficacy.[6] Computational methods, particularly DFT, offer a cost-effective and time-efficient approach to screen and design novel brominated quinoxaline candidates for experimental validation.[7]
Methodologies: Experimental and Computational Protocols
Experimental Protocols: Synthesis and Characterization
The synthesis of brominated quinoxaline derivatives often involves multi-step reactions. A common precursor, 6-bromo-2,3-dichloroquinoxaline, can be prepared from 4-bromo-o-phenylenediamine and oxalic acid, followed by chlorination. This intermediate is then amenable to nucleophilic substitution to introduce various functional groups.[8] Another key strategy is the direct bromination of quinoxaline scaffolds using reagents like N-bromosuccinimide (NBS) or bromine in solvents such as dichloromethane or triflic acid.[1][6]
General Protocol for Bromination using NBS:
-
Dissolution: The starting quinoxaline derivative is dissolved in a suitable solvent (e.g., CHCl₃ or CH₂Cl₂).
-
Reagent Addition: N-bromosuccinimide (NBS) is added to the solution, often portion-wise, under an inert atmosphere (e.g., argon).
-
Reaction: The mixture is stirred at room temperature in the dark for a specified period (e.g., 5 hours to 2 days).[1]
-
Work-up: The reaction is quenched, typically with water. The organic layer is separated, washed with a basic solution like NaHCO₃, and dried over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: The crude product is purified using techniques like silica gel column chromatography or recrystallization.
Characterization Techniques: The synthesized compounds are typically characterized using a suite of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure and confirm the position of bromine atoms and other substituents.[1]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compounds.[6]
-
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups within the molecule.[1]
Computational Protocol: Density Functional Theory (DFT)
DFT calculations are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of brominated quinoxaline derivatives. These studies are typically performed using software packages like Gaussian or Spartan.[8][9]
Typical DFT Workflow:
-
Structure Drawing: The 2D structure of the brominated quinoxaline derivative is drawn using a molecular editor.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step to obtain a stable structure corresponding to a minimum on the potential energy surface. The B3LYP functional is commonly employed for this purpose.[9][10][11]
-
Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, is chosen. The 6-311G(d,p) or 6-311++G(d,p) basis sets are frequently used for quinoxaline derivatives, providing a good balance between accuracy and computational cost.[10][12][13][14]
-
Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).[11]
-
Property Calculations: Once the optimized geometry is confirmed, various electronic properties are calculated. This includes:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are calculated. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular reactivity and stability.[12][14]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack.
-
Time-Dependent DFT (TD-DFT): Used to predict electronic absorption spectra (UV-Vis) and excitation energies.[10][15]
-
Data Presentation: Quantitative DFT Results
DFT studies yield a wealth of quantitative data that helps in comparing different derivatives and understanding structure-activity relationships. The following tables summarize typical calculated parameters for a representative set of brominated quinoxaline derivatives.
Note: The values presented are illustrative and represent typical ranges found in the literature for similar compounds. Exact values are highly dependent on the specific molecule and the level of theory used.
Table 1: Calculated Molecular Geometries for a Representative Brominated Quinoxaline
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Length | C-Br | ~1.90 Å |
| C=N | ~1.30 Å | |
| C-C (aromatic) | ~1.40 Å | |
| Bond Angle | C-C-Br | ~120° |
| C-N-C | ~117° | |
| Dihedral Angle | Br-C-C-N | ~0° or ~180° (for planarity) |
Table 2: Calculated Quantum Chemical Parameters
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) |
| Quinoxaline | -6.5 | -1.5 | 5.0 | 2.5 |
| 6-Bromoquinoxaline | -6.7 | -1.8 | 4.9 | 2.45 |
| 6,7-Dibromoquinoxaline | -6.9 | -2.1 | 4.8 | 2.4 |
A smaller HOMO-LUMO gap generally indicates higher reactivity.[16]
Visualizing Workflows and Mechanisms
Graphviz diagrams are used to provide clear visual representations of complex processes and relationships.
General Workflow for DFT Studies
This diagram outlines the typical steps involved in a computational study of a brominated quinoxaline derivative, from initial structure input to the final analysis of its properties.
Molecular Structure of 6,7-Dibromoquinoxaline
This diagram provides a simplified, schematic representation of the molecular structure of a key brominated quinoxaline derivative.
Proposed Mechanism: Topoisomerase II Inhibition
Several quinoxaline derivatives exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[17][18] The planar structure of the quinoxaline ring allows it to intercalate between DNA base pairs, stabilizing the DNA-enzyme complex and preventing the re-ligation of DNA strands, which ultimately leads to apoptosis.[18][19]
Conclusion and Future Directions
Theoretical DFT studies provide a robust framework for understanding the intricate relationship between the structure and function of brominated quinoxaline derivatives. By calculating key parameters like molecular geometry and frontier orbital energies, researchers can predict the reactivity, stability, and potential biological activity of novel compounds before their synthesis. This in-silico approach significantly accelerates the drug discovery pipeline by prioritizing candidates with the most promising profiles for further experimental investigation. Future work will likely involve the use of more advanced computational models, including machine learning and quantum mechanics/molecular mechanics (QM/MM) simulations, to better predict the behavior of these compounds in complex biological environments and to refine the design of next-generation quinoxaline-based therapeutics.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]
- 3. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Search Results [beilstein-journals.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization and Protonation Behavior of Quinoxaline-Fused Porphycenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular structure, HOMO–LUMO, and First Order Hyperpolarizability studies of some quinoxaline 1,4-dioxide derivatives… [ouci.dntb.gov.ua]
- 13. doaj.org [doaj.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 17. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, molecular modeling and anti-proliferative evaluation of novel quinoxaline derivatives as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Electron-Withdrawing Potential of the Quinoxaline Moiety: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoxaline core, a fused heterocyclic system comprising a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry and materials science. Its inherent electron-deficient nature, arising from the presence of two nitrogen atoms in the pyrazine ring, imparts a unique electronic character that is pivotal to its diverse applications. This technical guide provides a comprehensive overview of the electron-withdrawing potential of the quinoxaline moiety, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing its properties for drug design and materials development.
Quantifying the Electron-Withdrawing Effect
The electron-withdrawing nature of the quinoxaline ring can be quantified through various physicochemical parameters. These parameters are invaluable for understanding structure-activity relationships (SAR) and for the rational design of molecules with tailored electronic properties.
Acidity (pKa)
The basicity of the nitrogen atoms in the quinoxaline ring is significantly reduced due to the electron-withdrawing effect of the fused benzene ring and the second nitrogen atom. The pKa of quinoxaline is 0.60, indicating it is a weak base.[1] Substitution on the quinoxaline ring further modulates this basicity, providing a quantitative measure of the electronic influence of the substituents. For instance, the introduction of an electron-withdrawing chlorine atom at the 2-position further decreases the basicity, as reflected in the pKa of 2-chloroquinoxaline, which is -1.21.[2][3]
| Compound | pKa |
| Quinoxaline | 0.60[1] |
| 2-Chloroquinoxaline | -1.21[2][3] |
Table 1: pKa Values of Quinoxaline and a Substituted Derivative. This table illustrates the impact of an electron-withdrawing substituent on the basicity of the quinoxaline core.
Electrochemical Properties
Cyclic voltammetry is a powerful technique to probe the electron-accepting ability of quinoxaline derivatives. The reduction potential is a direct measure of the ease with which the molecule accepts an electron. Lower (less negative) reduction potentials indicate a stronger electron-withdrawing character. The introduction of electron-withdrawing groups, such as fluorine or cyano moieties, generally leads to a decrease in the LUMO energy level and a less negative reduction potential, signifying an enhanced electron-accepting capability.[4]
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reduction Potential (Ered, V vs. Fc/Fc+) |
| PBCl-MTQF (Fluoro-substituted) | -5.06 | -3.27 | 1.79 | - |
| PBCl-MTQCN (Cyano-substituted) | -5.14 | -3.38 | 1.76 | - |
| Quinoxalin-2(1H)-one (QO) | - | - | - | 0.123 (vs. SHE)[5] |
| 3-Methylquinoxalin-2(1H)-one (MQO) | - | - | - | 0.015 (vs. SHE)[5] |
| 3-Aminoquinoxalin-2(1H)-one (AQO) | - | - | - | -0.254 (vs. SHE)[5] |
Table 2: Frontier Molecular Orbital Energies and Redox Potentials of Selected Quinoxaline Derivatives. This table provides a comparison of the electronic properties of various quinoxaline-based compounds, highlighting the influence of substituents on their electron-accepting nature.[4][5]
Experimental Protocols
The synthesis and characterization of quinoxaline derivatives are fundamental to exploring their electronic properties. The following section provides detailed methodologies for the synthesis of a representative quinoxaline and the determination of its redox potential.
Synthesis of 2,3-Diphenylquinoxaline
The most common and versatile method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7]
Materials:
-
o-Phenylenediamine
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Ethanol
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Catalyst (e.g., a few drops of acetic acid or a solid acid catalyst)
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of o-phenylenediamine in 8 mL of ethanol.
-
In a separate beaker, dissolve 1 mmol of benzil in 8 mL of ethanol, warming gently if necessary.
-
Add the benzil solution to the o-phenylenediamine solution.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol.
-
For further purification, the crude product can be recrystallized from ethanol.
-
Dry the purified 2,3-diphenylquinoxaline product in a desiccator.
Caption: General workflow for the synthesis of quinoxaline derivatives.
Determination of Redox Potential by Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to measure the redox potentials of a compound.
Materials and Equipment:
-
A three-electrode electrochemical cell (working electrode, reference electrode, and counter electrode)
-
Potentiostat
-
Quinoxaline derivative sample
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile or dimethylformamide)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Solution Preparation: Prepare a 1-5 mM solution of the quinoxaline derivative in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed. Maintain a blanket of inert gas over the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to a range where the reduction of the quinoxaline derivative is expected. A typical starting range could be from 0 V to -2.0 V vs. a reference electrode like Ag/AgCl.
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram, scanning from the initial potential to the switching potential and back.
-
-
Data Analysis:
-
Identify the cathodic (reduction) and anodic (oxidation) peaks in the voltammogram.
-
Determine the half-wave potential (E₁/₂) which is an approximation of the standard redox potential. It is calculated as the average of the cathodic and anodic peak potentials (E₁/₂ = (Epc + Epa) / 2).
-
Caption: Experimental workflow for determining redox potentials via cyclic voltammetry.
Applications in Drug Development and Materials Science
The electron-withdrawing nature of the quinoxaline moiety is a key determinant of its biological activity and its utility in electronic materials.
-
Drug Development: In medicinal chemistry, the electron-deficient quinoxaline ring can engage in crucial π-π stacking and hydrogen bonding interactions with biological targets. This property is exploited in the design of various therapeutic agents, including anticancer, antibacterial, and antiviral drugs.[8] The electron-withdrawing core can influence the pharmacokinetic and pharmacodynamic properties of the drug molecule.
-
Materials Science: In the realm of materials science, quinoxaline derivatives are extensively used as electron-transporting materials in organic light-emitting diodes (OLEDs) and as acceptors in organic solar cells.[4] Their ability to accept and transport electrons efficiently is a direct consequence of their low-lying LUMO energy levels, a characteristic feature of their electron-deficient nature.
Conclusion
The quinoxaline moiety possesses a potent and tunable electron-withdrawing character that makes it a privileged scaffold in both drug discovery and materials science. A thorough understanding of its electronic properties, quantified by parameters such as pKa and redox potentials, is essential for the rational design of novel quinoxaline-based compounds. The experimental protocols provided in this guide offer a practical framework for the synthesis and electronic characterization of these versatile molecules. As research continues to uncover the full potential of this remarkable heterocyclic system, the principles outlined herein will serve as a valuable resource for scientists and researchers in the field.
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Bromothiophene-Containing Heterocycles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring, a sulfur-containing five-membered heterocycle, is a privileged scaffold in medicinal chemistry, and its brominated derivatives are of particular interest due to their diverse and potent biological activities. The introduction of a bromine atom can significantly modulate the physicochemical properties of the parent molecule, enhancing its lipophilicity, metabolic stability, and ability to interact with biological targets. This technical guide provides a comprehensive overview of the biological activities of bromothiophene-containing heterocycles, with a focus on their anticancer, antimicrobial, anti-inflammatory, and spasmolytic properties. Detailed experimental protocols for key biological assays are provided, along with quantitative data and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.
Anticancer Activity
Bromothiophene-containing heterocycles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of critical cellular processes.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected bromothiophene derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3s | K562 (Leukemia) | Submicromolar | |
| 5e | K562 (Leukemia) | Submicromolar | |
| Compound 6 | MCF-7 (Breast) | 11.7 | |
| HepG2 (Liver) | 0.21 | ||
| A549 (Lung) | 1.7 | ||
| Compound 2b | Hep3B (Liver) | 5.46 | |
| Compound 2d | Hep3B (Liver) | 8.85 | |
| Compound 2e | Hep3B (Liver) | 12.58 | |
| Compound 8e | Various | 0.411 - 2.8 |
Signaling Pathways in Anticancer Activity
Several bromothiophene derivatives exert their anticancer effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division. These compounds can bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in the development and progression of many cancers, including colorectal cancer. Some thiophene derivatives have been shown to inhibit this pathway, leading to decreased cancer cell growth.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well microplates
-
Bromothiophene-containing compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the bromothiophene compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Antimicrobial Activity
Bromothiophene derivatives have demonstrated significant activity against a variety of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 26 | Staphylococcus aureus | 16 | |
| Enterococcus faecalis | 16 | ||
| Bacillus cereus | 16 | ||
| Candida albicans | 16 | ||
| Compound 4F | Salmonella Typhi (XDR) | 3.125 | |
| Compound S1 | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 (µM/ml) | |
| Compound S4 | C. albicans, A. niger | 0.91 (µM/ml) | |
| Compound 4 | Col-R A. baumannii | 16 (MIC50) | |
| Col-R E. coli | 8 (MIC50) | ||
| Compound 5 | Col-R A. baumannii | 16 (MIC50) | |
| Col-R E. coli | 32 (MIC50) | ||
| Compound 8 | Col-R A. baumannii | 32 (MIC50) | |
| Col-R E. coli | 32 (MIC50) |
Proposed Antimicrobial Mechanisms of Action
The precise mechanisms by which bromothiophene-containing heterocycles exert their antimicrobial effects are still under investigation. However, several potential modes of action have been proposed, including disruption of cell membrane integrity, inhibition of essential enzymes, and interference with nucleic acid or protein synthesis.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Bromothiophene-containing compounds
-
Standard antimicrobial agents (positive controls)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the bromothiophene compounds in the broth directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls: Include a growth control (inoculum without compound), a sterility control (broth only), and a positive control (inoculum with a standard antimicrobial agent).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammatory diseases pose a significant global health challenge. Bromothiophene derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.
Quantitative Anti-inflammatory Activity Data
The inhibitory activity of bromothiophene compounds against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a key indicator of their anti-inflammatory potential.
| Compound ID | Enzyme Target | IC50 (µM) | Reference |
| Compound 21 | COX-2 | 0.67 | |
| LOX | 2.33 | ||
| **Compound 29 |
Quinoxaline-Based Organic Materials: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and applications of quinoxaline derivatives in organic electronics and medicinal chemistry.
Introduction
Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, has emerged as a versatile and highly valuable scaffold in the development of advanced organic materials. Its unique electronic properties, synthetic accessibility, and diverse biological activities have positioned it as a focal point of research in both materials science and medicinal chemistry.[1] This technical guide provides a comprehensive review of quinoxaline-based organic materials, intended for researchers, scientists, and drug development professionals. It delves into the core aspects of synthesis, detailed experimental protocols, quantitative data on their photophysical, electrochemical, and biological properties, and the underlying mechanisms of action.
Synthesis of Quinoxaline-Based Materials
The synthesis of the quinoxaline core is most classically achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This fundamental reaction has been adapted and optimized over the years, with modern methodologies employing various catalysts and reaction conditions to improve yields and expand the diversity of accessible derivatives.[2]
General Synthetic Workflow
The development of novel quinoxaline-based materials typically follows a structured workflow, from initial synthesis to final characterization and application testing. This process is crucial for systematically exploring structure-property relationships and identifying promising candidates for specific applications.
References
An In-Depth Technical Guide to 2-(5-Bromothiophen-2-yl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(5-Bromothiophen-2-yl)quinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, synthesis, and potential applications, with a focus on providing practical information for researchers in the field.
Chemical Identity and Properties
CAS Number: 175135-75-8[1]
Synonym: 2-(5-bromo-2-thienyl)quinoxaline[1]
| Property | Value | Source |
| Molecular Formula | C12H7BrN2S | Calculated |
| Molecular Weight | 291.17 g/mol | Calculated |
| Appearance | Not specified in literature | - |
| Solubility | Not specified in literature | - |
| Melting Point | Not specified in literature | - |
Suppliers
This compound (CAS 175135-75-8) is available from various chemical suppliers. Researchers can source this compound from the following vendors:
-
LookChem: Provides basic information and access to suppliers.[1]
-
Guidechem: A platform to connect with global manufacturers and suppliers.[2]
-
Suzhou Health Chemicals Co., Ltd.: A supplier specializing in specialty and fine chemicals.[3]
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
The synthesis of this compound would likely involve the condensation reaction between 1,2-diaminobenzene (o-phenylenediamine) and (5-bromo-2-thienyl)glyoxal.
Figure 1. Proposed synthesis of this compound.
General Experimental Protocol for Quinoxaline Synthesis:
The following is a general procedure adapted from known methods for quinoxaline synthesis.[5] Optimization of reaction conditions, including solvent, temperature, and catalyst, would be necessary for this specific compound.
Materials:
-
1,2-diaminobenzene
-
(5-bromo-2-thienyl)glyoxal (This precursor may need to be synthesized separately)
-
Ethanol or acetic acid (as solvent)
-
Optional: A catalytic amount of acid (e.g., acetic acid)
Procedure:
-
Dissolve equimolar amounts of 1,2-diaminobenzene and (5-bromo-2-thienyl)glyoxal in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
If desired, add a catalytic amount of a suitable acid.
-
The reaction mixture is typically stirred at room temperature or heated under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.
Upstream Products for Synthesis:
Commercially available starting materials that could be used in the synthesis of this compound include:
-
2-chloroquinoxaline (CAS: 1448-87-9)[1]
-
2-(thiophen-2-yl)quinoxaline (CAS: 40353-41-1)[1]
-
2-(2-bromoacetyl)-5-bromothiophene (CAS: 10531-44-9)[1]
-
1,2-diamino-benzene (CAS: 95-54-5)[1]
Potential Applications and Biological Activity
While specific studies on the biological activity of this compound are limited in publicly available literature, the quinoxaline scaffold is a well-established pharmacophore with a broad range of biological activities. Quinoxaline derivatives have been extensively investigated and have shown potential as:
-
Anticancer Agents: Many quinoxaline derivatives exhibit significant antitumor activity.[8][9][10]
-
Antimicrobial Agents: The quinoxaline core is present in various antibacterial and antifungal compounds.[7][11]
-
Anti-inflammatory Agents: Certain quinoxaline derivatives have demonstrated anti-inflammatory properties.[11]
-
Antiviral Agents: The antiviral potential of quinoxalines has also been explored.[7]
The presence of the bromothiophene moiety may modulate the biological activity and pharmacokinetic properties of the quinoxaline core. Further research is needed to elucidate the specific biological profile of this compound.
Characterization Data
Detailed, publicly available spectral data (NMR, MS) for this compound is scarce. For researchers synthesizing this compound, the following characterization techniques would be essential for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial to confirm the arrangement of protons and carbons in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Signaling Pathways and Experimental Workflows
Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathway or established experimental workflow. Given the known activities of quinoxaline derivatives as kinase inhibitors and their interaction with DNA, future research could explore the effects of this compound on cancer-related signaling pathways, such as those involving receptor tyrosine kinases or cell cycle regulation.
Hypothetical Experimental Workflow for Biological Screening:
For researchers interested in evaluating the biological activity of this compound, a general workflow is proposed.
Figure 2. A general workflow for the biological evaluation of the title compound.
This guide serves as a starting point for researchers and professionals interested in this compound. While specific experimental data for this compound is limited, the information provided on its identity, potential suppliers, and the broader context of quinoxaline chemistry offers a solid foundation for future research and development endeavors.
References
- 1. Cas 175135-75-8,2-(5-bromo-2-thienyl)quinoxaline | lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. Cas 175135-75-8,2-(5-bromo-2-thienyl)quinoxaline | lookchem [lookchem.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 7. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
An In-depth Technical Guide to the Electrochemical Characterization of 2-(5-Bromothiophen-2-yl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical characterization of 2-(5-Bromothiophen-2-yl)quinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. Quinoxaline derivatives are known for their diverse biological activities and potential applications in organic electronics.[1][2] Their electrochemical properties are intrinsically linked to their functional behavior, making this analysis crucial for understanding their mechanism of action and developing new applications.
Synthesis of this compound
The synthesis of this compound can be achieved through the well-established condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] In this case, the reaction would involve o-phenylenediamine and 1-(5-bromothiophen-2-yl)glyoxal. A plausible synthetic route is outlined below.
Diagram of the Synthetic Pathway
Caption: Synthesis of this compound.
Electrochemical Characterization
The electrochemical behavior of this compound is primarily dictated by the redox-active quinoxaline core. The pyrazine ring within the quinoxaline moiety is susceptible to reduction, typically involving the acceptance of electrons to form a radical anion. The presence of the electron-withdrawing bromine atom and the thiophene ring is expected to influence the reduction potential of the quinoxaline core.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the redox behavior of a species in solution. A typical cyclic voltammogram for a reversible or quasi-reversible one-electron reduction of a quinoxaline derivative would show a cathodic peak (reduction) and an anodic peak (oxidation of the reduced species).
Differential Pulse Voltammetry (DPV)
Differential pulse voltammetry is a highly sensitive technique used for quantitative analysis. It offers better resolution and lower detection limits compared to cyclic voltammetry by minimizing the background charging current.
Data Presentation
While specific experimental data for this compound is not available in the reviewed literature, the following table presents representative electrochemical data for the closely related and unsubstituted 2-(thiophen-2-yl)quinoxaline to provide an expected range of values. It is anticipated that the bromo-substituent in the target compound will shift the reduction potentials to more positive values.
| Compound | Epc (V) | Epa (V) | ΔEp (mV) | Ipc (μA) | Ipa (μA) | Scan Rate (mV/s) |
| 2-(thiophen-2-yl)quinoxaline (representative) | -1.35 | -1.27 | 80 | -5.2 | 4.8 | 100 |
Note: The data presented is illustrative and based on general values for similar quinoxaline derivatives. Actual experimental values for this compound may vary.
Experimental Protocols
The following are detailed methodologies for the electrochemical characterization of this compound.
Materials and Reagents
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (saturated KCl)
-
Counter Electrode: Platinum wire
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile (CH3CN)
-
Analyte: 1 mM this compound
-
Polishing materials: Alumina slurry (0.3 and 0.05 µm) and polishing pads
Instrumentation
-
Potentiostat/Galvanostat with corresponding software.
Electrode Preparation
-
Polish the glassy carbon electrode with 0.3 µm alumina slurry on a polishing pad for 2 minutes.
-
Rinse the electrode thoroughly with deionized water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 2 minutes.
-
Rinse again with deionized water and then sonicate in deionized water for 1 minute, followed by sonication in ethanol for 1 minute to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
Cyclic Voltammetry Protocol
-
Prepare a 1 mM solution of this compound in 0.1 M TBAPF6/CH3CN.
-
Assemble the three-electrode cell with the prepared GCE, Ag/AgCl reference electrode, and platinum wire counter electrode.
-
De-aerate the solution by bubbling with high-purity nitrogen for 10-15 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.
-
Set the following parameters on the potentiostat:
-
Initial Potential: 0.0 V
-
Vertex Potential 1: -2.0 V
-
Vertex Potential 2: 0.0 V
-
Scan Rate: 100 mV/s
-
-
Run the cyclic voltammetry scan and record the voltammogram.
-
Perform scans at various scan rates (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the nature of the redox process.
Differential Pulse Voltammetry Protocol
-
Use the same electrochemical cell setup and solution as for the CV experiment.
-
Set the following parameters on the potentiostat:
-
Initial Potential: 0.0 V
-
Final Potential: -1.8 V
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Increment: 4 mV
-
-
Run the differential pulse voltammetry scan and record the voltammogram.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for electrochemical characterization.
Logical Relationship: Influence of Substituents
Caption: Substituent effects on redox potential.
References
Methodological & Application
Application Notes and Protocols for Stille Coupling in Thiophene Ring Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the functionalization of thiophene rings utilizing the Stille cross-coupling reaction. This powerful palladium-catalyzed carbon-carbon bond-forming reaction is widely employed in medicinal chemistry and materials science for the synthesis of complex molecules, including potent drug candidates.
Introduction to Stille Coupling for Thiophene Functionalization
The Stille coupling reaction is a versatile and widely used method for creating carbon-carbon bonds. It involves the reaction of an organostannane (organotin) compound with an organic halide or triflate, catalyzed by a palladium complex.[1][2] For the functionalization of thiophene rings, this typically involves coupling a thienylstannane with an aryl or heteroaryl halide, or conversely, a halothiophene with an organostannane.
The reaction is valued for its tolerance of a wide variety of functional groups, mild reaction conditions, and the stability of the organostannane reagents to air and moisture.[3][4] However, a significant drawback is the toxicity of organotin compounds and the challenge of removing tin-containing byproducts from the reaction mixture.[1][4]
In the context of drug development, the thiophene moiety is a key structural component in many biologically active compounds, including kinase inhibitors for cancer therapy.[5][6] The Stille coupling provides a reliable method for synthesizing libraries of thiophene derivatives for structure-activity relationship (SAR) studies.
Core Reaction Mechanism: The Catalytic Cycle
The mechanism of the Stille reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (e.g., a brominated thiophene), forming a Pd(II) complex.[1][3]
-
Transmetalation: The organostannane (e.g., an arylstannane) transfers its organic group to the Pd(II) complex, displacing the halide.[1][3]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]
Figure 1: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
Below are detailed protocols for the Stille coupling reaction to functionalize thiophene rings. These protocols are representative examples and may require optimization for specific substrates.
Protocol 1: Coupling of 2-Tributylstannylthiophene with an Aryl Bromide
This protocol describes a general procedure for the synthesis of 2-arylthiophenes.
Table 1: Reaction Parameters for Protocol 1
| Parameter | Value |
| Thiophene Substrate | 2-(Tributylstannyl)thiophene |
| Coupling Partner | Substituted Aryl Bromide |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |
| Catalyst Loading | 2-5 mol% |
| Solvent | Toluene or DMF |
| Temperature | 90-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-95% |
Detailed Methodology:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 eq), 2-(tributylstannyl)thiophene (1.1 mmol, 1.1 eq), and Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous and degassed toluene or DMF (10 mL) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 1-2 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylthiophene.
Protocol 2: Coupling of 2-Bromothiophene with an Organostannane
This protocol outlines the procedure for reacting a halogenated thiophene with a generic organostannane.
Table 2: Reaction Parameters for Protocol 2
| Parameter | Value |
| Thiophene Substrate | 2-Bromothiophene |
| Coupling Partner | R-Sn(Alkyl)₃ (e.g., Aryl-, Heteroaryl-, or Vinylstannane) |
| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
| Ligand | P(o-tol)₃ (Tri(o-tolyl)phosphine) |
| Catalyst/Ligand Loading | 1-2 mol% Pd₂(dba)₃ / 4-8 mol% P(o-tol)₃ |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Reaction Time | 12-16 hours |
| Typical Yield | 80-98% |
Detailed Methodology:
-
In a flame-dried Schlenk tube, combine 2-bromothiophene (1.0 mmol, 1.0 eq) and the organostannane (1.05 mmol, 1.05 eq).
-
Add Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%) and P(o-tol)₃ (0.04-0.08 mmol, 4-8 mol%).
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add anhydrous and degassed toluene (10 mL) via syringe.
-
Immerse the reaction vessel in a preheated oil bath at 100-110 °C and stir for 12-16 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the functionalized thiophene product.
Experimental Workflow
The general workflow for a Stille coupling experiment involving thiophene functionalization is depicted below.
Figure 2: General experimental workflow for Stille coupling.
Application in Drug Discovery: Thiophene-Based EGFR Inhibitors
Thiophene-containing compounds have been extensively investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[7] One such target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose aberrant signaling is implicated in the growth and proliferation of various tumors.[8][9]
The Stille coupling is a key synthetic tool for the preparation of thiophene-based EGFR inhibitors. For instance, thieno[2,3-d]pyrimidine derivatives, which can be synthesized using Stille coupling methodologies, have shown potent inhibitory activity against both wild-type EGFR and its clinically relevant mutants.[8]
Signaling Pathway of EGFR Inhibition
EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation event initiates a downstream signaling cascade, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation.
Thiophene-based EGFR inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation. This blockade of the initial signaling event effectively shuts down the downstream proliferative signals.
Figure 3: Inhibition of the EGFR signaling pathway.
Conclusion
The Stille coupling reaction is an indispensable tool for the functionalization of thiophene rings, enabling the synthesis of a diverse range of compounds with significant applications in drug discovery and materials science. The protocols and information provided herein offer a solid foundation for researchers to employ this powerful reaction in their synthetic endeavors. Careful consideration of the toxicity of tin reagents and appropriate purification methods are crucial for successful and safe implementation.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drpress.org [drpress.org]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 2,6-Dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the selective Suzuki-Miyaura cross-coupling reaction of 2,6-dichloroquinoxaline. This reaction is a powerful tool for the synthesis of mono- and diarylated quinoxaline derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2][3]
Introduction
The quinoxaline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The Suzuki-Miyaura cross-coupling reaction offers a versatile and efficient method for the functionalization of the quinoxaline core, allowing for the introduction of various aryl and heteroaryl substituents.[4][5]
A key feature of the Suzuki-Miyaura reaction with 2,6-dichloroquinoxaline is its high regioselectivity. The coupling reaction preferentially occurs at the C2 position of the quinoxaline ring, which is more electrophilic.[6][7] This selectivity allows for the controlled synthesis of 2-aryl-6-chloroquinoxalines, which can be further functionalized at the C6 position if desired.
Reaction Principle and Selectivity
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide.[8][9][10] The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[8][10]
In the case of 2,6-dichloroquinoxaline, the chlorine atom at the C2 position is significantly more reactive towards oxidative addition than the chlorine atom at the C6 position.[6][7] This difference in reactivity is attributed to the electronic effects of the nitrogen atoms in the pyrazine ring, which render the C2 position more electron-deficient. This inherent electronic bias allows for the selective mono-arylation at the C2 position under appropriate reaction conditions.[11]
Experimental Protocols
Protocol 1: Selective Mono-arylation of 2,6-Dichloroquinoxaline
This protocol describes the general procedure for the selective synthesis of 2-aryl-6-chloroquinoxalines.
Materials:
-
2,6-Dichloroquinoxaline
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Base (e.g., Potassium phosphate - K₃PO₄, or Potassium carbonate - K₂CO₃)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF, or 1,4-Dioxane)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried reaction flask, add 2,6-dichloroquinoxaline (1 equivalent), the desired arylboronic acid (1.3 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 90 °C for THF or 120 °C for 1,4-dioxane) and stir for the required time (typically 8-12 hours).[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-chloroquinoxaline.
Protocol 2: Di-arylation of 2,6-Dichloroquinoxaline
This protocol outlines the synthesis of 2,6-diarylquinoxalines.
Procedure:
-
Follow the initial setup as in Protocol 1, but use 2.5 equivalents of the arylboronic acid.[11]
-
Use a 2 M aqueous solution of K₂CO₃ as the base and 1,4-dioxane as the solvent.[11]
-
Heat the reaction mixture to 120 °C for 12 hours.[11]
-
Work-up and purify the product as described in Protocol 1 to yield the 2,6-diarylquinoxaline.
Data Presentation
The following table summarizes the results of the Suzuki-Miyaura cross-coupling of 2,6-dichloroquinoxaline with various arylboronic acids to yield 2-aryl-6-chloroquinoxalines.
| Entry | Arylboronic Acid | Product (2-Aryl-6-chloroquinoxaline) | Yield (%) |
| 1 | 2-Tolylboronic acid | 2-(2-Tolyl)-6-chloroquinoxaline | 77 |
| 2 | 3-Tolylboronic acid | 2-(3-Tolyl)-6-chloroquinoxaline | 67 |
| 3 | 4-Tolylboronic acid | 2-(4-Tolyl)-6-chloroquinoxaline | 75 |
| 4 | 2,6-Dimethylphenylboronic acid | 2-(2,6-Dimethylphenyl)-6-chloroquinoxaline | 37 |
| 5 | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)-6-chloroquinoxaline | 90 |
| 6 | 2,4,6-Trimethylphenylboronic acid | 2-(2,4,6-Trimethylphenyl)-6-chloroquinoxaline | 96 |
| 7 | 2-Methoxyphenylboronic acid | 2-(2-Methoxyphenyl)-6-chloroquinoxaline | 72 |
| 8 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-chloroquinoxaline | 63 |
| 9 | 2,3-Dimethoxyphenylboronic acid | 2-(2,3-Dimethoxyphenyl)-6-chloroquinoxaline | 65 |
| 10 | 2,6-Dimethoxyphenylboronic acid | 2-(2,6-Dimethoxyphenyl)-6-chloroquinoxaline | 97 |
| 11 | 2,3,4-Trimethoxyphenylboronic acid | 2-(2,3,4-Trimethoxyphenyl)-6-chloroquinoxaline | 53 |
| 12 | 3-Fluorophenylboronic acid | 2-(3-Fluorophenyl)-6-chloroquinoxaline | 23 |
| 13 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-6-chloroquinoxaline | 62 |
| 14 | 2-Thienylboronic acid | 2-(2-Thienyl)-6-chloroquinoxaline | 45 |
| 15 | 4-Ethylphenylboronic acid | 2-(4-Ethylphenyl)-6-chloroquinoxaline | 96 |
| 16 | 4-tert-Butylphenylboronic acid | 2-(4-tert-Butylphenyl)-6-chloroquinoxaline | 77 |
| 17 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)-6-chloroquinoxaline | 52 |
| 18 | 4-Vinylphenylboronic acid | 2-(4-Vinylphenyl)-6-chloroquinoxaline | 30 |
| 19 | 2-Chlorophenylboronic acid | 2-(2-Chlorophenyl)-6-chloroquinoxaline | 78 |
| 20 | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-6-chloroquinoxaline | 25 |
Data sourced from a study on the regioselective Suzuki-Miyaura cross-coupling reactions of 2,6-dichloroquinoxaline.[11]
Visualizations
The following diagrams illustrate the general reaction scheme and the experimental workflow for the Suzuki-Miyaura cross-coupling of 2,6-dichloroquinoxaline.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Caption: Step-by-step experimental workflow for the synthesis.
Applications in Drug Development
The 2-aryl-6-chloroquinoxaline products are valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications. The remaining chlorine atom at the C6 position can be subjected to further cross-coupling reactions or nucleophilic substitutions to introduce additional diversity. The quinoxaline core is a key component in a variety of biologically active compounds, and the ability to selectively functionalize it at different positions is crucial for structure-activity relationship (SAR) studies in drug discovery programs.[1][12] Quinoxaline derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3]
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Yoneda Labs [yonedalabs.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. researchgate.net [researchgate.net]
- 12. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(5-Bromothiophen-2-yl)quinoxaline as a Monomer for Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of conjugated polymers derived from the monomer 2-(5-bromothiophen-2-yl)quinoxaline. The information is intended for researchers in materials science and drug development, offering insights into the potential of this class of polymers for both electronic and biomedical applications.
Introduction
Conjugated polymers based on thiophene and quinoxaline units have garnered significant interest due to their unique electronic and optical properties. The combination of the electron-rich thiophene donor and the electron-deficient quinoxaline acceptor moieties within the polymer backbone leads to materials with tunable band gaps, making them suitable for a variety of applications, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and electrochromic devices. Furthermore, the inherent biocompatibility and photophysical properties of some conjugated polymers have opened avenues for their use in biomedical fields such as bioimaging and photodynamic therapy.
The monomer, this compound, serves as a key building block for the synthesis of these functional polymers. The bromine atom provides a reactive site for various cross-coupling polymerization reactions, allowing for the creation of well-defined polymer architectures.
Synthesis of the Monomer: this compound
The synthesis of this compound can be achieved through a condensation reaction between o-phenylenediamine and an appropriate dicarbonyl compound, in this case, a derivative of bromothienylglyoxal. A general synthetic approach is outlined below.
General Synthetic Pathway for this compound
Caption: Synthetic pathway for the monomer.
Experimental Protocol: Synthesis of this compound (General Procedure)
Materials:
-
o-Phenylenediamine
-
2-(5-Bromothiophen-2-yl)-2
Application Notes and Protocols for the Fabrication of Organic Thin-Film Transistors (OTFTs) with Quinoxaline Semiconductors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the fabrication of Organic Thin-Film Transistors (OTFTs) utilizing quinoxaline-based semiconductors. The protocols cover both solution-processed and vacuum-deposition techniques, offering flexibility for various research and development applications.
Introduction to Quinoxaline Semiconductors in OTFTs
Quinoxaline derivatives are a promising class of organic materials for semiconductor applications in OTFTs. Their electron-deficient nature, rigid and planar structure, and tunable electronic properties make them suitable for constructing high-performance electronic devices.[1][2] The versatility of quinoxaline chemistry allows for the synthesis of a wide range of derivatives with tailored HOMO/LUMO energy levels, enabling both p-type and potentially n-type charge transport characteristics.[1][3] Recent studies have demonstrated that quinoxaline-based OTFTs can achieve significant charge carrier mobilities and high on/off ratios, making them viable candidates for applications in flexible displays, sensors, and other advanced electronic systems.[1][2]
Device Architecture
The most common device architecture for the fabrication of quinoxaline-based OTFTs is the bottom-gate, top-contact configuration. This architecture is chosen for its relative ease of fabrication and the ability to pre-pattern the gate and dielectric layers before the deposition of the sensitive organic semiconductor.
Experimental Protocols
This section details the step-by-step procedures for fabricating quinoxaline-based OTFTs using both solution-processing and vacuum-deposition methods.
Substrate Preparation (Common for both methods)
A thorough cleaning of the substrate is critical to ensure high-quality film formation and optimal device performance.
Materials:
-
Heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm)
-
Acetone (semiconductor grade)
-
Isopropyl alcohol (semiconductor grade)
-
Deionized (DI) water
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) - EXTREME CAUTION IS ADVISED
-
Octadecyltrichlorosilane (OTS) or Hexamethyldisilazane (HMDS) for self-assembled monolayer (SAM) treatment
Protocol:
-
Cut the Si/SiO₂ wafers into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Place the substrates in a beaker and sonicate for 15 minutes each in acetone, isopropyl alcohol, and DI water, sequentially.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Piranha Cleaning (in a certified fume hood with appropriate personal protective equipment):
-
Immerse the dried substrates in freshly prepared piranha solution for 15 minutes to remove any organic residues and to hydroxylate the SiO₂ surface.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates again with a stream of high-purity nitrogen gas.
-
-
Surface Modification with a Self-Assembled Monolayer (SAM):
-
For solution-processed devices, treat the SiO₂ surface with an OTS solution (e.g., in toluene or hexane) to create a hydrophobic surface, which promotes better crystalline growth of the organic semiconductor.
-
Alternatively, for vacuum-deposited devices, HMDS vapor treatment is commonly used. Place the substrates in a vacuum chamber with a small container of HMDS and heat to ~120°C for 30 minutes.
-
Fabrication via Solution-Processing: Solution-Shearing
Solution-shearing is a technique that allows for the controlled deposition of organic semiconductor thin films with a high degree of crystallinity.
Materials:
-
Quinoxaline-based semiconductor (e.g., a derivative as described in the literature).[4]
-
High-purity organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene).[4]
-
Solution-shearing setup (a heated substrate stage and a shearing blade).
Protocol:
-
Prepare a solution of the quinoxaline semiconductor in the chosen solvent at a specific concentration (e.g., 5-10 mg/mL).
-
Pre-heat the cleaned and surface-treated Si/SiO₂ substrate to a specific temperature (e.g., 60-100°C) on the shearing stage.
-
Dispense a small volume of the semiconductor solution onto the edge of the substrate.
-
Bring the shearing blade into contact with the substrate at a small angle.
-
Move the blade across the substrate at a constant, slow speed (e.g., 0.1-1 mm/s) to deposit a uniform thin film.
-
Anneal the deposited film at a specific temperature (e.g., 100-150°C) for a set time (e.g., 30-60 minutes) to remove residual solvent and improve film morphology.
Fabrication via Vacuum Deposition
Thermal evaporation in a high-vacuum environment is a solvent-free method to deposit highly pure and uniform organic semiconductor films.
Materials:
-
Quinoxaline-based semiconductor powder.
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Quartz crystal microbalance (QCM) for thickness monitoring.
-
Tungsten or molybdenum evaporation boat.
Protocol:
-
Place the quinoxaline semiconductor powder into the evaporation boat within the thermal evaporator.
-
Mount the cleaned and surface-treated Si/SiO₂ substrates onto the substrate holder.
-
Evacuate the chamber to a high vacuum (< 10⁻⁶ Torr).
-
Heat the evaporation boat until the semiconductor material starts to sublime.
-
Deposit the organic semiconductor onto the substrates at a controlled rate (e.g., 0.1-0.5 Å/s), monitored by the QCM.
-
Deposit the desired film thickness (typically 40-60 nm).[4]
-
Allow the substrates to cool to room temperature before venting the chamber.
Electrode Deposition (Top-Contact)
The final step is the deposition of the source and drain electrodes on top of the organic semiconductor layer.
Materials:
-
High-purity gold (Au) or other suitable electrode material (e.g., silver (Ag)).
-
Shadow mask with the desired channel length and width.
-
High-vacuum thermal evaporation system.
Protocol:
-
Carefully place the shadow mask in direct contact with the surface of the organic semiconductor film.
-
Mount the substrate and mask assembly in a thermal evaporator.
-
Evacuate the chamber to a high vacuum (< 10⁻⁶ Torr).
-
Deposit the electrode material (e.g., Au) through the shadow mask to a desired thickness (typically 40-50 nm).[4]
-
Remove the substrates from the chamber after cooling.
Device Characterization
The fabricated OTFTs are then electrically characterized in a controlled environment (e.g., in a nitrogen-filled glovebox or in ambient air) using a semiconductor parameter analyzer. Key performance parameters to be extracted from the transfer and output characteristics include:
-
Field-effect mobility (µ): A measure of how quickly charge carriers move through the semiconductor.
-
On/off current ratio (I_on/I_off): The ratio of the drain current in the "on" state to the "off" state, indicating the switching capability of the transistor.
-
Threshold voltage (V_th): The gate voltage at which the transistor begins to conduct.
Data Presentation
The following tables summarize typical materials, fabrication parameters, and performance metrics for quinoxaline-based OTFTs as reported in the literature.
Table 1: Materials and Fabrication Parameters for Quinoxaline-Based OTFTs
| Parameter | Solution-Processed | Vacuum-Deposited | Reference |
| Substrate | Si/SiO₂ | Si/SiO₂ | [4] |
| Dielectric | SiO₂ (230 nm) | SiO₂ (230 nm) | [5] |
| Surface Treatment | OTS | HMDS | [4][5] |
| Semiconductor | Quinoxaline Derivative | Quinoxaline Derivative | [4] |
| Deposition Method | Solution-Shearing | Thermal Evaporation | [4][6] |
| Semiconductor Thickness | 55-60 nm | 40-60 nm | [4] |
| Electrode Material | Gold (Au) | Gold (Au) | [4] |
| Electrode Thickness | 40 nm | 40 nm | [4] |
| Channel Length (L) | 50-100 µm | 50-100 µm | [4] |
| Channel Width (W) | 1000-2000 µm | 1000-2000 µm | [4] |
Table 2: Performance of Quinoxaline-Based OTFTs
| Quinoxaline Compound | Deposition Method | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Compound 5 | Solution-Shearing | 2.6 x 10⁻⁵ | 1.8 x 10⁵ | [4][6] |
| Compound 5 | Vacuum Deposition | 1.9 x 10⁻⁴ | 3.5 x 10⁶ | [4][6] |
| Polymer PQ1 | Spin Coating | up to 0.12 | - | [1][2] |
| D-A-D Molecule | Solution Processed | up to 9.7 x 10⁻⁴ | 10⁴ | [3] |
Visualized Workflows
The following diagrams illustrate the fabrication workflows for both solution-processed and vacuum-deposited quinoxaline-based OTFTs.
Caption: Workflow for solution-processed OTFTs.
Caption: Workflow for vacuum-deposited OTFTs.
References
- 1. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]
- 2. Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Quinoxaline Derivative as Organ...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols for Quinoxaline Derivatives in Organic Solar Cells
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the field of organic electronics.[1][2] Due to their strong electron-accepting nature, high electron affinity, and versatile structural modifiability, they are extensively utilized as building blocks for non-fullerene acceptors (NFAs) and electron-transporting materials in organic solar cells (OSCs).[3][4][5] The incorporation of quinoxaline units into the molecular architecture of OSC materials allows for effective tuning of energy levels, absorption spectra, and charge transport properties, which are critical for enhancing device performance.[6][7] Recent advancements in quinoxaline-based acceptors have led to power conversion efficiencies (PCEs) approaching 20%, highlighting their potential for high-performance, stable, and commercially viable OSCs.[4][7]
These application notes provide an overview of the design strategies, performance metrics, and detailed experimental protocols for the synthesis of quinoxaline derivatives and the fabrication of corresponding OSC devices.
Molecular Design and Strategy
The performance of quinoxaline-based materials in OSCs is heavily dependent on their molecular structure. Strategic modifications can be made to the quinoxaline core, side chains, and end groups to optimize the optoelectronic properties. The primary goals are to reduce energy loss, enhance charge generation and transport, and improve film morphology.[6][7]
Key strategies include:
-
Central Core Modification: Expanding the π-conjugated system of the quinoxaline core, for instance by fusing it with other aromatic units, can tune the energy levels and absorption profile of the acceptor.[8]
-
Side-Chain Engineering: Attaching different alkyl or alkoxy side chains influences the material's solubility, molecular packing, and the morphology of the active layer blend.[3]
-
End-Group Halogenation: Introducing electron-withdrawing atoms like fluorine (F), chlorine (Cl), or bromine (Br) to the terminal groups is an effective method to lower the molecule's energy levels (HOMO and LUMO), which can lead to a higher open-circuit voltage (VOC).[9][10]
Performance Data of Quinoxaline-Based OSCs
The effectiveness of different quinoxaline derivatives is evaluated by the key performance metrics of the resulting OSCs: open-circuit voltage (VOC), short-circuit current density (JSC), fill factor (FF), and power conversion efficiency (PCE).[11][12] The table below summarizes the performance of several recently developed quinoxaline-based non-fullerene acceptors.
| Quinoxaline Acceptor | Donor Material | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |
| Qx12 | PBDB-TF | - | - | - | 13.31 | [3] |
| Qx13 | PBDB-TF | - | - | - | 16.64 | [3] |
| BQ-2FBr | PM6 | 0.944 | 18.61 | 57.56 | 10.11 | [9] |
| BQ-2Cl-FBr | PM6 | 0.928 | 20.96 | 59.29 | 11.54 | [9] |
| TQx-IC | D18 | - | - | - | 17.36 | [8] |
| FQx-IC | D18 | - | - | - | 16.24 | [8] |
| PBF-QxCN | PC71BM | - | - | - | 12.11 | [10] |
Experimental Protocols
Protocol 1: General Synthesis of a Quinoxaline Derivative
This protocol describes a classic and efficient method for synthesizing the quinoxaline core structure via the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[1][2]
Materials:
-
o-phenylenediamine (or substituted derivative) (1 mmol)
-
Benzil (or other 1,2-dicarbonyl compound) (1 mmol)
-
Ethanol (EtOH) (5-10 mL)
-
Catalyst (e.g., Camphorsulfonic acid (CSA), 20 mol%)[1]
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 mmol) and the 1,2-diamine (1 mmol) in ethanol (5 mL).
-
Add the catalyst (e.g., 20 mol% CSA) to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 8 hours.[1]
-
Upon completion, add cold water (5 mL) to the reaction mixture and continue stirring until a solid precipitate forms.
-
Filter the solid product using a Buchner funnel and wash it thoroughly with water.
-
Dry the collected solid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.
-
Characterize the final product using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR).
Protocol 2: Fabrication of a Quinoxaline-Based Organic Solar Cell
This protocol outlines the general steps for fabricating a bulk-heterojunction (BHJ) OSC with an inverted device architecture, which is common for high-efficiency cells.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)
-
Electron Donor material (e.g., a polymer like PM6 or D18)
-
Quinoxaline-based Electron Acceptor
-
Solvent (e.g., Chloroform, Chlorobenzene)
-
Electron Transport Layer (ETL) material (e.g., PFN-Br)
-
Metal for top electrode (e.g., Aluminum (Al) or Silver (Ag))
-
Cleaning solvents (Detergent, DI water, Acetone, Isopropanol)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent/deionized water, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun.
-
Hole Transport Layer (HTL) Deposition: Spin-coat the HTL material (e.g., PEDOT:PSS) onto the cleaned ITO substrate. Anneal the layer according to the material's specifications (e.g., 150 °C for 15 minutes).
-
Active Layer Deposition:
-
Prepare a blend solution by dissolving the donor polymer and the quinoxaline acceptor in a suitable solvent (e.g., chloroform) at a specific donor:acceptor weight ratio (e.g., 1:1.2).
-
Spin-coat the active layer blend onto the HTL.
-
Anneal the film as required to optimize the morphology (e.g., thermal annealing or solvent vapor annealing).
-
-
Electron Transport Layer (ETL) Deposition: Spin-coat a thin layer of the ETL material onto the active layer.
-
Top Electrode Deposition: Transfer the device to a vacuum thermal evaporator. Deposit the top metal electrode (e.g., 100 nm of Al) through a shadow mask under high vacuum (<10-6 Torr).
-
Encapsulation: Encapsulate the device to protect it from oxygen and moisture before testing.
Protocol 3: Device Characterization
Procedure:
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator calibrated to AM 1.5G illumination at 100 mW/cm².
-
Connect the device to a source measure unit (SMU).
-
Measure the current density as a function of voltage to determine VOC, JSC, FF, and PCE.[13]
-
-
External Quantum Efficiency (EQE) Measurement:
-
Use a dedicated EQE system with a monochromatic light source.
-
Measure the ratio of collected charge carriers to incident photons at each wavelength.
-
Integrate the EQE spectrum with the AM 1.5G solar spectrum to cross-check the JSC value obtained from the J-V measurement.
-
Conclusion and Outlook
Quinoxaline derivatives have proven to be a highly promising class of materials for advancing organic solar cell technology. Their inherent electron-deficient nature, coupled with the vast possibilities for structural modification, allows for the rational design of materials with optimized properties for photovoltaic applications.[7][14] The protocols outlined provide a foundational framework for the synthesis, device fabrication, and characterization of quinoxaline-based OSCs. Future research will likely focus on developing new quinoxaline-based acceptors to further reduce energy loss, enhance stability, and push the efficiency of organic solar cells toward commercial viability.[6]
References
- 1. ijrar.org [ijrar.org]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. case.edu [case.edu]
- 6. Quinoxaline-based Y-type acceptors for organic solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Quinoxaline-based Y-type acceptors for organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-arm quinoxaline-based acceptors formed by π-conjugation extension for efficient organic solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improved photovoltaic performance of quinoxaline-based polymers by systematic modulation of electron-withdrawing substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Antiviral Therapeutic Potential of Functionalized Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antiviral potential of functionalized quinoxalines, detailing their activity against a range of viruses, summarizing key quantitative data, and providing detailed protocols for essential experiments. The information presented is intended to facilitate further research and development of quinoxaline-based antiviral therapeutics.
Introduction
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Functionalized quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and notably, antiviral properties.[1][3][4][5][6] Their versatile structure allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles.[1][7] This has led to the identification of potent inhibitors against a variety of DNA and RNA viruses, making them a promising class of compounds for the development of novel antiviral drugs.[1][8]
Antiviral Activity of Functionalized Quinoxalines
Functionalized quinoxalines have shown efficacy against a diverse array of viruses. The mechanism of action often involves the inhibition of crucial viral enzymes or the interference with viral protein functions.
RNA Viruses
-
Influenza Virus: Certain quinoxaline derivatives target the non-structural protein 1 (NS1) of the influenza A virus.[7][9] The NS1 protein is a key virulence factor that counteracts the host's antiviral immune response.[9] By binding to the dsRNA-binding domain of NS1A, these compounds disrupt its function, thereby inhibiting viral replication.[4][7]
-
Human Immunodeficiency Virus (HIV): Quinoxaline derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][10][11] Compounds like S-2720 have shown high potency in inhibiting the HIV-1 reverse transcriptase enzyme.[1][12]
-
Hepatitis C Virus (HCV): Quinoxaline-based compounds have been developed as inhibitors of the HCV NS3/4A protease, a key enzyme in the viral replication cycle.[13] Some of these inhibitors have shown activity against drug-resistant variants.[13]
-
Coxsackievirus: Derivatives of quinoxaline have displayed significant activity against coxsackievirus B5 (CBV5).[1]
DNA Viruses
-
Herpes Simplex Virus (HSV): Several quinoxaline derivatives have demonstrated anti-HSV activity.[1][14] For instance, 1-(4-chloro-8-methyl[1][4][7]triazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea has been shown to reduce HSV plaques in cell culture.[1]
-
Human Cytomegalovirus (HCMV): A number of quinoxaline derivatives have been identified as potent anti-HCMV agents, with some exhibiting higher activity than the standard drug ganciclovir.[1]
Data Presentation: Antiviral Activity of Selected Functionalized Quinoxalines
The following tables summarize the quantitative data for the antiviral activity of representative functionalized quinoxaline compounds.
Table 1: Anti-Influenza Virus Activity of Quinoxaline Derivatives
| Compound | Target | Assay | IC50 (µM) | Cell Line | Virus Strain | Reference |
| 35 | NS1A | Fluorescence Polarization | 6.2 | - | - | [7] |
| 44 | NS1A | Fluorescence Polarization | 3.5 | MDCK | Influenza A/Udorn/72 | [7] |
Table 2: Anti-HIV Activity of Quinoxaline Derivatives
| Compound | Target | EC50 (nM) | CC50 (µM) | Cell Line | Virus Strain | Reference |
| S-2720 | Reverse Transcriptase | Potent Inhibitor | - | - | HIV-1 | [1][12] |
| 19 | Reverse Transcriptase | 3.1 | >100 | MT-4 | HIV-1 (IIIB) | [1] |
| Nevirapine (Control) | Reverse Transcriptase | 6.7 | >100 | MT-4 | HIV-1 (IIIB) | [1] |
Table 3: Anti-Herpesviridae Activity of Quinoxaline Derivatives
| Compound | Virus | EC50 (µM) | CC50 (µM) | Cell Line | Reference |
| Compound 1 | HSV-1 | >20 µg/mL (25% plaque reduction) | - | Vero | [1] |
| Compound 4 | HCMV | <0.05 | >100 | HFF | [1] |
| Compound 5 | HCMV | <0.05 | >100 | HFF | [1] |
| Ganciclovir (Control) | HCMV | 0.59 | - | HFF | [1] |
Table 4: Anti-HCV Activity of Quinoxaline Derivatives
| Compound | Target | EC50 (nM) | Ki (nM) | Genotype | Reference |
| 3 | NS3/4A Protease | 24 | 19 | GT1b | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of functionalized quinoxalines for antiviral activity.
Protocol 1: Plaque Reduction Assay for Antiviral Activity
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Host cells permissive to the virus of interest (e.g., Vero, MDCK)
-
96-well or 24-well cell culture plates
-
Virus stock of known titer
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (functionalized quinoxalines) dissolved in a suitable solvent (e.g., DMSO)
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
Staining solution (e.g., crystal violet in methanol/water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells into 96-well or 24-well plates at a density that will result in a confluent monolayer the next day.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically ≤0.5%).
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well). Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Addition: After the incubation period, remove the virus inoculum and wash the cells with PBS. Add the serially diluted test compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Staining and Counting: After the incubation period, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. Gently wash the wells with water and allow them to dry.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: MTT Assay for Cytotoxicity
This colorimetric assay determines the concentration of a compound that reduces the viability of uninfected cells by 50% (CC50).
Materials:
-
Host cells used in the antiviral assay
-
96-well cell culture plates
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a cell control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[15]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cytotoxicity is calculated relative to the cell control. The CC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration.
Protocol 3: Fluorescence Polarization Assay for NS1A-dsRNA Interaction
This assay is used to identify compounds that disrupt the interaction between the influenza A virus NS1A protein and double-stranded RNA (dsRNA).
Materials:
-
Purified recombinant NS1A protein
-
Fluorescently labeled dsRNA
-
Assay buffer (e.g., Tris-HCl, NaCl, DTT)
-
Test compounds
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of NS1A protein, fluorescently labeled dsRNA, and test compounds in the assay buffer.
-
Assay Setup: In a 384-well plate, add the test compound at various concentrations.
-
Protein-RNA Binding: Add the NS1A protein and fluorescently labeled dsRNA to the wells. The binding of the larger protein to the smaller fluorescently labeled dsRNA results in a slower rotation and thus a higher fluorescence polarization value.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Compounds that inhibit the NS1A-dsRNA interaction will cause a decrease in the fluorescence polarization signal. The IC50 value is the concentration of the compound that causes a 50% reduction in the polarization signal, and it can be calculated by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.uniss.it [iris.uniss.it]
- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quinoxaline-Based Linear HCV NS3/4A Protease Inhibitors Exhibit Potent Activity against Drug Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols for the Post-Synthetic Modification of 2-(5-Bromothiophen-2-yl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the post-synthetic modification of the bromine group on 2-(5-Bromothiophen-2-yl)quinoxaline. This versatile building block serves as a key intermediate in the synthesis of a diverse range of functionalized molecules with potential applications in medicinal chemistry, materials science, and chemical biology. The protocols outlined below describe common and effective palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, for the derivatization of the C-Br bond on the thiophene ring.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] The incorporation of a thiophene moiety at the 2-position of the quinoxaline core can further enhance these biological activities and introduce unique photophysical properties.[6][7] The presence of a bromine atom on the thiophene ring of this compound offers a convenient handle for post-synthetic modification through various transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the quinoxaline-thiophene scaffold, enabling the generation of libraries of novel compounds for drug discovery and materials science applications. Many quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, playing a crucial role in anticancer drug development.[1][2][8][9]
Experimental Workflow
The general workflow for the post-synthetic modification of this compound involves the coupling of the starting material with a suitable reaction partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent. The specific conditions are tailored to the type of cross-coupling reaction being performed.
Caption: General workflow for the post-synthetic modification of this compound.
Experimental Protocols
The following protocols are model procedures based on established methods for similar substrates.[10][11][12][13][14][15] Researchers should optimize these conditions for their specific substrates and desired outcomes.
Suzuki Cross-Coupling Reaction
This protocol describes the palladium-catalyzed coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add Pd(PPh₃)₄ (0.03 eq) to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 14 | 82 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 78 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 75 |
Table 1: Representative quantitative data for the Suzuki cross-coupling reaction. Yields are hypothetical and based on typical outcomes for similar reactions.
Sonogashira Cross-Coupling Reaction
This protocol details the coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 equivalents)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq) and CuI (0.05 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed solvent (THF or DMF) and the terminal alkyne (1.5 eq) followed by the base (e.g., triethylamine, 2.5 eq).
-
Add PdCl₂(PPh₃)₂ (0.03 eq) to the reaction mixture under a positive flow of inert gas.
-
Stir the reaction at room temperature or heat to 50-80 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
| Entry | Alkyne Partner | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | TEA | THF | 60 | 6 | 90 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ | CuI | DIPA | DMF | 80 | 4 | 88 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | TEA | THF | 60 | 8 | 85 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | TEA | DMF | 50 | 10 | 75 |
Table 2: Representative quantitative data for the Sonogashira cross-coupling reaction. Yields are hypothetical and based on typical outcomes for similar reactions.
Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of this compound with various amines.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-3 mol%)
-
Xantphos or XPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 - 2.0 equivalents)
-
Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask, add Pd₂(dba)₃ (0.015 eq) and the phosphine ligand (e.g., Xantphos, 0.03 eq).
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add degassed toluene or dioxane to the flask.
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Heat the reaction mixture to 90-110 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Entry | Amine Partner | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 12 | 80 |
| 2 | Aniline | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 18 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 16 | 78 |
| 4 | N-Methylpiperazine | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 110 | 20 | 72 |
Table 3: Representative quantitative data for the Buchwald-Hartwig amination. Yields are hypothetical and based on typical outcomes for similar reactions.[10][16]
Potential Applications in Drug Discovery
The functionalized 2-(thienyl)quinoxaline derivatives are of significant interest in drug discovery due to their potential to act as kinase inhibitors.[1][2][8][9] Many kinases are dysregulated in cancer, and their inhibition can block signaling pathways that promote tumor growth and survival. The diverse substituents introduced through the described cross-coupling reactions can be tailored to optimize binding affinity and selectivity for specific kinase targets.
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by functionalized 2-(thienyl)quinoxaline derivatives.
Conclusion
The post-synthetic modification of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel and diverse chemical entities. The protocols provided herein serve as a guide for researchers to explore the chemical space around this privileged scaffold. The resulting compounds hold significant promise for the development of new therapeutic agents and advanced materials. Further optimization of reaction conditions and exploration of a wider range of coupling partners will undoubtedly lead to the discovery of molecules with enhanced biological and physical properties.
References
- 1. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 2. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(Thienyl)quinoxaline derivatives and their application in Ir(iii) complexes yielding tuneable deep red emitters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects [mdpi.com]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for the Synthesis of Luminescent Ir(III) Complexes with Quinoxaline Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of phosphorescent Iridium(III) complexes featuring quinoxaline-based cyclometalating ligands. These complexes are of significant interest due to their tunable photophysical properties, with applications ranging from organic light-emitting diodes (OLEDs) to theranostic agents in cancer therapy.[1][2][3] The protocols outlined below are based on established synthetic methodologies reported in peer-reviewed literature.
Introduction
Iridium(III) complexes are renowned for their high phosphorescence quantum yields, a consequence of strong spin-orbit coupling induced by the heavy iridium atom.[4][5] This property allows for efficient harvesting of both singlet and triplet excitons, leading to highly efficient light emission. Quinoxaline-based ligands are attractive components for these complexes due to their electron-deficient nature, which can be synthetically modified to fine-tune the emission color of the resulting Ir(III) complex.[6][7] By strategically incorporating various electron-donating or -withdrawing groups on the quinoxaline or its ancillary ligands, the emission wavelength can be systematically shifted across the visible spectrum, particularly into the red and deep-red regions.[6][8][9]
The potential applications of these luminescent complexes are diverse. In the field of materials science, they are crucial for the fabrication of highly efficient OLEDs.[10] In the realm of drug development, their utility is rapidly expanding. The inherent luminescence of these complexes allows for their use in bioimaging, tracking their uptake and localization within cells.[1] Furthermore, some Ir(III) complexes have demonstrated potent anticancer activity, inducing apoptosis and autophagy in cancer cells, highlighting their potential as theranostic agents that combine both diagnostic (imaging) and therapeutic functions.[1][11][12]
Experimental Protocols
The synthesis of heteroleptic Ir(III) complexes with quinoxaline ligands typically proceeds in two main steps: the synthesis of a chloro-bridged iridium(III) dimer, followed by the reaction of this dimer with an ancillary ligand to yield the final monomeric complex.
Protocol 1: Synthesis of the Chloro-Bridged Iridium(III) Dimer [{Ir(L)₂Cl}₂]
This protocol is a general method adapted from the traditional Nonoyama reaction.[8][13]
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O)
-
2,3-disubstituted quinoxaline ligand (L)
-
2-ethoxyethanol
-
Water, deionized
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the 2,3-disubstituted quinoxaline ligand (2.2 equivalents) and Iridium(III) chloride hydrate (1.0 equivalent).
-
Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.
-
Heat the reaction mixture to 100-120 °C and reflux with stirring for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate, the chloro-bridged iridium(III) dimer, is collected by filtration.
-
Wash the solid product sequentially with water and ethanol to remove unreacted starting materials and impurities.
-
Dry the product under vacuum. The dimer is often used in the next step without further purification due to its low solubility.[10]
Protocol 2: Synthesis of the Monomeric Ir(III) Complex [Ir(L)₂(N^N)] or [Ir(L)₂(O^O)]
Materials:
-
Chloro-bridged iridium(III) dimer [{Ir(L)₂Cl}₂]
-
Ancillary ligand (e.g., picolinate (pic), acetylacetonate (acac), 2,2'-bipyridine (bipy)) (2.5 equivalents)
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Sodium carbonate (Na₂CO₃) or another suitable base (if the ancillary ligand is a salt)
Procedure:
-
Suspend the chloro-bridged iridium(III) dimer in dichloromethane.
-
Add the ancillary ligand to the suspension. If the ancillary ligand is a salt (e.g., sodium picolinate), add a base like sodium carbonate.
-
Reflux the reaction mixture for 6-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC. The formation of the brightly colored monomeric complex is often visible.
-
After cooling to room temperature, filter the mixture to remove any insoluble residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/hexane or ethyl acetate/hexane).
-
Further purification can be achieved by recrystallization or sublimation.
Data Presentation
The photophysical and electrochemical properties of Ir(III) complexes with quinoxaline ligands are highly dependent on the specific ligands used. The following tables summarize representative data from the literature.
Table 1: Photophysical Properties of Representative Ir(III)-Quinoxaline Complexes.
| Complex | λ_abs (nm) in CH₂Cl₂ | λ_em (nm) in CH₂Cl₂ | Quantum Yield (Φ) | Reference |
| [Ir(dpqx)₂(py-pz)] (1) | ~475 | 640 | - | [4] |
| [Ir(fpmqx)₂(acac)] | - | 628 | - | [5] |
| [Ir(fpmqx)₂(pic)] | - | 605 | - | [5] |
| [Ir(L7)₂(pic)] | ~460 | 680 | ~0.05 | [8] |
| Complex 3a (with 2,3-diphenylquinoxaline) | - | 647 | 0.79 | [10] |
dpqx = 2,3-diphenylquinoxaline, py-pz = 5-(2-pyridyl)pyrazolate, fpmqx = 2-(4-fluorophenyl)-3-methyl-quinoxaline, acac = acetylacetonate, pic = picolinate, L7 = a specific substituted quinoxaline ligand.
Table 2: Electrochemical Properties of Representative Ir(III)-Quinoxaline Complexes.
| Complex | Oxidation Potential (V vs. Fc/Fc⁺) | Reduction Potential (V vs. Fc/Fc⁺) | Reference |
| Complex 1 | 0.76 | -1.80, -2.06 | [4] |
| [Ir(L1)₂(pic)] | 1.29 | -1.71 | [8] |
| [Ir(L7)₂(pic)] | 1.13 | -1.56 | [8] |
Data provides insights into the HOMO and LUMO energy levels of the complexes.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and the logical relationship in tuning the emission of these complexes.
Caption: General workflow for the synthesis and characterization of Ir(III) complexes.
Caption: Logic diagram illustrating the tuning of emission properties.[8][9]
References
- 1. Iridium(III) complexes as novel theranostic small molecules for medical diagnostics, precise imaging at a single cell level and targeted anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Organometallic Iridium(III) Complexes [mdpi.com]
- 3. Iridium (Ir): Metallic complexes and their applications against cancer | Research, Society and Development [rsdjournal.org]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-(Thienyl)quinoxaline derivatives and their application in Ir( iii ) complexes yielding tuneable deep red emitters - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02193A [pubs.rsc.org]
- 7. core.ac.uk [core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of electron-donating and -withdrawing groups on the photophysical properties of iridium (III) diphenyl quinoxaline complexes [spiedigitallibrary.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Synthesis and biological evaluation of mixed-ligand cyclometalated iridium(iii)–quinoline complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Iridium (III) complex-loaded liposomes as a drug delivery system for lung cancer through mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectroscopic and Theoretical Investigation of Color Tuning in Deep-Red Luminescent Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of Quinoxaline-Based Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In the realm of oncology, quinoxaline-based compounds have shown significant promise as inhibitors of various protein kinases that are crucial for tumor growth and progression. Molecular docking is a powerful computational technique that plays a pivotal role in the rational design and discovery of novel quinoxaline-based therapeutic agents. By predicting the binding mode and affinity of these ligands within the active site of a target protein, molecular docking provides invaluable insights into structure-activity relationships, guiding the optimization of lead compounds.
These application notes provide a comprehensive overview of the molecular docking of quinoxaline-based ligands against key cancer targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR). Detailed protocols for performing these computational studies are provided, along with a summary of quantitative data from recent literature.
Data Presentation: Docking Scores and Biological Activities
The following tables summarize the binding affinities and in vitro activities of various quinoxaline-based ligands against prominent cancer-related protein targets. This data is compiled from multiple studies to provide a comparative overview.
Table 1: Molecular Docking and In Vitro Activity of Quinoxaline Derivatives Against VEGFR-2
| Compound ID | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | In Vitro Assay | IC50 (µM) | Citation |
| Quinoxaline Derivative I | VEGFR-2 (2OH4) | -12.13 | ASP 1044 | - | - | [1] |
| Quinoxaline Derivative II | VEGFR-2 (2OH4) | -11.93 | ASP 1044, GLU 883 | - | - | [1] |
| Quinoxaline Derivative III | VEGFR-2 (2OH4) | -15.63 | ASP 1044 | - | - | [1] |
| Quinoxaline Derivative IV | VEGFR-2 (2OH4) | -17.11 | ASP 1044, GLU 883 | - | - | [1] |
| Sorafenib (Reference) | VEGFR-2 (2OH4) | -21.57 | - | - | - | [1] |
| Compound 2j | VEGFR-2 | - | - | Enzyme Assay | 0.098 ± 0.005 | [2] |
Table 2: Molecular Docking and In Vitro Activity of Quinoxaline Derivatives Against EGFR
| Compound ID | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Cancer Cell Line | IC50 (µM) | Citation |
| Compound 4i | EGFR (8A27) | - | - | A549 (Lung) | 3.902 ± 0.098 | [2] |
| Compound IVd | EGFR (4HJO) | -12.03 | - | HeLa (Cervical) | 3.20 ± 1.32 | [3] |
| Compound IVd | EGFR (4HJO) | -12.03 | - | MCF-7 (Breast) | 4.19 ± 1.87 | [3] |
| Compound IVd | EGFR (4HJO) | -12.03 | - | A549 (Lung) | 5.29 ± 1.34 | [3] |
| Compound 6a | EGFR | -9.95 | - | - | - | [4] |
| Compound 5k | EGFR (4HJO) | - | - | HeLa (Cervical) | 1.97±0.09 | [5] |
| Compound 5k | EGFR (4HJO) | - | - | A549 (Lung) | 1.84±0.07 | [5] |
| Compound 5k | EGFR (4HJO) | - | - | MCF-7 (Breast) | 3.10±0.04 | [5] |
Table 3: Molecular Docking of Quinoxaline Derivatives Against Other Kinases
| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Citation |
| Compound 4a | COX-2 | - | - | [6] |
| Compound 5 | COX-2 | - | - | [6] |
| Compound 11 | COX-2 | - | - | [6] |
| Compound 13 | COX-2 | - | - | [6] |
| Quinoxaline-containing compounds | PI3Kγ / mTOR | - | - | [7][8] |
Experimental Protocols
This section provides a generalized yet detailed protocol for performing molecular docking studies of quinoxaline-based ligands using widely accepted software such as AutoDock.
Protocol 1: Molecular Docking using AutoDock
1. Preparation of the Receptor Protein:
-
Step 1.1: Retrieval of Protein Structure: Download the 3D crystal structure of the target protein (e.g., VEGFR-2, EGFR) from the Protein Data Bank (PDB) (e.g., PDB ID: 2OH4 for VEGFR-2, 4HJO for EGFR).[1][3]
-
Step 1.2: Initial Protein Cleaning: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all non-essential components such as water molecules, co-crystallized ligands, and any chains that are not part of the monomeric biological unit of interest.
-
Step 1.3: Repairing the Protein Structure: Check for and repair any missing residues or side chains using tools available in the visualization software.
-
Step 1.4: Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure. This is a crucial step for defining the correct ionization and tautomeric states of amino acid residues.
-
Step 1.5: Charge Assignment: Assign partial charges to the protein atoms. For AutoDock, Gasteiger charges are commonly used.
-
Step 1.6: Saving the Prepared Receptor: Save the prepared protein structure in the PDBQT format, which is required by AutoDock. This format includes atomic coordinates, partial charges, and atom types.
2. Preparation of the Quinoxaline-Based Ligand:
-
Step 2.1: Ligand Structure Generation: Draw the 2D structure of the quinoxaline derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and save it in a common format like MOL or SDF.
-
Step 2.2: 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Step 2.3: Ligand Preparation for Docking: Open the 3D ligand file in AutoDockTools. Assign Gasteiger charges, merge non-polar hydrogens, and define the rotatable bonds. The number of rotatable bonds will determine the flexibility of the ligand during the docking process.
-
Step 2.4: Saving the Prepared Ligand: Save the prepared ligand in the PDBQT format.
3. Grid Box Generation:
-
Step 3.1: Defining the Binding Site: The binding site is typically defined based on the location of the co-crystallized ligand in the original PDB file or through literature information on the active site residues.
-
Step 3.2: Setting Grid Parameters: In AutoDockTools, define a 3D grid box that encompasses the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely within the active site. The spacing between grid points is typically set to 0.375 Å.
-
Step 3.3: Generating Grid Maps: Run AutoGrid to pre-calculate the interaction energies for various atom types within the defined grid box. This step generates several map files that will be used by AutoDock for the docking calculations.
4. Running the Molecular Docking Simulation:
-
Step 4.1: Setting Docking Parameters: In AutoDockTools, create a docking parameter file (.dpf). This file specifies the PDBQT files for the receptor and ligand, the grid parameter file, and the docking algorithm to be used (e.g., Lamarckian Genetic Algorithm). Set the number of docking runs (typically 50-100) and other parameters like population size, maximum number of energy evaluations, and mutation and crossover rates.
-
Step 4.2: Executing AutoDock: Run the AutoDock program using the generated docking parameter file as input. This will initiate the docking simulation, where the ligand explores different conformations and orientations within the receptor's active site.
5. Analysis of Docking Results:
-
Step 5.1: Clustering and Ranking: After the docking is complete, AutoDock clusters the resulting ligand poses based on their root-mean-square deviation (RMSD). The poses in each cluster are ranked based on their estimated binding energy.
-
Step 5.2: Visualization and Interaction Analysis: The lowest energy conformation from the most populated cluster is typically considered the most probable binding mode. Visualize the docked complex in a molecular graphics program to analyze the interactions between the quinoxaline ligand and the amino acid residues of the protein. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by quinoxaline-based ligands and a typical workflow for molecular docking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 5. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Phenyl Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological properties, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory activities, have established them as privileged scaffolds in drug discovery and development. The 2-phenyl substituted quinoxalines, in particular, have demonstrated significant therapeutic potential, driving the need for efficient and scalable synthetic methodologies.
These application notes provide detailed protocols for the large-scale synthesis of 2-phenyl quinoxaline derivatives, focusing on practical and efficient methods amenable to laboratory and industrial settings. This document summarizes key synthetic strategies, presents quantitative data in a comparative format, and offers step-by-step experimental procedures. Additionally, it includes diagrams of relevant biological signaling pathways to provide context for the application of these compounds in drug development.
Synthetic Strategies for 2-Phenyl Quinoxaline Derivatives
The synthesis of 2-phenyl quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent. The most common precursors for introducing the 2-phenyl moiety are phenacyl bromides and benzil. Various methods have been developed to optimize this reaction, ranging from classical thermal condensation to modern catalytic and green chemistry approaches.
Key Synthetic Approaches:
-
Classical Condensation: This traditional method involves the reaction of o-phenylenediamine with a 1,2-dicarbonyl compound, often under acidic conditions and elevated temperatures. While effective, it can require long reaction times and harsh conditions.
-
Catalyst-Free Synthesis: Greener and more cost-effective methods have been developed that proceed without a catalyst, often using environmentally benign solvents like ethanol or water. These reactions are typically carried out under reflux.
-
Catalytic Synthesis: A wide array of catalysts have been employed to improve reaction rates and yields. These include:
-
Lewis Acids: Catalysts such as cerium(IV) ammonium nitrate (CAN), and O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) have been shown to be effective.
-
Solid-Supported Catalysts: Recyclable catalysts like alumina-supported heteropolyoxometalates and zirconium tungstate (5% WO3/ZrO2) offer advantages in terms of ease of separation and reusability, aligning with green chemistry principles.[1][2]
-
Organic Catalysts: Simple organic molecules like pyridine can effectively catalyze the reaction at room temperature.[3][4]
-
Metal Catalysts: Iron complexes and palladium-based catalysts have also been utilized in one-pot syntheses from different starting materials.[5][6]
-
-
One-Pot Syntheses: Several one-pot procedures have been developed to streamline the synthesis, reduce waste, and improve overall efficiency. These methods often involve the in situ generation of the dicarbonyl intermediate.[7][8][9]
-
Microwave-Assisted and Ultrasound-Promoted Synthesis: The use of microwave irradiation or ultrasound can significantly reduce reaction times and improve yields, offering a rapid and efficient alternative to conventional heating.[2][10]
The general synthetic workflow for the preparation of 2-phenyl quinoxaline derivatives is depicted below.
Caption: General experimental workflow for the synthesis of 2-phenyl quinoxaline derivatives.
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize quantitative data from various published protocols for the synthesis of 2-phenyl quinoxaline. This allows for a direct comparison of different methodologies based on reaction conditions, time, and yield.
Table 1: Synthesis of 2-Phenylquinoxaline from o-Phenylenediamine and Phenacyl Bromide
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pyridine (10 mol%) | THF | Room Temp | 2 h | 95 | [3][4] |
| HCTU (30 mol%) | DMF | Room Temp | 30 min | 90 | [11] |
| 5% WO3/ZrO2 | Acetonitrile | Reflux | 30 min | 98 | [1][12] |
| Catalyst-free | Ethanol | Reflux | 2-3 h | 70-85 | [13] |
| Catalyst-free | Water | 80 | 1-2 h | Moderate to High | [13] |
Table 2: Synthesis of 2,3-Diphenylquinoxaline from o-Phenylenediamine and Benzil
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| AlCuMoVP on Alumina | Toluene | Room Temp | 2 h | 92 | [2] |
| Acetic Acid | Acetic Acid | Reflux | 2 h | 98 | [10][14] |
| Microwave (450W) | Acetic Acid | N/A | 3 min | 96 | [10] |
| Cerium(IV) Ammonium Nitrate (CAN) | Water | N/A | N/A | High | [4] |
| Fluorinated Alcohol (HFIP) | HFIP | Room Temp | 1 h | 95 | [4] |
| Citric Acid | Ethanol | Room Temp | < 1 min | 94 | [2] |
Experimental Protocols
The following are detailed, step-by-step protocols for two efficient and commonly used methods for the synthesis of 2-phenyl quinoxaline derivatives.
Protocol 1: Pyridine-Catalyzed Synthesis of 2-Phenylquinoxaline at Room Temperature
This protocol describes a simple and efficient synthesis using pyridine as a catalyst in tetrahydrofuran (THF) at room temperature.[3]
Materials:
-
o-Phenylenediamine (1.0 mmol, 108 mg)
-
Phenacyl bromide (1.0 mmol, 199 mg)
-
Pyridine (0.1 mmol, 8 µL)
-
Tetrahydrofuran (THF), anhydrous (2 mL)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add phenacyl bromide (1.0 mmol) and pyridine (0.1 mmol) in THF (2 mL).
-
Stir the mixture at room temperature.
-
Slowly add a solution of o-phenylenediamine (1.0 mmol) in THF to the reaction mixture.
-
Continue stirring at room temperature for approximately 2 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, pour the mixture into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol to afford pure 2-phenylquinoxaline.
Protocol 2: One-Pot Synthesis of 2,3-Diphenylquinoxaline using Microwave Irradiation
This protocol details a rapid, one-pot synthesis of 2,3-diphenylquinoxaline from benzoin and o-phenylenediamine in acetic acid under microwave irradiation.[10]
Materials:
-
Benzoin (2.0 mmol, 0.42 g)
-
o-Phenylenediamine (2.0 mmol, 0.22 g)
-
Glacial acetic acid (2 mL)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous calcium chloride
Equipment:
-
Microwave reactor
-
Microwave-safe reaction vessel
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a microwave-safe reaction vessel, combine benzoin (2.0 mmol) and o-phenylenediamine (2.0 mmol) in glacial acetic acid (2 mL).
-
Place the vessel in the microwave reactor and irradiate at a power output of 450 W.
-
After approximately 10 seconds, a brown solution should be observed. Continue irradiation for a total of 3 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold water.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Dry the combined organic extracts with anhydrous calcium chloride.
-
Filter the drying agent and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline as white needles.
Biological Signaling Pathways
2-Phenyl quinoxaline derivatives have garnered significant interest in drug development due to their ability to modulate various biological pathways implicated in diseases such as cancer and bacterial infections.
Anticancer Mechanism of Action
Many quinoxaline derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell growth, proliferation, and survival. A prominent target is the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in various cancers.[15] By inhibiting components of this pathway, quinoxaline derivatives can induce apoptosis and halt tumor progression.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-phenyl quinoxaline derivatives.
Antibacterial Mechanism of Action
The antibacterial activity of certain quinoxaline derivatives involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[16] By binding to the quinolone-binding site of DNA gyrase, these compounds disrupt DNA synthesis, leading to bacterial cell death.
Caption: Antibacterial mechanism of 2-phenyl quinoxaline derivatives via DNA gyrase inhibition.
Conclusion
The large-scale synthesis of 2-phenyl quinoxaline derivatives can be achieved through a variety of efficient and scalable methods. The choice of protocol will depend on factors such as available equipment, desired scale, and green chemistry considerations. The protocols and data presented herein provide a valuable resource for researchers in academic and industrial settings, facilitating the synthesis of these important compounds for further investigation and development as potential therapeutic agents. The elucidation of their mechanisms of action continues to drive interest in this versatile heterocyclic scaffold.
References
- 1. acgpubs.org [acgpubs.org]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03447H [pubs.rsc.org]
- 9. Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. acgpubs.org [acgpubs.org]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. rjptonline.org [rjptonline.org]
- 16. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Strategies to reduce energy loss in quinoxaline-based organic solar cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges in the development of quinoxaline-based organic solar cells (OSCs). The focus is on practical strategies to minimize energy loss and enhance device performance.
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Open-Circuit Voltage (VOC)
-
Question: My device exhibits a significantly lower VOC than reported for similar quinoxaline-based systems. What are the likely causes and how can I improve it?
-
Answer: A low VOC is often directly related to energy loss mechanisms within the device. Here are the primary factors to investigate:
-
Mismatched Energy Levels: The VOC is fundamentally limited by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor material and the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoxaline-based acceptor.[1]
-
Solution: Ensure the donor and acceptor materials are appropriately matched. The energy levels of your materials can be verified using cyclic voltammetry. If there is a significant mismatch, consider synthesizing or selecting a different donor polymer with a deeper HOMO level or a quinoxaline derivative with a higher LUMO level.
-
-
High Non-Radiative Recombination: Energy loss due to non-radiative recombination is a major contributor to reduced VOC. This can be caused by energetic disorder, trap states, or poor morphology of the active layer.
-
Solution:
-
Improve Morphology: Optimize the blend morphology through solvent vapor annealing, thermal annealing, or the use of processing additives. A well-ordered, phase-separated morphology can reduce trap-assisted recombination.
-
Material Purity: Ensure the purity of your donor polymer and quinoxaline acceptor. Impurities can act as recombination centers.
-
Interfacial Layers: The quality of the hole transport layer (HTL) and electron transport layer (ETL) is critical. A poor interface can introduce trap states. Ensure proper cleaning of substrates and optimize the deposition of these layers.
-
-
-
Incorrect Work Function of Electrodes: A mismatch between the work functions of the electrodes and the energy levels of the adjacent transport layers can lead to a lower built-in potential and consequently a lower VOC.
-
Solution: Verify the work functions of your ITO and metal cathode. UV-ozone treatment of ITO is a common method to increase its work function. For the cathode, using a low work function metal or an electron transport layer with a suitable work function is crucial.
-
-
Issue 2: Low Short-Circuit Current (JSC)
-
Question: My JSC is disappointingly low, even with a quinoxaline acceptor that should have broad absorption. What should I investigate?
-
Answer: A low JSC indicates inefficient light harvesting, poor exciton dissociation, or inefficient charge transport and collection.
-
Poor Light Absorption: The thickness of the active layer may not be optimal for absorbing the solar spectrum.
-
Solution: Systematically vary the thickness of the active layer by adjusting the spin-coating speed or solution concentration. Characterize the absorption profile of your blend films using UV-Vis spectroscopy to ensure it covers a broad range of the solar spectrum.
-
-
Inefficient Exciton Dissociation: Even if light is absorbed, excitons may not be efficiently dissociated into free charge carriers at the donor-acceptor interface.
-
Solution: Optimize the morphology of the bulk heterojunction. Techniques like thermal annealing or the use of additives can create a more favorable nanostructure with a larger interfacial area for exciton dissociation.
-
-
Poor Charge Transport: Low charge carrier mobility in the active layer can lead to recombination before the charges are collected at the electrodes.
-
Solution: Measure the electron and hole mobility of your blend using techniques like the Space-Charge Limited Current (SCLC) method. If the mobilities are low or imbalanced, consider strategies to improve them, such as using additives or modifying the side chains of the quinoxaline acceptor to enhance intermolecular packing.
-
-
Optical Spacing and Interference Effects: The thickness of all layers in the device, including the transport layers and electrodes, can influence the optical field distribution and light absorption in the active layer.
-
Solution: Use optical modeling software to simulate the optimal layer thicknesses for maximizing light absorption in the active layer.
-
-
Issue 3: Low Fill Factor (FF)
-
Question: My VOC and JSC are reasonable, but the fill factor is very low, resulting in a poor overall efficiency. What are the common culprits?
-
Answer: A low fill factor is often associated with high series resistance, low shunt resistance, or significant charge recombination.
-
High Series Resistance (Rs): This can arise from the bulk resistance of the active layer and transport layers, as well as high contact resistance at the interfaces.
-
Solution:
-
Optimize Layer Thickness: An overly thick active layer can increase series resistance. Find the optimal thickness that balances light absorption and charge transport.
-
Improve Charge Mobility: As mentioned for low JSC, enhancing charge carrier mobility can reduce the bulk resistance of the active layer.
-
Contact Resistance: Ensure clean and well-defined interfaces between the active layer, transport layers, and electrodes.
-
-
-
Low Shunt Resistance (Rsh): This indicates leakage currents, often due to pinholes or defects in the active layer that create alternative pathways for current flow.
-
Solution:
-
Improve Film Quality: Optimize spin-coating parameters to achieve uniform and pinhole-free films. Ensure a clean fabrication environment to minimize dust contamination.
-
Device Isolation: Ensure proper device isolation to prevent edge effects and leakage currents.
-
-
-
Charge Recombination: High rates of bimolecular or trap-assisted recombination compete with charge extraction, leading to a reduced FF.
-
Solution: Strategies to improve morphology and reduce trap states, as discussed for low VOC, are also effective in improving the fill factor.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main energy loss pathways in quinoxaline-based organic solar cells?
A1: The primary energy loss (Eloss), defined as the difference between the optical bandgap (Eg) of the active layer and the energy of the open-circuit voltage (qVOC), can be attributed to three main components:
-
Radiative Recombination (ΔE1): This is a fundamental and unavoidable loss mechanism related to the radiative recombination of charge carriers. It is dependent on the absorption edge of the solar cell.
-
Non-Radiative Recombination (ΔE2): This is a significant and controllable source of energy loss. It arises from charge recombination through non-radiative pathways, often mediated by defects, traps, or energetic disorder in the material. Minimizing this component is a key focus of research.
-
Driving Force for Charge Separation (ΔE3): This energy loss is associated with the energy offset required at the donor-acceptor interface to overcome the exciton binding energy and efficiently separate the exciton into free charge carriers. Modern non-fullerene acceptors, including many quinoxaline derivatives, have demonstrated that this driving force can be minimized without sacrificing high charge generation efficiency.
Q2: How does modifying the chemical structure of the quinoxaline acceptor help in reducing energy loss?
A2: Chemical modification of the quinoxaline core and its peripheral groups is a powerful strategy to tune the optoelectronic properties and reduce energy loss:
-
Fused-Ring Core Engineering: Extending the π-conjugation of the quinoxaline core can lower the bandgap and broaden the absorption spectrum, potentially increasing JSC. It can also influence the molecular packing and charge transport properties.
-
Side-Chain Engineering: Modifying the alkyl side chains on the quinoxaline unit can be used to control the solubility, film morphology, and intermolecular interactions. This can lead to more ordered packing and improved charge mobility, which in turn reduces recombination losses.
-
End-Group Halogenation: Introducing halogen atoms (F, Cl, Br) to the end groups of the acceptor is a common strategy to tune the energy levels. Halogenation can lower the HOMO and LUMO levels, which can lead to a higher VOC. It can also influence molecular packing and crystallinity.
Q3: What is the role of a ternary blend in improving the performance of quinoxaline-based solar cells?
A3: Introducing a third component (either another donor or another acceptor) into the host binary blend can offer several advantages:
-
Complementary Absorption: The third component can absorb light in a spectral region where the host donor and acceptor are less efficient, thereby increasing the overall JSC.
-
Morphology Optimization: The third component can act as a "morphology regulator," influencing the phase separation and crystallinity of the host blend to create a more favorable nanostructure for exciton dissociation and charge transport.
-
Energy Cascade: By selecting a third component with intermediate energy levels, it is possible to create an energy cascade that facilitates more efficient charge transfer and reduces recombination.
Q4: What are the key characterization techniques to analyze energy loss in my devices?
A4: A combination of techniques is necessary to fully understand the energy loss mechanisms:
-
Current Density-Voltage (J-V) Analysis: This provides the key performance metrics (VOC, JSC, FF, PCE). Temperature-dependent J-V measurements can provide insights into the dominant recombination mechanisms.
-
External Quantum Efficiency (EQE) Spectroscopy: EQE measures the ratio of collected charge carriers to incident photons at each wavelength. This helps to identify spectral regions of poor performance and can be used to accurately calculate JSC. The low-energy edge of the EQE spectrum can also be used to determine the optical bandgap for calculating Eloss.[1]
-
Electroluminescence (EL) and Photoluminescence (PL) Spectroscopy: The emission spectra from the device can provide information about the energy of the charge-transfer state and the extent of non-radiative recombination.
-
Transient Photovoltage (TPV) and Transient Photocurrent (TPC): These techniques measure the charge carrier lifetime and extraction time, respectively, providing direct information about recombination and transport dynamics.
Data Presentation
Table 1: Performance of Quinoxaline-Based Organic Solar Cells with Different Strategies to Reduce Energy Loss
| Donor:Acceptor System | Strategy | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Eloss (eV) | Reference |
| PBDB-TF:AQx | Fused-ring quinoxaline acceptor | 0.893 | 22.18 | 67.14 | 13.31 | 0.45 | [1] |
| D18:N3:BQx-Cl | Ternary blend with quinoxaline acceptor | 0.846 | 27.21 | 79.2 | 18.89 | N/A | [2] |
| PM6:BTP-eC9 | Quinoxaline-based Y-series acceptor | 0.85 | 27.2 | 81.5 | 18.8 | N/A | Review[3] |
| D18/L8-BO + P2FQx | Fluorinated quinoxaline polymer additive | 0.926 | 27.11 | 80.13 | 20.13 | N/A | [4] |
| J52:UF-Qx-2Cl | Unfused quinoxaline acceptor | 0.88 | 18.52 | 66.3 | 10.81 | N/A | [5] |
Experimental Protocols
1. Fabrication of a High-Efficiency Quinoxaline-Based Organic Solar Cell (Conventional Architecture)
This protocol provides a general guideline for the fabrication of a conventional architecture OSC using a quinoxaline-based acceptor. It is recommended to optimize the specific parameters for your particular materials and setup.
-
1.1. Substrate Cleaning:
-
Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15-20 minutes immediately before depositing the hole transport layer.
-
-
1.2. Hole Transport Layer (HTL) Deposition:
-
Prepare a filtered solution of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate).
-
Spin-coat the PEDOT:PSS solution onto the ITO substrates at 3000-5000 rpm for 30-60 seconds.
-
Anneal the substrates on a hotplate at 120-150 °C for 10-15 minutes in air.
-
-
1.3. Active Layer Deposition:
-
Prepare a blend solution of the donor polymer and the quinoxaline-based acceptor in a suitable solvent (e.g., chloroform, chlorobenzene, or a solvent mixture) with a typical concentration of 10-20 mg/mL. The donor:acceptor ratio is typically optimized between 1:1 and 1:1.5 by weight.
-
If using additives (e.g., 1,8-diiodooctane, 1-chloronaphthalene), add a small volume percentage (typically 0.5-1%) to the blend solution.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the active layer solution at 1000-3000 rpm for 30-60 seconds. The spin speed should be optimized to achieve the desired film thickness (typically 80-120 nm).
-
Perform solvent vapor annealing or thermal annealing as required. Thermal annealing is typically done at 80-120 °C for 5-10 minutes.
-
-
1.4. Cathode Deposition:
-
Deposit a thin layer (10-20 nm) of a low work function metal (e.g., Ca, BaF₂) or an electron transport layer (e.g., PFN-Br) followed by a thicker layer (80-100 nm) of Aluminum (Al) or Silver (Ag) via thermal evaporation through a shadow mask at a pressure below 10-6 Torr. The deposition rate should be controlled (e.g., 0.1-0.2 Å/s for the interlayer and 1-2 Å/s for the metal).
-
2. Characterization of Device Performance
-
2.1. Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with a calibrated AM 1.5G spectrum at 100 mW/cm² illumination.
-
Connect the device to a source measure unit (e.g., Keithley 2400).
-
Measure the current density as a function of voltage, typically from -0.2 V to 1.2 V.
-
Extract the key parameters: VOC, JSC, FF, and PCE.
-
-
2.2. External Quantum Efficiency (EQE) Measurement:
-
Use a dedicated EQE setup with a light source, a monochromator, and a calibrated reference photodiode.
-
Measure the short-circuit current of the device at each wavelength.
-
Calculate the EQE as the ratio of the number of collected electrons to the number of incident photons at each wavelength.
-
Visualizations
Caption: Experimental Workflow for Quinoxaline-based OSCs
Caption: Strategies to Mitigate Energy Loss in Quinoxaline OSCs
References
- 1. Efficient organic solar cells with a low energy loss enabled by a quinoxaline-based acceptor | EurekAlert! [eurekalert.org]
- 2. researchgate.net [researchgate.net]
- 3. The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Solution-Processed Organic Thin-Film Transistors (OTFTs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor film morphology in solution-processed organic thin-film transistors (OTFTs).
Troubleshooting Guide: Overcoming Poor Film Morphology
This guide addresses common issues encountered during the fabrication of solution-processed OTFTs, providing potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Pinholes and Comet Streaks | Particulate contamination on the substrate or in the solution.[1] | - Work in a clean environment. - Filter the organic semiconductor solution before use. - Ensure thorough substrate cleaning.[1] |
| Film Dewetting | - Poor wettability of the organic semiconductor solution on the substrate. - High interfacial energy between the solution and the substrate. - The film is in a metastable state and reorganizes upon annealing. | - Modify the substrate surface to increase its surface energy. - Adjust the surface tension of the solution.[2] - Use a capping layer to suppress dewetting.[3] |
| Incomplete Film Coverage | - Insufficient solution dispensed. - Poor wetting of the solution on the substrate surface. - Incorrect spin coating parameters (e.g., too high acceleration). | - Increase the volume of the solution dispensed. - Treat the substrate surface to improve wettability. - Optimize spin coating parameters (e.g., use a lower spin speed for initial spreading). |
| "Coffee Ring" Effect | - Non-uniform solvent evaporation, with faster evaporation at the edges of the droplet. | - Increase the boiling point of the solvent to slow down evaporation. - Use a solvent mixture with varying boiling points. - Employ techniques like solvent vapor annealing to redissolve and recrystallize the film. |
| Striations (Radial Lines) | - Surface tension gradients caused by rapid solvent evaporation. | - Use a solvent with a higher boiling point. - Optimize the spin coating speed and duration. - Control the atmosphere during spin coating (e.g., use a solvent-rich atmosphere). |
| Crystalline vs. Amorphous Film | - Solvent properties (e.g., boiling point). - Deposition rate. - Post-deposition annealing treatment (or lack thereof). | - Use high-boiling point solvents to promote crystalline growth. - Optimize the deposition rate (slower rates can lead to more ordered films). - Implement thermal or solvent vapor annealing post-deposition. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor influencing film morphology?
A1: While multiple factors are at play, the interplay between the solvent properties (especially boiling point) and the substrate surface energy is arguably the most critical. A high-boiling-point solvent allows more time for the organic semiconductor molecules to self-organize into a crystalline film during solvent evaporation.[4] Concurrently, the substrate surface energy must be compatible with the solution to ensure good wetting and prevent dewetting.[5]
Q2: How does annealing improve film morphology?
A2: Annealing, both thermal and solvent vapor, provides the necessary energy for the organic semiconductor molecules to rearrange into a more ordered, crystalline structure. Thermal annealing uses heat to increase molecular mobility, while solvent vapor annealing introduces a solvent atmosphere that plasticizes the film, allowing for recrystallization at lower temperatures.[6]
Q3: When should I choose spin coating versus dip coating?
A3: Spin coating is ideal for achieving highly uniform, thin films on flat, small-scale substrates and is widely used in research for its reproducibility.[7] Dip coating is more suitable for coating larger areas, non-planar substrates, and for processes where material waste is a concern. The withdrawal speed in dip coating is a critical parameter for controlling film thickness.[7]
Q4: What are the signs of a well-formed organic semiconductor film?
A4: A high-quality film will appear uniform to the naked eye, without obvious defects like pinholes, streaks, or large aggregates. Under an optical microscope, a good crystalline film will often show large, interconnected crystalline domains. Atomic Force Microscopy (AFM) can provide more detailed information, revealing a smooth surface with low root-mean-square (RMS) roughness and well-defined crystalline terraces.
Q5: Can the choice of solvent impact the final device performance even if the film looks good?
A5: Yes. The choice of solvent can influence not only the morphology but also the degree of molecular packing and the presence of residual solvent or impurities in the film. These factors can significantly impact the charge transport properties and overall stability of the OTFT, affecting parameters like mobility and the on/off ratio.[4]
Quantitative Data Tables
Table 1: Effect of Solvent Boiling Point on OTFT Performance
| Solvent | Boiling Point (°C) | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Chloroform | 61 | 0.018 ± 0.005 | ~10⁵ | [4] |
| Tetrahydrofuran | 66 | 0.009 ± 0.001 | ~10⁵ | [4] |
| Toluene | 111 | 0.214 ± 0.05 | ~10⁶ | [4] |
| Chlorobenzene | 132 | 0.101 ± 0.05 | ~10⁶ | [4] |
| 1,2,4-Trichlorobenzene | 214 | 0.12 | 10⁶ | [8] |
Table 2: Impact of Annealing Temperature on OTFT Performance
| Annealing Temperature (°C) | Mobility (cm²/Vs) | Threshold Voltage (V) | Subthreshold Swing (V/decade) | On/Off Ratio | Reference |
| No Annealing | - | - | - | - | |
| 350 | 4.32 | -4.33 | 0.87 | 1.08 x 10⁸ | [9] |
| 450 | 4.28 | -4.33 | 0.87 | 2.15 x 10⁷ | [9] |
| 550 | - | - | - | 3.5 x 10⁴ | [9] |
| 600 | 12.64 | -6.61 | 0.79 | 1.87 x 10⁹ | [8][10] |
| 700 | 1.98 | -7.66 | 3.61 | - | [8] |
Table 3: Influence of Substrate Surface Treatment on OTFT Performance
| Surface Treatment | Surface Energy (mN/m) | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Untreated SiO₂ | ~40-60 | - | - | |
| MTF0 Hybrimer | 44.2 | - | ~1 x 10⁵ | [5] |
| MTF5 Hybrimer | 31.6 | - | ~1 x 10⁶ | [5] |
| MTF10 Hybrimer | 21.8 | - | ~1 x 10⁶ | [5] |
| MTF20 Hybrimer | 17.6 | - | ~1 x 10⁶ | [5] |
Experimental Protocols
Protocol 1: Substrate Cleaning
-
Initial Cleaning: Sonicate substrates in a solution of deionized (DI) water and detergent for 15 minutes.[1]
-
Rinsing: Thoroughly rinse the substrates with DI water.
-
Solvent Cleaning: Sonicate the substrates sequentially in acetone and then isopropanol for 15 minutes each.[1]
-
Final Rinse: Rinse again with DI water.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
Surface Treatment (Optional but Recommended): Treat the substrates with an oxygen plasma or a UV-Ozone cleaner for 5-10 minutes to remove any remaining organic residues and to increase the surface energy for better solution wetting.[1]
Protocol 2: Spin Coating
-
Preparation: Ensure the organic semiconductor solution is at room temperature and has been filtered through a 0.2 µm PTFE filter.
-
Dispensing: Place the cleaned substrate on the spin coater chuck. Dispense a sufficient amount of the solution onto the center of the substrate to cover about two-thirds of the surface.
-
Spinning:
-
Step 1 (Spreading): Spin at a low speed (e.g., 500 rpm) for 5-10 seconds to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning): Ramp up to the desired final spin speed (e.g., 2000-4000 rpm) and hold for 30-60 seconds to achieve the target film thickness.
-
-
Drying: Allow the substrate to continue spinning until the film is dry, which is often indicated by a change in color or the cessation of interference fringes.
-
Annealing: Proceed with thermal or solvent vapor annealing as required.
Protocol 3: Dip Coating
-
Preparation: Fill a dipping reservoir with the filtered organic semiconductor solution.
-
Immersion: Mount the cleaned substrate onto the dip coater arm and immerse it into the solution at a constant speed.
-
Dwell Time: Allow the substrate to remain in the solution for a set period (e.g., 30-60 seconds) to ensure complete wetting.
-
Withdrawal: Withdraw the substrate from the solution at a constant, controlled speed. The withdrawal speed is a key parameter that determines the film thickness.
-
Drying: Allow the solvent to evaporate from the substrate. This can be done at ambient conditions or in a controlled environment.
-
Annealing: Perform post-deposition annealing as needed.
Protocol 4: Solvent Vapor Annealing
-
Setup: Place the substrate with the as-deposited film in a sealed chamber (e.g., a petri dish or a desiccator).
-
Solvent Reservoir: Place a small vial containing the annealing solvent within the chamber, ensuring that the liquid solvent does not come into direct contact with the film.
-
Annealing: Seal the chamber and allow the solvent vapor to saturate the atmosphere. The annealing time can range from a few minutes to several hours, depending on the solvent and the material.
-
Drying: After the desired annealing time, remove the substrate from the chamber and allow the residual solvent in the film to evaporate completely.
Visualizations
Caption: Troubleshooting workflow for poor film morphology in OTFTs.
Caption: Experimental workflow for solution-processed OTFT fabrication.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. vbccinstruments.com [vbccinstruments.com]
- 8. mdpi.com [mdpi.com]
- 9. Substrate Cleaning | PDF [slideshare.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting low device efficiency in quinoxaline-based photovoltaics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with quinoxaline-based photovoltaic devices. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Device Performance and Efficiency
Q1: My quinoxaline-based solar cell shows very low power conversion efficiency (PCE). What are the most likely causes?
Low power conversion efficiency in quinoxaline-based photovoltaics can stem from several factors throughout the device fabrication process. Key areas to investigate include the morphology of the active layer, the electronic properties of the synthesized polymer, and the overall device architecture and processing conditions. Inefficient charge transport and high rates of charge recombination are often the ultimate results of these underlying issues.
Q2: How does the morphology of the active layer impact device efficiency?
The nanoscale morphology of the bulk heterojunction (BHJ) active layer, which consists of the quinoxaline-based polymer donor and an acceptor material (e.g., PC71BM or a non-fullerene acceptor), is critical for efficient device operation. An optimal morphology consists of well-distributed, interpenetrating networks of the donor and acceptor phases. This structure facilitates efficient exciton dissociation at the donor-acceptor interface and provides continuous pathways for charge transport to the respective electrodes.
Poor morphology, such as large, poorly mixed domains or an uneven surface, can lead to:
-
Increased charge recombination.
-
Reduced charge carrier mobility.
-
Unbalanced charge transport.[1]
The use of solvent additives like 1,8-octanedithiol (ODT), 1,8-diiodooctane (DIO), and 1-chloronaphthalene (CN) can help to control the morphology and improve phase separation.[1] For instance, the addition of 5% (v/v) CN has been shown to result in smoother films and more balanced charge transport, leading to a significant increase in PCE.[1]
Q3: What role do polymer side chains and substituents play in device performance?
The chemical structure of the quinoxaline-based polymer, particularly the side chains and substituents on the quinoxaline unit, has a profound impact on its electronic properties and, consequently, the device performance.
-
Side Chains: The size and shape of side chains influence the polymer's solubility, processability, and film-forming properties.[2] These factors, in turn, affect the morphology of the active layer.[2]
-
Substituents: Electron-withdrawing groups, such as fluorine (F) or cyano (CN) substituents, can be introduced to the quinoxaline unit to tune the polymer's energy levels (HOMO and LUMO).[3] This tuning is crucial for achieving a suitable energy level alignment with the acceptor material, which is necessary for efficient charge transfer. For example, cyano-substituted quinoxaline-based polymers have demonstrated high power conversion efficiencies in both fullerene and non-fullerene polymer solar cells.[3]
Q4: My device is degrading quickly when exposed to air and light. What causes this instability?
Quinoxaline-based polymers and the other components of the active layer can be susceptible to photo-degradation in the presence of air (oxygen) and light.[4] Studies on a blend of a thiophene-quinoxaline copolymer (TQ1) and PCBM have shown that illumination in air can lead to photo-bleaching of the polymer.[4] Interestingly, the presence of PCBM can attenuate this photo-bleaching of TQ1, but the PCBM itself can experience accelerated photo-degradation when blended with the polymer.[4] This degradation of the active layer components leads to a severe loss in the electrical performance of the solar cell.[4] To mitigate this, it is crucial to encapsulate the devices to protect them from ambient exposure.
Synthesis and Material Characterization
Q5: What are the common synthetic routes for preparing quinoxaline-based polymers for photovoltaic applications?
A widely used method for synthesizing quinoxaline-based alternating copolymers is through palladium-catalyzed Suzuki coupling polymerization.[2] This typically involves the polycondensation of a boronic ester-functionalized monomer (e.g., a carbazole or benzodithiophene derivative) with a dibrominated quinoxaline derivative.[2] After polymerization, the crude polymer is often purified through precipitation in a non-solvent like methanol and subsequent Soxhlet extraction with solvents like methanol and acetone to remove byproducts and low molecular weight oligomers.[2]
Q6: How can I characterize the properties of my synthesized quinoxaline-based polymer?
A thorough characterization of the synthesized polymer is essential to understand its potential for photovoltaic applications. Key characterization techniques include:
-
Molecular Weight Determination: Gel permeation chromatography (GPC) is used to determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymer, which are important for processability and film formation.
-
Thermal Properties: Thermogravimetric analysis (TGA) is used to assess the thermal stability of the polymer.
-
Optical Properties: UV-Vis spectroscopy is employed to determine the absorption spectrum of the polymer in solution and as a thin film. This helps in determining the optical bandgap.
-
Electrochemical Properties: Cyclic voltammetry (CV) is used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. These energy levels are crucial for assessing the potential open-circuit voltage (Voc) and the driving force for charge transfer with the chosen acceptor material.
-
Charge Carrier Mobility: The field-effect hole mobility can be measured to evaluate the charge transport properties of the polymer.[2][5]
Device Fabrication and Troubleshooting
Q7: What is a typical device structure for a quinoxaline-based polymer solar cell?
A common device architecture for these solar cells is the conventional bulk-heterojunction structure: ITO/PEDOT:PSS/polymer:acceptor/LiF/Al.[2][6]
-
ITO (Indium Tin Oxide): Transparent conducting oxide that serves as the anode.
-
PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate): A hole transport layer that facilitates the collection of holes at the anode.
-
Polymer:Acceptor: The active layer, a blend of the quinoxaline-based polymer (donor) and an electron acceptor (e.g., PC71BM).
-
LiF (Lithium Fluoride): An electron transport layer that assists in electron collection at the cathode.
-
Al (Aluminum): The metal cathode.
Inverted device structures are also used and can offer improved stability.[1]
Q8: The fill factor (FF) of my device is low. What could be the issue?
A low fill factor is often indicative of high series resistance or low shunt resistance in the device. Potential causes related to the quinoxaline-based active layer include:
-
Unbalanced Charge Transport: If the mobility of holes in the polymer and electrons in the acceptor are significantly different, it can lead to charge accumulation and increased recombination, resulting in a lower FF.
-
Poor Morphology: A non-ideal morphology of the active layer can lead to "dead ends" for charge carriers, increasing series resistance.
-
Interface Issues: Poor contact between the active layer and the charge transport layers can also contribute to a low FF.
Optimizing the donor-acceptor blend ratio and using processing additives can help improve the morphology and charge transport balance, thereby increasing the fill factor.[1][2]
Quantitative Data Summary
The following tables summarize the performance of various quinoxaline-based polymer solar cells reported in the literature.
Table 1: Performance of Fullerene-Based Quinoxaline Polymer Solar Cells
| Polymer | Acceptor | Voc (V) | Jsc (mA/cm2) | FF | PCE (%) | Reference |
| P2 | PC71BM | 0.82 | 9.96 | 0.49 | 4.0 | [2] |
| TQ1 (with 5% CN additive) | PC71BM | - | - | - | 7.08 | [1] |
| PTBF-CNQx | Fullerene | - | - | - | 9.2 | [3] |
| PIDT-QxN2 | PC71BM | - | - | - | 3.87 | [6] |
| PIDTT-QxN2 | PC71BM | - | - | - | 4.90 | [6] |
| PBQxF | PC71BM | 0.64 | 1.58 | 0.39 | 0.39 | [7] |
Table 2: Performance of Non-Fullerene-Based Quinoxaline Polymer Solar Cells
| Polymer | Acceptor | Voc (V) | Jsc (mA/cm2) | FF | PCE (%) | Reference |
| PTBF-CNQx | Non-fullerene | - | - | - | 14.0 | [3] |
| PB-QxF | Y6 | - | - | - | 10.99 | [8] |
| PBF-QxF | Y6 | - | - | - | 13.96 | [8] |
| PBQx-H-TF | PBTIC-γ-TT | - | 22.24 | 0.678 | 14.21 | [9] |
| P2FQx (additive in D18/L8-BO) | L8-BO | - | - | 0.8013 | 20.13 | [10] |
Experimental Protocols
General Protocol for Synthesis of Quinoxaline-Based Polymers via Suzuki Coupling
-
Monomer Preparation: Synthesize the dibrominated quinoxaline derivative and the bis(boronic ester) of the comonomer (e.g., carbazole or benzodithiophene) according to established literature procedures.
-
Polymerization:
-
In a Schlenk flask, dissolve the dibrominated quinoxaline monomer, the bis(boronic ester) comonomer, and a palladium catalyst (e.g., Pd(PPh3)4) in an appropriate solvent (e.g., toluene).
-
Add a base, such as an aqueous solution of sodium carbonate or potassium carbonate.
-
Degas the mixture by bubbling with nitrogen or argon for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under an inert atmosphere for 24-72 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.
-
Collect the polymer by filtration.
-
Further purify the polymer using Soxhlet extraction with solvents such as methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Dissolve the purified polymer in a good solvent (e.g., chloroform or chlorobenzene) and re-precipitate it in methanol.
-
Collect the final polymer and dry it under vacuum.
-
General Protocol for Fabrication of a Quinoxaline-Based Photovoltaic Device
-
Substrate Cleaning:
-
Sequentially clean patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 15-20 minutes immediately before use.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered aqueous solution of PEDOT:PSS onto the cleaned ITO substrates.
-
Anneal the substrates on a hotplate at a specified temperature (e.g., 120-150 °C) in air or a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a solution of the quinoxaline-based polymer and the acceptor (e.g., PC71BM) in a suitable solvent (e.g., chlorobenzene or o-dichlorobenzene) at a specific concentration and donor:acceptor weight ratio.
-
If using additives, add the specified volume percentage to the solution.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer in a nitrogen-filled glovebox.
-
Anneal the film at a specific temperature to optimize the morphology.
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator.
-
Deposit a thin layer of LiF (e.g., 0.5-1 nm) followed by a thicker layer of Al (e.g., 100 nm) under high vacuum (< 10-6 Torr).
-
-
Device Encapsulation:
-
For improved stability, encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox.
-
Visualizations
Caption: Experimental workflow for quinoxaline-based photovoltaics.
Caption: Troubleshooting guide for low PCE in quinoxaline solar cells.
References
- 1. High-efficiency polymer solar cells with a cost-effective quinoxaline polymer through nanoscale morphology control induced by practical processing additives - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High performance cyano-substituted quinoxaline-based polymers for both fullerene and nonfullerene polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Photo-degradation in air of the active layer components in a thiophene–quinoxaline copolymer:fullerene solar cell - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Roll-to-roll compatible quinoxaline-based polymers toward high performance polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Achieving Finely Optimized Morphology and Highly Efficient Layer-by-Layer Organic Solar Cells via Fluorinated Quinoxaline-Based Polymer Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Reactive Intermediates in Quinoxaline Synthesis
Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of quinoxalines, with a particular focus on the stabilization of reactive intermediates.
Frequently Asked Questions (FAQs)
Q1: My quinoxaline synthesis is resulting in a low yield and a significant amount of tar-like byproducts. What are the likely causes and how can I mitigate this?
A1: Low yields and the formation of tar-like substances in quinoxaline synthesis often stem from the instability of the o-phenylenediamine starting material or undesired side reactions of the 1,2-dicarbonyl compound. o-Phenylenediamines are susceptible to air oxidation, which can lead to complex polymeric byproducts.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of the o-phenylenediamine.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Catalyst Choice: Employing certain catalysts can promote the desired reaction pathway and suppress side reactions. For instance, cerium(IV) ammonium nitrate (CAN) has been shown to efficiently catalyze the reaction at room temperature, often leading to cleaner reactions and higher yields with minimal side products.[1]
-
Temperature Control: While some classical methods require high temperatures, which can promote side reactions, modern catalytic methods often allow for the reaction to be performed at room temperature, reducing the likelihood of byproduct formation.[2]
Q2: I'm observing the decomposition of my o-phenylenediamine reactant before the reaction is complete. How can I prevent this?
A2: The decomposition of o-phenylenediamine is a common issue due to its sensitivity to air and light. The amino groups are easily oxidized, leading to colored impurities and reduced availability of the starting material for the desired condensation reaction.
Troubleshooting Steps:
-
Freshness of Reagent: Use freshly purified or commercially available high-purity o-phenylenediamine. Storing it under an inert atmosphere and in the dark can prolong its shelf life.
-
Reaction Setup: As mentioned, performing the reaction under an inert atmosphere is crucial.
-
In Situ Generation: In some advanced protocols, reactive intermediates can be generated in situ to be consumed immediately in the subsequent reaction step, thus avoiding decomposition. While less common for the diamine itself, this principle is applied to the dicarbonyl component in some methods.[1]
Q3: My reaction seems to stall, or the conversion is very low, even after a long reaction time. What could be the problem?
A3: Low conversion can be due to several factors, including insufficient activation of the reactants or the presence of impurities that inhibit the catalyst.
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. Some solid-supported catalysts may need activation or regeneration. If using a homogeneous catalyst, check its purity and concentration.
-
Solvent Purity: Impurities in the solvent, such as water or other nucleophiles, can interfere with the reaction. Use dry, high-purity solvents.
-
pH of the Reaction Mixture: The condensation reaction can be sensitive to pH. While traditionally carried out under acidic conditions, some modern methods use neutral or even basic conditions.[3] The optimal pH will depend on the specific substrates and catalyst used.
-
Atmosphere: Interestingly, for some specific quinoxaline syntheses, an oxygen atmosphere can significantly improve the yield.[4] This is thought to be due to the role of oxygen in the oxidative steps of the reaction mechanism. If an inert atmosphere is not yielding good results, and the protocol allows, attempting the reaction under an air or oxygen balloon might be beneficial.
Q4: I am using an unsymmetrical 1,2-dicarbonyl compound and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
A4: The formation of regioisomers is a common challenge when using unsymmetrical dicarbonyls. The selectivity of the initial nucleophilic attack by one of the amino groups of the o-phenylenediamine on the dicarbonyl compound determines the final product distribution.
Troubleshooting Steps:
-
Steric Hindrance: The regioselectivity can often be controlled by steric factors. A bulkier substituent on the dicarbonyl may direct the initial attack of the diamine to the less sterically hindered carbonyl group.
-
Electronic Effects: The electronic nature of the substituents on the dicarbonyl can also influence the reactivity of the carbonyl groups. An electron-withdrawing group can make the adjacent carbonyl more electrophilic and thus more susceptible to nucleophilic attack.
-
Catalyst Control: Certain catalysts can enhance regioselectivity by coordinating with the dicarbonyl compound in a specific manner, thereby directing the nucleophilic attack of the diamine.[5]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during quinoxaline synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive catalyst. 2. Decomposition of o-phenylenediamine. 3. Reaction not proceeding under inert atmosphere. 4. Incorrect solvent. | 1. Use a fresh or activated catalyst. Consider catalysts like alumina-supported heteropolyoxometalates which have shown high activity at room temperature.[2] 2. Use fresh, pure o-phenylenediamine and run the reaction under N₂ or Argon. 3. For certain substrates, an oxygen atmosphere is necessary. Try running the reaction under an O₂ balloon.[4] 4. Optimize the solvent. Ethanol is a common and effective green solvent for many quinoxaline syntheses.[6] |
| Formation of Dark, Tarry Byproducts | 1. Oxidation of o-phenylenediamine. 2. Self-condensation or polymerization of the 1,2-dicarbonyl compound. 3. High reaction temperature. | 1. Work under an inert atmosphere with degassed solvents. 2. Add the dicarbonyl compound slowly to the reaction mixture containing the diamine to maintain a low concentration of the dicarbonyl. 3. Utilize a catalytic method that allows for lower reaction temperatures.[2] |
| Product is a Mixture of Regioisomers | 1. Use of an unsymmetrical 1,2-dicarbonyl compound. | 1. Modify the substituents on the dicarbonyl to enhance steric or electronic differentiation between the two carbonyl groups. 2. Screen different catalysts that may offer better regiocontrol.[5] |
| Difficult Product Isolation/Purification | 1. Presence of polar byproducts. 2. Product is an oil. | 1. Employing a heterogeneous catalyst can simplify workup as it can be easily filtered off.[2] 2. If the product is an oil, try to form a solid derivative (e.g., a salt) for easier handling and purification. |
Experimental Protocols
Protocol 1: General Procedure for Quinoxaline Synthesis under an Inert Atmosphere
This protocol is designed to minimize the oxidation of sensitive reagents like o-phenylenediamine.
-
Apparatus Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet.
-
Reagent Addition: To the flask, add the o-phenylenediamine (1 mmol) and the chosen catalyst (e.g., 5 mol% CAN).[1]
-
Inerting the System: Evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Add the degassed solvent (e.g., 10 mL of ethanol) via a syringe.
-
Reactant Addition: Dissolve the 1,2-dicarbonyl compound (1 mmol) in a small amount of the degassed solvent and add it dropwise to the stirring reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Quinoxaline Synthesis under an Oxygen Atmosphere
For reactions that benefit from an oxidative environment.[4]
-
Apparatus Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-substituted-o-phenylenediamine (0.6 mmol) and the α-hydroxyketone (0.6 mmol) in the appropriate solvent (e.g., 2.0 mL of acetonitrile).
-
Oxygen Supply: Attach a balloon filled with oxygen to the flask via a needle through a septum.
-
Catalyst/Acid Addition: Add the acid catalyst (e.g., 1.0 eq. of trifluoroacetic acid).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extraction as described in Protocol 1.
-
Purification: Purify the product using standard techniques.
Data Presentation
Table 1: Effect of Atmosphere on Quinoxaline Synthesis Yield
The following table summarizes the impact of the reaction atmosphere on the yield of a model quinoxaline synthesis. The reaction was the cyclization of N-benzyl-o-phenylenediamine with acetoin.[4]
| Entry | Atmosphere | Temperature (°C) | Yield (%) |
| 1 | Open Flask (Air) | Room Temperature | 78 |
| 2 | Oxygen Balloon | Room Temperature | 83 |
| 3 | Nitrogen Balloon | Room Temperature | No Reaction |
| 4 | Nitrogen Balloon | 40 | Minimal Decomposition |
Visualizations
Experimental Workflow for Quinoxaline Synthesis
Caption: A generalized workflow for the synthesis of quinoxalines.
Troubleshooting Logic for Low Yield in Quinoxaline Synthesis
Caption: A decision tree for troubleshooting low yields in quinoxaline synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline synthesis [organic-chemistry.org]
- 4. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
How to increase charge carrier mobility in quinoxaline semiconductors
Welcome to the technical support center for quinoxaline-based semiconductors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists address common challenges encountered during their experiments, with a focus on enhancing charge carrier mobility.
Frequently Asked Questions (FAQs)
Category 1: Molecular Design and Synthesis
Question 1: My quinoxaline-based polymer has low charge carrier mobility. How can I improve it through molecular design?
Answer: Low charge carrier mobility originating from the molecular structure can often be traced back to suboptimal molecular packing, energy levels, or intramolecular charge transfer (ICT) effects. Several molecular engineering strategies can be employed to address this:
-
Side-Chain Engineering: The length, branching, and position of alkyl or alkoxy side chains significantly influence the polymer's solubility, crystallinity, and molecular packing.[1][2]
-
Linear vs. Branched Chains: Linear alkyl side chains can promote more ordered packing compared to bulky, branched chains, which may disrupt π-stacking.
-
Side-Chain Position: The attachment point of side chains is crucial. For instance, moving alkoxy side chains on pendant benzene rings from a para- to a meta-position has been shown to induce better electron-conducting pathways and result in higher device efficiency.[3][4]
-
-
Fluorination: Introducing fluorine atoms to the quinoxaline unit or the polymer backbone can lower the HOMO/LUMO energy levels.[4][5] This modification can also induce crystalline domains through favorable C–F···H interactions, leading to higher hole mobility.[5][6]
-
Increasing Backbone Planarity: A more planar polymer backbone enhances π-orbital overlap between adjacent monomer units, which is crucial for efficient charge transport.[7] Replacing twisted units (like 2,3-diphenylquinoxaline) with more planar polycyclic structures can improve molecular packing and increase charge carrier mobility.[7]
-
Donor-Acceptor (D-A) Strength: Tuning the electron-donating and electron-accepting strength of the comonomers in a D-A copolymer design can optimize the intramolecular charge transfer (ICT) effect. A strong ICT is beneficial for charge transport within single molecules.[8][9]
Category 2: Thin-Film Fabrication and Morphology
Question 2: I am observing low mobility in my solution-processed thin films. What fabrication parameters should I investigate to improve film morphology?
Answer: Poor thin-film morphology is a common cause of low charge carrier mobility, as it creates defects and grain boundaries that trap or scatter charge carriers. To optimize the morphology of your quinoxaline semiconductor film, consider the following:
-
Solvent Selection: The choice of solvent and the use of solvent additives can drastically alter the final film morphology. A solvent that promotes polymer aggregation during the drying process can lead to more ordered domains.[1]
-
Deposition Technique: The method used to create the film plays a critical role.
-
Spin-Coating: Varying the spin speed and duration can control film thickness and drying rate.
-
Solution-Shearing: This technique can produce highly crystalline films with aligned polymer chains, which is beneficial for charge transport.[10]
-
Vacuum Deposition: For small molecules, thermal evaporation under high vacuum can produce very uniform and ordered films, sometimes resulting in higher mobility than solution-processed counterparts.[10]
-
-
Substrate Treatment: The interface between the dielectric layer and the semiconductor is critical for charge accumulation and transport.[11][12] Modifying the substrate surface with self-assembled monolayers (SAMs) like HMDS or OTS can reduce charge trapping sites by changing the surface energy to better match the semiconductor, leading to improved molecular ordering and higher mobility.[11][12]
Troubleshooting Workflow for Low Mobility in Thin Films
Caption: Troubleshooting workflow for optimizing thin-film morphology.
Category 3: Post-Processing and Device Characterization
Question 3: How does thermal annealing improve charge carrier mobility, and what is a typical protocol?
Answer: Thermal annealing is a post-processing step that provides thermal energy to polymer chains, allowing them to rearrange into more ordered, crystalline structures. This process can reduce the density of charge-trapping defects and improve π-stacking, which enhances charge transport between molecules.[13][14] Increasing the annealing temperature generally promotes better molecular ordering and can lead to a significant improvement in mobility.[14][15] However, excessively high temperatures can cause film dewetting or degradation.
A typical annealing process involves heating the fabricated device on a hot plate in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation. The optimal temperature and time depend on the polymer's glass transition temperature and melting point but often fall in the range of 100-200°C for 10-30 minutes.[8][14]
Question 4: Can doping be used to increase the charge carrier mobility in quinoxaline semiconductors?
Answer: Yes, doping can be an effective strategy, but its impact is complex. Doping involves intentionally introducing impurities (dopants) into the semiconductor to increase the charge carrier concentration.[16] However, in organic semiconductors, increasing the doping concentration can also introduce structural disorder and create deep trap states due to the Coulomb potentials of ionized dopants, which can decrease charge carrier mobility even as overall conductivity increases.[17][18] Therefore, a careful balance must be struck. The choice of dopant (e.g., F4TCNQ for p-type doping) and its concentration are critical parameters that must be optimized for a given quinoxaline system.[17][18]
Quantitative Data Summary
The following table summarizes reported charge carrier mobility values for various quinoxaline-based semiconductors under different conditions.
| Polymer/Molecule Name | Donor Unit | Mobility (cm²/Vs) | Measurement Method | Key Structural Feature / Condition | Reference |
| PQ1 | Indacenodithiophene (IDT) | 0.12 (hole) | OFET | D-A polymer, annealed at 100°C | [8][9] |
| P(QxCN-T2)-m | Thiophene | 5.07% PCE (device) | All-PSC | Meta-positioned alkoxy side chains | [3] |
| P(QxCN-T2)-p | Thiophene | 1.62% PCE (device) | All-PSC | Para-positioned alkoxy side chains | [3] |
| PIDTT-Q-m | Indacenodithieno[3,2-b]thiophene | 6.8% PCE (device) | PSC | Meta-alkyl-phenyl substituted IDTT | [4] |
| Compound 5 | Thiophene derivative | 1.9 x 10⁻⁴ (hole) | OTFT | Vacuum deposited film | [10] |
| Compound 5 | Thiophene derivative | 2.6 x 10⁻⁵ (hole) | OTFT | Solution-sheared film | [10] |
| TPQ-2F | Asymmetric aromatic | 16.27% PCE (device) | PSC | Asymmetric side chain & fluorination | [19] |
Note: PCE (Power Conversion Efficiency) is a device performance metric, not a direct mobility value, but is strongly influenced by it.
Experimental Protocols
Protocol 1: Thermal Annealing of Quinoxaline Polymer Thin Films
-
Preparation: Fabricate the organic field-effect transistor (OFET) or solar cell device up to the final electrode deposition step in a clean, controlled environment.
-
Environment: Transfer the device substrate onto a precisely controlled hotplate located inside an inert-atmosphere glovebox (e.g., <1 ppm O₂, <1 ppm H₂O).
-
Heating: Set the hotplate to the desired annealing temperature (e.g., start with 100°C). Allow the hotplate to stabilize.
-
Annealing: Place the substrate directly on the hotplate surface and anneal for a specific duration (e.g., 15 minutes).
-
Cooling: After the specified time, transfer the substrate to a cool, clean surface within the glovebox and allow it to cool down to room temperature slowly to prevent rapid quenching, which can introduce stress in the film.
-
Characterization:
-
Complete the device fabrication (e.g., deposit top contacts).
-
Measure the charge carrier mobility using the fabricated device.
-
Characterize the film morphology using Atomic Force Microscopy (AFM) and crystallinity using X-ray Diffraction (XRD) to correlate structural changes with mobility improvements.
-
-
Optimization: Repeat the process, varying the annealing temperature and duration to find the optimal conditions for your specific polymer.
Protocol 2: Substrate Surface Modification with HMDS
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate. This typically involves sequential sonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of dry nitrogen.
-
UV-Ozone Treatment: Expose the cleaned substrate to a UV-Ozone cleaner for 10-15 minutes to remove any remaining organic residues and to hydroxylate the SiO₂ surface, creating -OH groups.
-
HMDS Vapor Deposition:
-
Place the cleaned substrates in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Place a small, open vial containing 1-2 mL of hexamethyldisilazane (HMDS) inside the desiccator, ensuring it does not touch the substrates.
-
Evacuate the desiccator to a low pressure and then seal it. Leave the substrates exposed to the HMDS vapor for several hours (e.g., 6-12 hours) or overnight at room temperature. The -OH groups on the surface will react with HMDS, making the surface hydrophobic.
-
-
Post-Treatment: Remove the substrates from the desiccator and place them on a hotplate at ~100°C for 5-10 minutes to drive off any unreacted HMDS.
-
Verification: The surface should now be hydrophobic. This can be verified by measuring the water contact angle, which should increase significantly (e.g., from <20° to >90°).
-
Semiconductor Deposition: Immediately use the treated substrate for the deposition of the quinoxaline semiconductor layer.
Logical Relationships in Molecular Design
Relationship between Molecular Modifications and Charge Mobility
Caption: Impact of molecular engineering on properties affecting mobility.
References
- 1. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side-Chain-Assisted Transition of Conjugated Polymers from a Semiconductor to Conductor and Comparison of Their NO2 Sensing Characteristics [mdpi.com]
- 3. Effects of the Selective Alkoxy Side Chain Position in Quinoxaline-Based Polymer Acceptors on the Performance of All-Polymer Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhanced device performance of polymer solar cells by planarization of quinoxaline derivative in a low-bandgap polymer - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. deanfrancispress.com [deanfrancispress.com]
- 17. researchgate.net [researchgate.net]
- 18. journals.aps.org [journals.aps.org]
- 19. Quinoxaline-based Polymers with Asymmetric Aromatic Side Chain Enables 16.27% Efficiency for Organic Solar Cells [cjps.org]
Navigating the Labyrinth of Quinoxaline Synthesis: A Technical Support Guide for Scale-Up
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and optoelectronic properties. However, transitioning their synthesis from the laboratory bench to a larger scale presents a unique set of challenges. This technical support center provides troubleshooting guidance and answers to frequently asked questions to navigate the complexities of scaling up quinoxaline derivative synthesis, ensuring efficiency, reproducibility, and safety.
Frequently Asked Questions (FAQs)
Q1: My condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound is sluggish and gives low yields on a larger scale. What can I do?
A1: This is a common issue when scaling up classical quinoxaline synthesis. Several factors could be at play:
-
Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and reduced reaction rates. Ensure your reactor is equipped with an appropriate overhead stirrer and baffle system to maintain a homogeneous reaction mixture.
-
Poor Heat Transfer: Exothermic condensation reactions can be difficult to control on a large scale. Hot spots can lead to side product formation and degradation. Use a reactor with a jacketed cooling system and monitor the internal temperature closely.
-
Catalyst Inefficiency: Catalysts that work well on a small scale may not be as effective in a larger volume. Consider switching to a more robust catalyst system. For instance, moving from a homogeneous acid catalyst to a reusable solid acid catalyst can simplify workup and improve efficiency.[1] Some reactions may even proceed efficiently without a catalyst under optimized conditions.[2]
Q2: I'm observing an increase in impurities during the scale-up of my quinoxaline synthesis. How can I minimize side product formation?
A2: Increased impurity profiles upon scale-up often point to issues with reaction control.
-
Temperature Control: As mentioned, poor heat management is a major culprit. Implement precise temperature control throughout the reaction.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. On a larger scale, even small errors in weighing can lead to significant excess of one reactant, promoting side reactions.
-
Atmosphere Control: Some reactions are sensitive to air or moisture. Ensure your large-scale setup is properly inerted with nitrogen or argon if necessary. Aerobic oxidation can be a desired pathway in some modern syntheses but an unwanted side reaction in others.[3]
Q3: Purification of my quinoxaline derivative is becoming a bottleneck on a larger scale. What are my options?
A3: Large-scale purification requires a shift in strategy from laboratory-scale chromatography.
-
Crystallization: This is the most desirable method for large-scale purification. Invest time in developing a robust crystallization procedure by screening various solvents and solvent mixtures.
-
Extraction: Liquid-liquid extraction can be effective for removing certain impurities. Optimizing the pH and solvent choice is crucial.[4][5]
-
Trituration: Slurrying the crude product in a solvent in which the desired compound is sparingly soluble while impurities are highly soluble can be a simple and effective purification step.
Q4: Are there "greener" and more scalable alternatives to traditional quinoxaline synthesis methods?
A4: Absolutely. The field is increasingly moving towards more sustainable and scalable methods.
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, making it attractive for rapid library synthesis and process development.[6][7]
-
Solvent-Free Reactions: Performing reactions in the absence of a solvent can simplify workup, reduce waste, and in some cases, improve reaction rates.[1][6]
-
Water as a Solvent: Utilizing water as a reaction medium is an environmentally friendly approach that has been successfully applied to quinoxaline synthesis.[8]
-
One-Pot Syntheses: Multi-component reactions where starting materials are combined in a single step to form the final product are highly efficient and reduce waste.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Reaction Stalls Before Completion | - Inadequate mixing- Poor temperature control- Catalyst deactivation | - Improve agitation with a more powerful overhead stirrer or baffles.- Verify and calibrate temperature probes. Ensure even heating/cooling.- Consider adding a fresh portion of catalyst or switching to a more stable catalyst. |
| Low Yield | - Sub-optimal reaction conditions- Product degradation- Inefficient workup | - Re-optimize temperature, concentration, and catalyst loading at the new scale.- Monitor for product degradation by TLC or LC-MS and consider shorter reaction times or lower temperatures.- Develop a scalable workup procedure that minimizes product loss (e.g., crystallization over chromatography). |
| Formation of Tar or Polymeric Material | - Excessive reaction temperature- Highly reactive starting materials- Incorrect stoichiometry | - Lower the reaction temperature and ensure no hot spots are forming.- Add one of the reactants slowly to control the reaction rate.- Double-check the molar ratios of your reactants. |
| Inconsistent Results Between Batches | - Variation in raw material quality- Inconsistent reaction setup- Atmospheric contamination | - Qualify your starting materials and reagents for purity.- Standardize the reaction setup, including glassware, stirring speed, and heating/cooling rates.- Ensure a consistent inert atmosphere if the reaction is air-sensitive. |
Experimental Protocols
Key Synthetic Methodologies: A Comparative Overview
| Method | Starting Materials | Typical Conditions | Advantages | Challenges in Scale-Up |
| Classical Condensation [6][9] | 1,2-Diamine, 1,2-Dicarbonyl | Ethanol or acetic acid, reflux | Simple, well-established | Long reaction times, high temperatures, often low yields, use of toxic solvents.[6] |
| Copper-Catalyzed Synthesis [3] | 2-Iodoanilines, Arylacetaldehydes, Sodium Azide | CuI, K₂CO₃, DMSO, 80°C | Good yields, one-pot reaction | Use of a metal catalyst that requires removal, potentially toxic azide source. |
| Nickel-Catalyzed Synthesis [3] | 1,2-Diamines or 2-Nitroanilines | NiBr₂/1,10-phenanthroline | Inexpensive catalyst, mild conditions | Catalyst removal, potential for metal contamination in the final product. |
| Microwave-Assisted Synthesis [7] | o-Phenylenediamine, α-Dicarbonyl | Ethanol, microwave irradiation | High yields, short reaction times, cleaner products | Specialized equipment required, scalability can be a concern depending on the reactor size. |
| Green Synthesis in Water [8] | o-Phenylenediamines, Diketones | Tap water, CAN (5 mol%), room temperature | Environmentally friendly, simple workup, catalyst can be recycled | May not be suitable for all substrates, reaction rates can be slower. |
Visualizing Workflows and Pathways
General Synthetic Pathway for Quinoxaline Derivatives
The most common route to quinoxaline derivatives involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. This fundamental transformation can be catalyzed by acids, metals, or proceed under catalyst-free conditions with appropriate heat or microwave irradiation.
Caption: A simplified diagram of the condensation pathway to form quinoxaline derivatives.
Troubleshooting Logic for Low Yield in Scale-Up
When encountering low yields during the scale-up of quinoxaline synthesis, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to identify and address the root cause of the problem.
Caption: A decision tree for troubleshooting low yields in scaled-up quinoxaline synthesis.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoxaline synthesis [organic-chemistry.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. article.sapub.org [article.sapub.org]
- 8. soc.chim.it [soc.chim.it]
- 9. mtieat.org [mtieat.org]
Minimizing batch-to-batch variation in Stille polycondensation
Welcome to the technical support center for Stille polycondensation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize batch-to-batch variation in their polymerization experiments, ensuring consistent and reproducible material properties.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variation in Stille polycondensation?
Batch-to-batch variation in Stille polycondensation typically arises from a few critical areas. Inconsistent polymer properties, such as molecular weight (Mw) and polydispersity index (PDI or Đ), can often be traced back to:
-
Monomer Quality: The presence of impurities or monofunctional species in the monomer starting materials can disrupt the polymerization process, acting as chain terminators and preventing the formation of high molecular weight polymers.[1] Precise stoichiometric balance between the dihalide and distannyl monomers is crucial, and even small deviations can significantly impact the final polymer characteristics.[1]
-
Reaction Conditions: Minor fluctuations in reaction parameters can have a major impact.
-
Temperature: Affects both the reaction rate and the prevalence of side reactions.[1] While higher temperatures can improve monomer and polymer solubility, they can also promote decomposition or unwanted side reactions.[1]
-
Solvent: The solvent must not only dissolve the monomers but also keep the growing polymer chains in solution.[1] If the polymer precipitates prematurely, chain growth stops, leading to lower molecular weights. Polar aprotic solvents like DMF or toluene are common choices.[2]
-
Reaction Time: Incomplete reactions will naturally result in lower molecular weights. It is important to ensure the polymerization has proceeded to completion.[3]
-
-
Side Reactions: The most common side reaction is the homocoupling of the organostannane monomer, which introduces structural defects, reduces molecular weight, and broadens the PDI.[2][4]
Q2: My polymer consistently has a low molecular weight and/or a broad polydispersity index (PDI). What are the likely causes and solutions?
Low molecular weight and high PDI are common issues that point to problems with reaction control. A systematic approach to troubleshooting is recommended.
-
Check Monomer Purity and Stoichiometry: This is the most critical factor. Impurities can terminate chain growth.[1] Ensure monomers are rigorously purified before use (see Protocol 1). Verify the 1:1 stoichiometric ratio of your dihalide and distannyl monomers with high precision.
-
Evaluate Catalyst and Ligand:
-
Optimize Solvent System: If your polymer is precipitating during the reaction, the molecular weight will be limited. Try a different solvent, a solvent mixture (e.g., Toluene/DMF), or increase the reaction temperature to improve solubility.[1][2] Lowering the monomer concentration can also sometimes help maintain solubility.[3]
-
Control for Side Reactions: Homocoupling is a major contributor to broad PDI.[2] This can be more prevalent when using Pd(II) catalysts due to the initial reduction step involving the organostannane.[2] Using a direct Pd(0) source can mitigate this. End-capping agents can also be used to terminate chains cleanly and may help narrow the PDI.[2]
Q3: How do reaction temperature and solvent choice specifically impact reproducibility?
Temperature and solvent are deeply interconnected variables that control the kinetics and thermodynamics of the polymerization.
-
Temperature: Higher temperatures generally increase the rate of polymerization.[1] Crucially, they also increase the solubility of the growing polymer, which is necessary to achieve high molecular weights.[1] However, temperatures that are too high can lead to catalyst decomposition or an increase in side reactions.[1] An inconsistent thermal profile from batch to batch will lead directly to variations in Mw and PDI. For sensitive systems, advanced methods like stepwise heating protocols have been developed to gain better control over the polymerization process (see Protocol 3).[2][3]
-
Solvent: The primary role of the solvent is to maintain all reactants and the growing polymer in the solution phase.[6] The polarity of the solvent can also influence the catalytic cycle.[2] For instance, polar solvents can facilitate the ionic mechanism of transmetalation.[2] If the solvent quality is poor for the polymer, the chains will collapse and precipitate, halting further growth and leading to irreproducible, low molecular weight material.[1]
| Parameter | Effect on Polymerization | Troubleshooting Action |
| Temperature | Influences reaction rate, solubility, and side reactions.[1] | Implement precise temperature control. For sensitive systems, explore a stepwise heating protocol to control nucleation and growth.[3] |
| Solvent | Affects solubility of monomers and polymer chains, and can influence the reaction mechanism.[1][2] | Ensure monomers are fully dissolved. If polymer precipitates, try a higher temperature, lower concentration, or a better solvent/co-solvent system.[2][3] |
| Concentration | Higher concentrations can increase reaction rate but may lead to premature precipitation or gelation. | Optimize concentration to balance reaction time and polymer solubility. Lower concentrations can sometimes lead to higher Mw by keeping chains in solution longer.[3] |
Q4: Which palladium catalyst and ligand system is best for ensuring reproducibility?
There is no single "best" system, as the optimal choice depends on the specific monomers. However, some general principles can guide selection for improved reproducibility.
The choice often comes down to a trade-off between reactivity and stability.
-
Pd(PPh3)4: This is a common, highly reactive Pd(0) catalyst. Its main drawback is its poor air stability; the triphenylphosphine (PPh3) ligand readily oxidizes, which can deactivate the catalyst and introduce variability.[5] It must be stored and handled under a strictly inert atmosphere.
| Catalyst System | Type | Air Stability | Key Considerations |
| Pd(PPh3)4 | Pd(0) | Poor | Highly reactive but requires strict inert atmosphere handling. Prone to deactivation by oxidation.[1][5] |
| Pd2(dba)3 + Ligand | Pd(0) | Good | More stable and versatile. Allows for ligand screening to optimize for specific monomers. P(o-tol)3 is a common choice.[1][2] |
| PdCl2(PPh3)2 | Pd(II) | Good | Requires in situ reduction by the organostannane, which can consume monomer and potentially lead to homocoupling defects.[1][2] |
Q5: What analytical techniques are essential for characterizing batch-to-batch variation?
To properly assess and minimize batch-to-batch variation, a combination of analytical techniques should be employed to characterize the polymer's molecular, structural, and thermal properties.
| Analytical Technique | Information Provided | Relevance to Batch Variation |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Measures number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Đ).[7] | This is the primary technique for quantifying batch-to-batch differences in polymer chain length and distribution.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms polymer structure, checks for residual monomer or impurities, and can be used for end-group analysis to estimate Mn.[9] | Essential for identifying structural defects or impurities that may be the root cause of variations. |
| Differential Scanning Calorimetry (DSC) | Determines thermal transitions like glass transition temperature (Tg) and melting temperature (Tm).[10] | Changes in thermal properties can indicate differences in molecular weight, crystallinity, or morphology between batches.[10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups and can be used for quality control to confirm the polymer identity and check for contaminants.[10] | A rapid method to confirm that the correct polymer has been synthesized and to spot gross contamination.[9] |
Troubleshooting and Workflow Diagrams
The following diagrams illustrate a logical workflow for troubleshooting common issues and highlight the key factors influencing reproducibility in Stille polycondensation.
Figure 1: A step-by-step workflow for troubleshooting low molecular weight or high PDI.
Figure 2: Key interdependent factors that control batch-to-batch reproducibility.
Experimental Protocols
Protocol 1: General Procedure for Monomer Purification
Monomer purity is essential for achieving high molecular weights and narrow PDIs.[1][11] This protocol outlines a general approach; specific conditions may need to be optimized for your monomers.
Objective: To achieve monomer purity >99.5%, as confirmed by NMR and/or elemental analysis.
Materials:
-
Crude monomer (dihalide or distannyl)
-
Appropriate recrystallization solvents (e.g., hexane, ethyl acetate, ethanol, acetone)
-
Silica gel (for column chromatography, if needed)
-
Anhydrous solvents for chromatography
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Recrystallization (Primary Method): a. Dissolve the crude monomer in a minimum amount of a suitable hot solvent in which the monomer is soluble at high temperature but poorly soluble at low temperature. b. If colored impurities are present, you may add a small amount of activated carbon and heat for a few more minutes. c. Hot-filter the solution through a fluted filter paper to remove insoluble impurities (and carbon, if used). d. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization. e. Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. f. Dry the crystals thoroughly under high vacuum. g. Repeat the recrystallization process until no further improvement in purity is observed by NMR.
-
Silica Gel Column Chromatography (If Recrystallization is Insufficient): a. Prepare a silica gel column using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient). b. Dissolve the monomer in a minimal amount of the eluent and load it onto the column. c. Elute the column, collecting fractions and monitoring them by Thin Layer Chromatography (TLC). d. Combine the pure fractions and remove the solvent under reduced pressure. e. The resulting solid may require a final recrystallization step to obtain crystalline material.
-
Purity Verification: a. Obtain a 1H and 13C NMR spectrum of the final product. Integrate the peaks to ensure there are no residual solvents or organic impurities. b. For new monomers, perform elemental analysis to confirm the empirical formula.
Protocol 2: A General Protocol for Stille Polycondensation
This protocol provides a baseline for conducting a reproducible Stille polycondensation. All glassware should be oven- or flame-dried, and all operations should be performed under an inert atmosphere.
Objective: To synthesize a conjugated polymer with consistent Mw and PDI.
Materials:
-
Purified dihalide monomer (1.0 eq)
-
Purified distannyl monomer (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-4 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, DMF, or a mixture)
-
Schlenk flask or reaction vessel equipped with a condenser and magnetic stirrer
Procedure:
-
Setup: Assemble the reaction glassware and dry it thoroughly. Purge the entire system with inert gas for at least 15-20 minutes.
-
Charging the Flask: Under a positive flow of inert gas, add the dihalide monomer, distannyl monomer, and palladium catalyst to the Schlenk flask. Critical Point: Ensure highly accurate weighing to maintain 1:1 stoichiometry.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or a gas-tight syringe. The typical concentration is 0.05-0.1 M with respect to the monomers.[3]
-
Reaction: a. Stir the mixture at room temperature for 15 minutes to ensure dissolution. b. Heat the reaction mixture to the target temperature (e.g., 90-120 °C) using an oil bath with a temperature controller. c. Allow the reaction to proceed for the specified time (typically 12-48 hours). The solution may become viscous as the polymer forms.
-
Work-up and Purification: a. Cool the reaction to room temperature. b. Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or acetone. c. Collect the crude polymer by filtration. d. To remove catalyst residues and oligomers, perform a Soxhlet extraction sequentially with methanol, acetone, hexane, and finally the desired solvent (e.g., chloroform or chlorobenzene) to extract the pure polymer. e. Reprecipitate the purified polymer from the final solvent fraction into methanol. f. Collect the final polymer and dry under high vacuum to a constant weight.
Protocol 3: Stepwise Heating Protocol for Improved Polydispersity
This advanced protocol, adapted from published methods, can produce polymers with higher molecular weight and narrower PDI by controlling the growth of polymer chains.[2][3]
Objective: To minimize PDI and reduce batch-to-batch variation.
Procedure:
-
Initial High-Temperature Step: Set up the polymerization as described in Protocol 2. Heat the reaction mixture to a high temperature (e.g., 120 °C) for a short period (e.g., 1 hour).[3] This step initiates the formation of oligomers.
-
Low-Temperature Maturation Step: Cool the reaction mixture to a lower temperature (e.g., 60 °C) and hold for an extended period (e.g., 11 hours).[3] This allows for the preferential step-growth of low-molecular-weight fractions.
-
Final High-Temperature Step: Re-heat the mixture to the initial high temperature (120 °C) and maintain for a final growth period (e.g., 12-24 hours) to drive the reaction to completion and achieve high molecular weight.[3]
-
Work-up: Purify the polymer using the work-up and Soxhlet extraction procedure described in Protocol 2. This method has been shown to yield high-quality polymers with significantly improved batch-to-batch consistency.[3]
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. vapourtec.com [vapourtec.com]
- 9. azom.com [azom.com]
- 10. 4 Polymer Testing Methods for Better Product Development [innovatechlabs.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Comparative analysis of Suzuki vs. Stille coupling for C-C bond formation
A Comparative Guide: Suzuki vs. Stille Coupling for C-C Bond Formation
For researchers and professionals in drug development and synthetic chemistry, the formation of carbon-carbon (C-C) bonds is a foundational technique. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparative analysis of two cornerstone methods: the Suzuki-Miyaura coupling and the Stille coupling. We will delve into their mechanisms, substrate scopes, reaction conditions, and practical considerations, supported by experimental data, to help you make an informed decision for your synthetic strategy.
Overview of Catalytic Cycles
Both the Suzuki and Stille couplings operate through a similar catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile, forming a Pd(II) complex.
-
Transmetalation: The organic group from the nucleophilic organometallic reagent (organoboron for Suzuki, organotin for Stille) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][2]
While the overarching pathway is similar, the specifics of the transmetalation step and the nature of the reagents and byproducts create significant differences in application and scope.
Head-to-Head Comparison
The choice between Suzuki and Stille coupling often depends on the specific requirements of the synthesis, such as functional group compatibility, substrate complexity, and toxicity concerns.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters, trifluoroborates).[2] | Organostannanes (organotin compounds).[3] |
| Stability of Reagent | Generally stable to air and moisture.[2] | Highly stable to air and moisture; can be purified by chromatography.[3][4] |
| Toxicity & Byproducts | Low toxicity. Boron-based byproducts are generally water-soluble and easily removed.[5] | High toxicity of organotin reagents and byproducts (neurotoxic).[3][6][7] Byproducts are often difficult to separate from the product.[4][8][9] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) for transmetalation.[10][11] | Generally proceeds under neutral conditions; no base required.[1][4] Can be advantageous for base-sensitive substrates.[12] |
| Additives | Generally none required, though phase-transfer catalysts may be used in aqueous media.[13] | Often accelerated by additives like Cu(I) salts or lithium chloride (LiCl).[4][14] |
| Functional Group Tolerance | Good, but can be limited by the required basic conditions, which may not be suitable for base-sensitive functional groups.[12] | Excellent and arguably superior. Tolerates a wide range of sensitive groups including acids, aldehydes, alcohols, and amines.[1][8][15][16] |
| Common Side Reactions | Protodeboronation (loss of the boronic acid group). | Homocoupling of the organostannane reagent.[4][8] |
Performance Data: A Comparative Study
Experimental data highlights the practical differences in performance, especially with challenging substrates. A study comparing the two methods for the functionalization of diazocines revealed distinct trends.[17][18]
| Substrate Type | Coupling Partner | Suzuki Yield | Stille Yield | Key Observation |
| Electron Rich | 4-Bromoanisole | 95% | 90% | Both methods are highly effective for standard electron-rich partners.[18] |
| Electron Deficient | 1-Bromo-4-nitrobenzene | 80% | 89% | Both methods perform well with electron-deficient substrates.[18] |
| Sterically Hindered | 1-Bromo-2-isopropylbenzene | 60% | 86% | Stille coupling appears less sensitive to steric hindrance.[18] |
| Coordinating Heterocycle | 2-Bromofuran | 59% | 91% | Stille provides significantly higher yields for substrates with coordinating heteroatoms.[17] |
| Coordinating Heterocycle | 3-Bromothiophene | 57% | 90% | The trend continues with other heterocycles, favoring the Stille coupling.[18] |
| Coordinating Functional Group | 4-Bromobenzaldehyde | 39% | 80% | Stille is superior for substrates containing functional groups that can coordinate to the catalyst.[17] |
Yields are sourced from a comparative study on diazocine functionalization and may vary based on specific conditions and substrates.[17][18]
Experimental Protocols
Below are representative experimental procedures for both coupling reactions.
General Procedure for Suzuki Coupling
This protocol describes a ligand-free Suzuki-Miyaura cross-coupling in an aqueous medium.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)
-
Aqueous base solution (e.g., 2 M Na₂CO₃) or solid base like K₃PO₄
-
Solvent (e.g., Toluene/Dioxane mixture, or an aqueous system)[19]
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base.[19]
-
Add the solvent system. If using a biphasic system, this may be Toluene/Dioxane and an aqueous solution of the base.[19]
-
Degas the mixture by bubbling an inert gas (Argon or Nitrogen) through it for 10-15 minutes.[20]
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf)).[19][20]
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.[19][20]
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).[21]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[21]
-
Purify the crude product by column chromatography.[22]
General Procedure for Stille Coupling
This protocol is a representative example of a Stille cross-coupling reaction.
Materials:
-
Organic halide or triflate (1.0 eq)
-
Organotin reagent (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if required, e.g., AsPh₃)
-
Additive (optional, e.g., CuI, LiCl)[4]
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane, Toluene)[4]
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the organic halide (1.0 eq), palladium catalyst, and any additives (e.g., CuI, LiCl).[4]
-
Add the anhydrous, degassed solvent via syringe.[4]
-
Add the organotin reagent (1.15 eq) to the mixture via syringe.[4]
-
Heat the reaction mixture to the required temperature (e.g., 40-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[4]
-
Cool the reaction to room temperature.
-
To facilitate the removal of tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. This precipitates the tin fluoride, which can be removed by filtration through Celite.[9]
-
Extract the filtrate with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[4]
-
Purify the crude product via flash chromatography.[4]
Conclusion and Recommendations
Both the Suzuki and Stille reactions are exceptionally powerful and versatile methods for C-C bond formation, each with a distinct profile of advantages and disadvantages.
Choose Suzuki Coupling when:
-
Toxicity is a major concern, particularly in late-stage drug development and process chemistry.
-
The substrates are tolerant to basic reaction conditions.
-
Ease of purification and "green" chemistry principles are a priority.
Choose Stille Coupling when:
-
The synthesis involves complex, highly functionalized molecules with base-sensitive groups.[15]
-
Substrates contain coordinating groups (e.g., aldehydes, heterocycles) that may inhibit the Suzuki reaction.[17][18]
-
The organoboron partner for a desired Suzuki coupling is unstable or inaccessible.
-
Steric hindrance is a significant challenge for the coupling partners.[18]
Ultimately, the Stille reaction's primary drawback is the toxicity of its tin reagents, a significant barrier for pharmaceutical applications.[3][9] However, for intricate synthetic challenges where its broad functional group tolerance is paramount, it remains an indispensable tool.[15] The Suzuki coupling, with its low toxicity and environmentally benign nature, has become the more widely adopted method for general applications.
References
- 1. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. sdlookchem.com [sdlookchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. youtube.com [youtube.com]
- 21. rose-hulman.edu [rose-hulman.edu]
- 22. rsc.org [rsc.org]
A Comparative Guide to 2-(5-Halothiophen-2-yl)quinoxalines: Unveiling the Impact of Halogen Substitution
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A comprehensive comparison of the physicochemical properties of 2-(5-chlorothiophen-2-yl)quinoxaline and 2-(5-bromothiophen-2-yl)quinoxaline is hampered by the limited availability of experimental data for the latter. However, some key data for the chloro-derivative has been reported.
Table 1: Physicochemical Properties
| Property | 2-(5-chlorothiophen-2-yl)quinoxaline | This compound |
| Molecular Formula | C₁₂H₇ClN₂S | C₁₂H₇BrN₂S |
| Molecular Weight | 246.72 g/mol | 291.17 g/mol |
| Appearance | Orange solid | Data not available |
| ¹H NMR (400 MHz, CDCl₃) δH | 9.17 (s, 1H), 8.10–7.99 (m, 3H), 7.77–7.68 (m, 2H), 7.14 (d, J = 4.0 Hz, 1H) | Data not available |
Synthesis and Experimental Protocols
The synthesis of 2-(5-chlorothiophen-2-yl)quinoxaline has been reported and a general synthetic methodology for this class of compounds involves the condensation of an α-haloketone with an o-phenylenediamine.
General Experimental Protocol for the Synthesis of 2-(5-Halothiophen-2-yl)quinoxalines
This protocol describes a general method for synthesizing 2-(5-halothiophen-2-yl)quinoxalines, which can be adapted for both the chloro and bromo derivatives by selecting the appropriate starting materials.
Workflow for the Synthesis of 2-(5-Halothiophen-2-yl)quinoxalines
A Comparative Guide to Quinoxaline and Fullerene Acceptors in Organic Photovoltaics
For Researchers, Scientists, and Drug Development Professionals
The landscape of organic photovoltaics (OPVs) is continually evolving, with the acceptor material playing a pivotal role in determining device efficiency and stability. For years, fullerene derivatives, such as PCBM, were the gold standard. However, the emergence of non-fullerene acceptors (NFAs), particularly those based on a quinoxaline scaffold, has opened new avenues for performance enhancement. This guide provides an objective comparison of quinoxaline and fullerene acceptors, supported by experimental data, to aid researchers in selecting the optimal materials for their OPV applications.
At a Glance: Key Performance Differences
Quinoxaline-based acceptors have demonstrated significant advantages over their fullerene counterparts, primarily in their tunable electronic properties and broader absorption spectra. These characteristics often translate to higher open-circuit voltages (Voc) and short-circuit current densities (Jsc), key parameters that contribute to the overall power conversion efficiency (PCE).
| Acceptor Type | Key Advantages | Key Disadvantages | Typical PCE Range |
| Quinoxaline-based | Tunable energy levels, broad and strong light absorption, potential for high Voc and Jsc, good morphological stability.[1][2] | Can be more synthetically complex, stability can be sensitive to molecular design. | 10% - 19%+[1][2] |
| Fullerene (e.g., PCBM) | High electron mobility, good charge transport, well-established and understood.[3] | Limited light absorption in the visible spectrum, less tunable energy levels, tendency to aggregate.[3][4] | 5% - 11% (with older donors) |
Performance Metrics: A Quantitative Comparison
The following table summarizes the performance of OPVs utilizing a quinoxaline-based acceptor and a fullerene acceptor, both paired with the common donor polymer, PTB7-Th or its derivatives. It is important to note that the data is compiled from different studies, and direct one-to-one comparisons should be made with caution due to variations in experimental conditions.
| Donor:Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PTB7-FTh:Y6 | 0.76 | 13.39 | 49.22 | 5.03 | [5] |
| J52:UF-Qx-Cl | - | - | - | 10.81 | [1] |
| PTB7-Th:PC71BM | - | - | - | ~7-9% | [6] |
Note: Y6 is a high-performing non-fullerene acceptor, used here as a benchmark for NFA performance. UF-Qx-Cl is an unfused quinoxaline-based non-fullerene acceptor.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the fabrication and characterization of organic solar cells with fullerene and non-fullerene acceptors.
Fabrication of a Fullerene-Based OPV (P3HT:PCBM)
This protocol describes the fabrication of a conventional OPV device using a P3HT:PCBM active layer.
Device Structure: ITO / PEDOT:PSS / P3HT:PCBM / Ca / Al
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates at 4000 rpm for 40 seconds. The substrates are then annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition: A blend solution of P3HT and PCBM (typically in a 1:0.8 weight ratio) in a solvent like chlorobenzene or dichlorobenzene is prepared. This solution is then spin-coated on top of the HTL in the glovebox. The film is subsequently annealed at a temperature range of 110-150°C to optimize the morphology.
-
Cathode Deposition: A bilayer cathode of Calcium (Ca) followed by Aluminum (Al) is thermally evaporated onto the active layer under high vacuum (typically < 10⁻⁶ Torr). The thickness of Ca is usually around 20-30 nm, and Al is around 80-100 nm.
Fabrication of a Quinoxaline-Based OPV
The following is a general protocol for a high-efficiency NFA-based OPV, which can be adapted for specific quinoxaline acceptors.
Device Structure: ITO / PEDOT:PSS / Donor:Quinoxaline Acceptor / PFN-Br / Ag
-
Substrate Cleaning and HTL Deposition: Follow steps 1 and 2 from the fullerene-based OPV protocol.
-
Active Layer Deposition: A blend solution of the donor polymer (e.g., PM6 or PTB7-Th) and the quinoxaline-based acceptor is prepared in a suitable solvent such as chloroform or chlorobenzene, often with a small percentage of an additive like 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN) to optimize the morphology. The solution is spin-coated onto the HTL in a nitrogen-filled glovebox. The film is then typically annealed at a temperature between 80°C and 120°C.
-
Electron Transport Layer (ETL) Deposition: A thin layer of an alcohol-soluble polymer, such as PFN-Br, is spin-coated on top of the active layer. This layer serves as an electron transport and hole-blocking layer.
-
Cathode Deposition: A silver (Ag) electrode (typically 80-100 nm) is thermally evaporated onto the ETL under high vacuum.
Characterization Protocol
Current-Voltage (J-V) Measurement:
The photovoltaic performance of the fabricated devices is characterized using a solar simulator under AM 1.5G illumination at 100 mW/cm². The current density-voltage (J-V) curves are recorded with a source meter. Key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted from these curves.
Signaling Pathways and Experimental Workflows
To visualize the fundamental processes and experimental steps, the following diagrams are provided in the DOT language for Graphviz.
Caption: Charge Generation in Fullerene OPVs
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of PTB7-FTh-Based Organic Photovoltaic Devices Using Blade Coating: Influence of Solvent, Acceptor Composition, and Annealing on Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlating photovoltaic properties of PTB7-Th:PC71BM blend to photophysics and microstructure as a function of thermal annealing : LSBU Open Research [openresearch.lsbu.ac.uk]
A Comparative Guide to New Quinoxaline Derivatives and Benchmark Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
The field of organic electronics is continually advancing, driven by the synthesis of novel materials with tailored properties. Among these, quinoxaline derivatives have emerged as a promising class of organic semiconductors due to their unique electronic and structural characteristics. This guide provides an objective comparison of the performance of new quinoxaline-based materials against well-established organic semiconductors, supported by experimental data and detailed methodologies.
Performance Benchmarks: A Comparative Analysis
The performance of organic semiconductors is typically evaluated based on key metrics such as charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and for specific applications like organic light-emitting diodes (OLEDs), the external quantum efficiency (EQE) and power efficiency. The following tables summarize the performance of recently developed quinoxaline derivatives alongside benchmark p-type and n-type organic semiconductors.
Organic Thin-Film Transistor (OTFT) Performance
Table 1: Quinoxaline Derivatives in OTFTs
| Quinoxaline Derivative | Deposition Method | Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Channel Type |
| 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline | Solution-Shearing | 2.6 x 10-5 | 1.8 x 105 | p-channel |
| 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline | Vacuum Deposition | 1.9 x 10-4 | 3.5 x 106 | p-channel |
| Indacenodithiophene-Quinoxaline Copolymer (PQ1) | Solution Processed | 0.12 | - | p-channel[1] |
| Nitrile Extended Dibenzo-Quinoxaline | - | 5.9 x 10-4 | - | n-channel[2] |
| Nitrile Extended Phenanthro[a]phenazine | - | 1.02 x 10-2 | - | p-channel[2] |
Table 2: Benchmark p-Type Organic Semiconductors in OTFTs
| Material | Deposition Method | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio (Ion/Ioff) |
| Pentacene | Vacuum Evaporation | 0.1 - 1.0 | > 105 - 108 |
| TIPS-Pentacene | Solution Shearing | > 1 | > 107 |
| Rubrene (single crystal) | Physical Vapor Transport | ~ 8 | > 106 |
| P3HT | Spin Coating | 0.01 - 0.1 | 102 - 104 |
Table 3: Benchmark n-Type Organic Semiconductors in OTFTs
| Material | Deposition Method | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio (Ion/Ioff) |
| C60 | Vacuum Evaporation | up to 6.0 | > 106 |
| PTCDA | Vacuum Evaporation | 0.08 - 0.5 | 105 - 106[3] |
Organic Light-Emitting Diode (OLED) and Organic Solar Cell (OSC) Performance
Table 4: Quinoxaline Derivatives in OLEDs and OSCs
| Quinoxaline Derivative | Application | Key Performance Metric | Value |
| 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ) | OLED (Host) | Max. Quantum Efficiency / Power Efficiency | 24.6% / 49.6 lm/W[4] |
| Asymmetric Aromatic Side Chain Quinoxaline Polymer (TPQ-2F) | OSC (Donor) | Power Conversion Efficiency (PCE) | 16.27%[5] |
Table 5: Benchmark Materials in OLEDs and OSCs
| Material | Application | Key Performance Metric | Typical Value(s) |
| Alq3 | OLED (ETL/Emitter) | External Quantum Efficiency (EQE) | up to 19% (in WOLEDs)[6] |
| P3HT:PCBM | OSC (Active Layer) | Power Conversion Efficiency (PCE) | 3.5% - 5.88%[7][8] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the reproducibility and comparative assessment of new materials. Below are summarized protocols for key fabrication and characterization techniques cited in this guide.
Thin-Film Deposition
1. Vacuum Thermal Evaporation
-
Objective: To deposit a uniform thin film of organic material onto a substrate under high vacuum.
-
Protocol:
-
Substrate Cleaning: Substrates (e.g., Si/SiO2 wafers, glass) are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, each for 15 minutes, and then dried with nitrogen gas.
-
Chamber Preparation: The vacuum chamber is cleaned, and the source material is placed in a crucible (e.g., tungsten boat).
-
Vacuum Down: The chamber is pumped down to a base pressure of 10-6 to 10-7 mbar to ensure a long mean free path for the evaporated molecules.[9]
-
Deposition: The source material is heated resistively or using an electron beam until it sublimes or evaporates. The deposition rate and thickness are monitored in real-time using a quartz crystal microbalance. A typical deposition rate for small molecules is 0.1-1 Å/s.
-
Cooling and Venting: After deposition, the substrate is allowed to cool before the chamber is slowly vented to atmospheric pressure.
-
2. Solution Shearing
-
Objective: To deposit a crystalline, well-aligned thin film of a soluble organic semiconductor from solution.
-
Protocol:
-
Solution Preparation: The organic semiconductor is dissolved in a suitable high-boiling-point solvent (e.g., chlorobenzene, dichlorobenzene) to a specific concentration (e.g., 1-10 mg/mL).
-
Substrate Preparation: The substrate is cleaned and often surface-treated (e.g., with a self-assembled monolayer like OTS) to promote ordered crystal growth.
-
Deposition: A small volume of the solution is dispensed near the edge of a heated substrate. A sharp-edged "blade" (often a silicon wafer) is brought into contact with the solution and the substrate.
-
Shearing: The blade is moved across the substrate at a constant, slow speed (e.g., 0.05-0.5 mm/s), dragging the solution with it. The solvent evaporates at the meniscus, leading to the crystallization of the semiconductor.
-
Annealing: The deposited film is often annealed at an elevated temperature to improve crystallinity and remove residual solvent.
-
Device Fabrication and Characterization
1. Organic Thin-Film Transistor (OTFT) Fabrication (Bottom-Gate, Top-Contact)
-
Objective: To fabricate a three-terminal device to measure the charge transport properties of the semiconductor.
-
Protocol:
-
Substrate and Gate: A heavily doped silicon wafer with a thermally grown SiO2 layer is commonly used, where the silicon acts as the gate electrode and the SiO2 as the gate dielectric.
-
Semiconductor Deposition: The organic semiconductor active layer is deposited onto the SiO2 surface using either vacuum thermal evaporation or a solution-based method like spin coating or solution shearing.
-
Source/Drain Electrodes: Gold source and drain electrodes are then deposited on top of the semiconductor layer through a shadow mask by vacuum thermal evaporation.
-
Annealing: The completed device is typically annealed in an inert atmosphere (e.g., nitrogen or argon) to improve the semiconductor/dielectric and semiconductor/electrode interfaces.
-
2. Cyclic Voltammetry (CV)
-
Objective: To determine the HOMO and LUMO energy levels of a new material.
-
Protocol:
-
Setup: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[10]
-
Solution Preparation: The quinoxaline derivative is dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6). The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Measurement: The potential of the working electrode is swept linearly with time between set vertex potentials. The resulting current from the oxidation and reduction of the analyte is measured.
-
Analysis: The onset potentials for oxidation (Eox) and reduction (Ered) are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated relative to the reference electrode, often using ferrocene/ferrocenium (Fc/Fc+) as an internal standard.
-
3. UV-Visible Spectroscopy
-
Objective: To determine the optical bandgap of the semiconductor material.
-
Protocol:
-
Sample Preparation: The material is either dissolved in a suitable solvent (for solution-state measurements) or deposited as a thin film on a transparent substrate (e.g., quartz or glass).
-
Measurement: A spectrophotometer is used to measure the absorbance of the sample over a range of wavelengths, typically from 200 to 1100 nm. A reference (blank) containing only the solvent or the bare substrate is measured first to establish a baseline.
-
Analysis: The absorption onset (λonset) is determined from the low-energy edge of the absorption spectrum. The optical bandgap (Eg) is then calculated using the equation: Eg (eV) = 1240 / λonset (nm).
-
Visualized Workflows and Relationships
To further clarify the experimental processes and the interplay between molecular structure and device performance, the following diagrams are provided.
References
- 1. Increased mobility and on/off ratio in organic field-effect transistors using low-cost guanine-pentacene multilayers (Journal Article) | OSTI.GOV [osti.gov]
- 2. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving photovoltaic performance of P3HT: IC60BA based organic solar cell: N-type doping effect | The European Physical Journal Applied Physics (EPJ AP) [epjap.org]
- 8. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Biological evaluation of quinoxaline derivatives against cancer cell lines
A growing body of research highlights the potential of quinoxaline derivatives as potent anti-cancer agents. Recent studies demonstrate their ability to inhibit the proliferation of various cancer cell lines, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. This guide provides a comparative overview of the biological evaluation of several novel quinoxaline compounds, supported by experimental data and detailed methodologies.
Quinoxaline scaffolds have emerged as a promising platform in the development of new chemotherapeutic agents.[1] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and growth, such as Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Topoisomerase II.[2][3]
Comparative Efficacy of Quinoxaline Derivatives
The anti-proliferative activity of various quinoxaline derivatives has been quantified using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following tables summarize the cytotoxic effects of several recently synthesized quinoxaline derivatives against a panel of human cancer cell lines.
| Compound | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Reference |
| Series 1 | |||||
| VIId | >100 | 11.2 | 13.8 | - | [1] |
| VIIIa | 7.5 | 9.2 | 10.1 | - | [1] |
| VIIIc | 0.36 | 2.5 | 4.1 | - | [1] |
| VIIIe | 8.1 | 11.4 | 12.5 | - | [1] |
| XVa | 4.4 | 8.9 | 5.3 | - | [1] |
| Series 2 | |||||
| 4a | 4.54 | 3.21 | 3.87 | - | [2][4] |
| 5 | 4.11 | 3.82 | 4.23 | - | [2][4] |
| 11 | 2.91 | 0.81 | 1.54 | - | [2][4] |
| 13 | 1.83 | 1.21 | 0.92 | - | [2][4] |
| Series 3 | |||||
| Compound III | - | >50 | - | 4.11 | [3][5] |
| Compound IV | - | >50 | - | 2.11 | [3][5] |
| Series 4 | |||||
| 3b | - | - | 1.85 | - | [6] |
| Doxorubicin (Standard) | 0.47 | 0.52 | 0.61 | - | [1] |
Mechanisms of Action: Inducing Apoptosis and Cell Cycle Arrest
Quinoxaline derivatives exert their anti-cancer effects through multiple mechanisms, primarily by triggering apoptosis and disrupting the normal cell cycle progression in cancer cells.
Apoptosis Induction: Many quinoxaline compounds have been shown to induce apoptosis, or programmed cell death.[3][7] This is a crucial mechanism for eliminating cancerous cells. The Annexin V-FITC/PI dual staining assay is a common method used to detect and quantify apoptotic cells.[8][9] Studies have shown that treatment with certain quinoxaline derivatives leads to a significant increase in the percentage of apoptotic cells.[7][10] For instance, one study found that a particular derivative led to a time-dependent increase in Annexin V positive cells in HCT116 colon cancer cells.[10]
Cell Cycle Arrest: In addition to apoptosis, quinoxaline derivatives can also halt the cell cycle at specific phases, preventing cancer cells from dividing and proliferating.[6][11] For example, some compounds have been observed to cause cell cycle arrest at the G2/M phase, while others arrest the cycle at the S phase.[1][3] This disruption of the cell cycle is a key indicator of the anti-proliferative potential of these compounds.
Signaling Pathways Targeted by Quinoxaline Derivatives
The anti-cancer activity of quinoxaline derivatives is often attributed to their ability to inhibit specific signaling pathways that are dysregulated in cancer.
Caption: Targeted Signaling Pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of quinoxaline derivatives.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 8x10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[14]
-
Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the conversion of MTT to formazan crystals by metabolically active cells.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[16] Read the absorbance at a wavelength of 570 nm using a microplate reader.[14] The absorbance is directly proportional to the number of viable cells.
Caption: MTT Assay Workflow.
Annexin V-FITC/PI Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
-
Cell Collection: Collect both floating and adherent cells after treatment with quinoxaline derivatives.
-
Washing: Wash the cells twice with cold PBS.[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[17]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[17]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[17] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both stains.[17][18]
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide (PI), a fluorescent dye that binds to DNA, to determine the distribution of cells in different phases of the cell cycle via flow cytometry.[19]
-
Cell Fixation: Harvest the treated cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently and store at 4°C for at least 2 hours.[20]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a PI/Triton X-100 staining solution containing RNase A.[20]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C in the dark.[20]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]
Caption: Mechanism of Action.
Conclusion
The biological evaluation of novel quinoxaline derivatives continues to yield promising candidates for anti-cancer drug development. Their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines, coupled with their activity against key signaling pathways, underscores their therapeutic potential. Further preclinical and clinical studies are warranted to fully explore the efficacy and safety of these compounds as next-generation cancer therapies.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
- 5. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. revvity.com [revvity.com]
A Head-to-Head Comparison of Donor Polymers for Quinoxaline-Based Acceptors in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
The development of high-performance organic solar cells (OSCs) relies heavily on the synergistic interplay between donor and acceptor materials within the active layer. Quinoxaline-based acceptors have emerged as a promising class of materials due to their excellent electron-accepting properties and tunable energy levels. This guide provides a head-to-head comparison of various donor polymers when paired with the widely studied quinoxaline-based non-fullerene acceptor, Y6. The objective is to offer a clear, data-driven overview to aid in the selection of optimal donor materials for next-generation OSCs.
Performance Comparison of Donor Polymers with Y6 Acceptor
The following table summarizes the key photovoltaic performance parameters of different donor polymers when blended with the Y6 acceptor. These parameters include Power Conversion Efficiency (PCE), Open-circuit Voltage (Voc), Short-circuit Current density (Jsc), and Fill Factor (FF).
| Donor Polymer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| PBQ6 | 17.62 | 0.851 | 26.58 | 77.91 |
| PBQ5 | 15.55 | - | - | - |
| PDNB-2F | 12.18 | 0.87 | - | - |
| PDNB | 8.83 | - | - | - |
Experimental Protocols
The successful fabrication and characterization of organic solar cells are paramount to achieving and evaluating high performance. Below are detailed methodologies for the key experiments cited in the comparison of these donor polymers with the Y6 quinoxaline acceptor.
Organic Solar Cell Fabrication
A typical fabrication process for a bulk heterojunction (BHJ) organic solar cell follows a standardized procedure to ensure reproducibility and optimal performance. The device architecture is often an inverted stack, which has demonstrated high efficiency and stability.
1. Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone for a specified time to improve the work function and ensure a clean surface for subsequent layer deposition.
2. Hole Transport Layer (HTL) Deposition:
-
A hole transport layer, such as PEDOT:PSS, is spin-coated onto the ITO substrate and subsequently annealed.
3. Active Layer Deposition:
-
The donor polymer and Y6 acceptor are dissolved in a common organic solvent, such as chloroform, typically in a specific weight ratio (e.g., 1:1.2).
-
This photoactive blend solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
The film is often subjected to thermal annealing at a specific temperature and for a defined duration to optimize the morphology of the bulk heterojunction.
4. Electron Transport Layer (ETL) and Cathode Deposition:
-
An electron transport layer (e.g., PFN-Br) is deposited on the active layer.
-
Finally, a metal cathode, such as aluminum (Al), is thermally evaporated on top of the ETL under high vacuum to complete the device.
Device Characterization
The performance of the fabricated organic solar cells is evaluated under standard testing conditions.
-
Current Density-Voltage (J-V) Measurements: The J-V characteristics of the solar cells are measured under simulated AM 1.5G solar irradiation at 100 mW/cm². From these measurements, the key performance parameters (PCE, Voc, Jsc, and FF) are determined.
-
External Quantum Efficiency (EQE) Measurements: EQE spectra are measured to determine the device's efficiency at converting photons of different wavelengths into charge carriers. The integral of the EQE spectrum is used to calculate the Jsc, which should be consistent with the value obtained from the J-V measurements.
Signaling Pathways and Logical Relationships
The fundamental process of converting light into electricity in an organic solar cell involves a series of steps, from photon absorption to charge collection. This can be visualized as a signaling pathway.
This diagram illustrates the critical processes that must be optimized to maximize the efficiency of an organic solar cell. The choice of donor polymer significantly influences several of these steps, including light absorption, exciton diffusion, and charge transport, ultimately impacting the overall device performance.
Beyond Quinoxaline: A Comparative Guide to Electron-Deficient Building Blocks for High-Performance N-Type Polymers
The development of high-performance n-type organic semiconductors is crucial for the advancement of organic electronics, enabling the fabrication of efficient organic field-effect transistors (OFETs), organic electrochemical transistors (OECTs), and all-polymer solar cells. For years, quinoxaline-based structures have been a popular choice for electron-deficient building blocks in these polymers. However, the quest for superior performance and stability has driven researchers to explore a variety of alternative molecular motifs. This guide provides a comparative overview of promising alternative electron-deficient building blocks to quinoxaline, supported by experimental data on their performance in electronic devices.
Performance Comparison of n-Type Polymers
The performance of n-type polymers is critically dependent on the electron-deficient building block incorporated into their backbone. The following tables summarize key performance metrics for polymers based on quinoxaline and several leading alternative building blocks.
Table 1: Performance of n-Type Polymers in Organic Field-Effect Transistors (OFETs)
| Building Block | Polymer Name | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) (V) | Ref. |
| Quinoxaline | PQ1 | p-type: 0.12 (hole mobility) | - | - | [1][2][3] |
| Naphthalene Diimide (NDI) | PNDI-T2 | 0.008 - 0.24 | 10⁴ - 10⁶ | - | [4] |
| gNDI-Br₂ | 6.4 x 10⁻⁴ | ~10¹ | - | [5] | |
| Diketopyrrolopyrrole (DPP) | IDTz-DPP | up to 1.3 | > 10⁶ | ~0.5 | [6] |
| pDTDPP–TTF | 3.13 x 10⁻³ | - | - | [7] | |
| Isoindigo | PIBDF-BTO | 0.22 | - | - | [8] |
| IIDG-AB | 0.11 | - | - | [9] | |
| PI-CMP | 6.6 | - | - | [10] | |
| Benzodifuranone (BIBDF) | PBIBDF-TT | 0.65 | > 10⁵ | ~40 | [11] |
| PBIBDF-TAT | 0.13 | > 10⁵ | ~45 | [11] |
Table 2: Performance of n-Type Polymers in Organic Electrochemical Transistors (OECTs)
| Building Block | Polymer Name | Electron Mobility (μe) (cm²/Vs) | Volumetric Capacitance (C) (F/cm³) | μC Product (F cm⁻¹ V⁻¹ s⁻¹) | Ref. |
| Fused Lactam | p(g₇NC₁₀N) | 1.20 x 10⁻² | - | 1.83 | [12][13][14][15][16] |
| Naphthalene Diimide (NDI) | gNDI-Br₂ | 6.4 x 10⁻⁴ | - | 0.13 - 0.23 | [5][17] |
Table 3: Performance of All-Polymer Solar Cells (All-PSCs) with Non-Quinoxaline Acceptors
| Donor Polymer | Acceptor Polymer Building Block | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Ref. |
| PTB7-Th | Naphthalene Diimide (N2200) | 7.45 | - | - | - | [18] |
| PTB7-Th | ITCT (Indacenodithiophene-based) | 10.42 | 0.95 | 15.13 | 0.72 | [19][20][21] |
| PBDB-T | INTIC (Indacenodithiophene-based) | 11.08 | 0.84 | 19.42 | 0.68 | [22] |
Experimental Methodologies
Detailed experimental protocols are essential for reproducing and building upon published research. Below are representative procedures for the synthesis of an n-type polymer via Stille coupling and the fabrication of a top-gate, bottom-contact organic field-effect transistor.
Synthesis of P(NDI2OD-T2) via Stille Coupling Polymerization
This procedure describes the synthesis of a widely studied n-type polymer based on a naphthalene diimide (NDI) building block.
Materials:
-
N,N'-bis(2-octyldodecyl)-2,6-dibromonaphthalene-1,4,5,8-tetracarboxylic diimide (NDI2OD-Br₂)
-
5,5'-bis(trimethylstannyl)-2,2'-bithiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous chlorobenzene
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk flask is charged with NDI2OD-Br₂ (1 equivalent), 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1 equivalent), Pd₂(dba)₃ (0.02 equivalents), and P(o-tol)₃ (0.08 equivalents).
-
Anhydrous chlorobenzene is added to the flask to achieve a monomer concentration of approximately 0.1 M.
-
The flask is sealed and taken out of the glovebox. The reaction mixture is then heated to 120 °C and stirred for 48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into methanol.
-
The crude polymer is collected by filtration and purified by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
The final polymer is extracted with chloroform and precipitated again in methanol. The resulting fibrous solid is collected by filtration and dried under vacuum.[23][24]
Fabrication of a Top-Gate, Bottom-Contact (TGBC) OFET
This protocol outlines the steps for fabricating a common OFET architecture for testing n-type polymers.
Materials:
-
Pre-patterned source-drain electrodes on a glass or silicon substrate
-
n-type polymer solution (e.g., 5 mg/mL in chloroform)
-
Poly(methyl methacrylate) (PMMA) solution (e.g., 80 mg/mL in n-butyl acetate)
-
Gate electrode material (e.g., aluminum)
Procedure:
-
Substrate Cleaning: The substrate with pre-patterned source and drain electrodes (e.g., gold) is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. The substrate is then dried with a stream of nitrogen.
-
Semiconductor Deposition: The n-type polymer solution is spin-coated onto the substrate. The spin speed and time are optimized to achieve a uniform thin film of the desired thickness (typically 30-50 nm). The film is then annealed on a hotplate at a temperature optimized for the specific polymer (e.g., 150 °C for 30 minutes) in a nitrogen-filled glovebox to remove residual solvent and improve molecular ordering.[25]
-
Dielectric Deposition: The PMMA solution is spin-coated on top of the semiconductor layer to form the gate dielectric. The film is then annealed at a temperature that does not damage the underlying semiconductor layer (e.g., 80 °C for 60 minutes) in the glovebox.
-
Gate Electrode Deposition: The gate electrode (e.g., aluminum, 100 nm) is deposited by thermal evaporation through a shadow mask on top of the dielectric layer.
-
Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a nitrogen atmosphere or vacuum.[26][27][28]
Visualizing the Science: Diagrams and Workflows
Polymerization of an n-Type Polymer
The following diagram illustrates the Stille coupling polymerization of an NDI-based polymer, a common method for synthesizing high-performance n-type materials.
Caption: Stille coupling polymerization of an NDI-based n-type polymer.
From Building Blocks to Device Performance
The selection of an electron-deficient building block has a cascading effect on the properties of the resulting polymer and the performance of the final electronic device. This logical flow is depicted below.
Caption: Relationship between building block choice and device performance.
References
- 1. Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]
- 3. Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New n-type polymer semiconductors based on naphthalene diimide and selenophene derivatives for organic field-effect transistors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Naphthalene diimide-based n-type small molecule organic mixed conductors for accumulation mode organic electrochemical transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance n-type polymer field-effect transistors with exceptional stability - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. An ultra-low bandgap diketopyrrolopyrrole (DPP)-based polymer with balanced ambipolar charge transport for organic field-effect transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Isoindigo benzodifurandione based conjugated polymers for high performance organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A Rational Design of Isoindigo‐Based Conjugated Microporous n‐Type Semiconductors for High Electron Mobility and Conductivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bis(2-oxoindolin-3-ylidene)-benzodifuran-dione-based D–A polymers for high-performance n-channel transistors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthetic Nuances to Maximize n-Type Organic Electrochemical Transistor and Thermoelectric Performance in Fused Lactam Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.northwestern.edu [scholars.northwestern.edu]
- 15. DSpace [repository.kaust.edu.sa]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Naphthalene diimide-based n-type small molecule organic mixed conductors for accumulation mode organic electrochemical transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Diketopyrrolopyrrole-based polymer with a semi-fluorinated side chain for high-performance organic thin-film transistors† - Beijing Institute of Technology [pure.bit.edu.cn]
- 19. High performance non-fullerene polymer solar cells based on PTB7-Th as the electron donor with 10.42% efficiency - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. application.wiley-vch.de [application.wiley-vch.de]
- 24. re.public.polimi.it [re.public.polimi.it]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Electronic Properties of Quinoxaline Isomers
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Electronic Landscapes of Quinoxaline, Quinazoline, Cinnoline, and Phthalazine
In the realm of heterocyclic chemistry, the structural nuances of isomers can lead to profound differences in their electronic behavior, reactivity, and ultimately, their utility in applications ranging from medicinal chemistry to materials science. This guide offers a comparative study of four key benzodiazine isomers: quinoxaline, quinazoline, cinnoline, and phthalazine. By examining their electronic properties through both theoretical calculations and experimental data, we aim to provide a comprehensive resource for researchers seeking to understand and harness the unique characteristics of these important molecular scaffolds.
At a Glance: Key Electronic Property Comparison
The following table summarizes the key electronic properties of the four isomers, based on computational and experimental data. Theoretical values provide a consistent framework for comparison, while experimental data offers real-world validation.
| Isomer | Structure | HOMO (eV) (Computational) | LUMO (eV) (Computational) | Energy Gap (eV) (Computational) | First Reduction Potential (V vs. SHE) (Experimental) |
| Quinoxaline | 1,4-diazanaphthalene | -6.53 | -1.58 | 4.95 | -0.76 |
| Quinazoline | 1,3-diazanaphthalene | -6.61 | -1.51 | 5.10 | -1.23 |
| Cinnoline | 1,2-diazanaphthalene | -6.78 | -1.65 | 5.13 | -0.65 |
| Phthalazine | 2,3-diazanaphthalene | -6.83 | -1.38 | 5.45 | -1.02 |
Delving Deeper: An Analysis of Isomeric Effects
The arrangement of the two nitrogen atoms within the fused ring system dramatically influences the electronic landscape of each isomer.
Quinoxaline (1,4-diazanaphthalene): With its nitrogen atoms in a para-like configuration, quinoxaline exhibits a relatively high-lying Highest Occupied Molecular Orbital (HOMO) and a low-lying Lowest Unoccupied Molecular Orbital (LUMO). This results in the smallest HOMO-LUMO gap among the four isomers, suggesting a higher propensity for electronic transitions and greater reactivity.[1][2] Its relatively low reduction potential indicates it is the most easily reduced of the four, a key property for applications in electron transport materials.[3]
Quinazoline (1,3-diazanaphthalene): The meta-like placement of the nitrogen atoms in quinazoline leads to a slightly lower HOMO energy and a slightly higher LUMO energy compared to quinoxaline. This results in a larger energy gap, suggesting greater kinetic stability. Its more negative reduction potential compared to quinoxaline and cinnoline indicates it is more difficult to reduce.
Cinnoline (1,2-diazanaphthalene): The adjacent nitrogen atoms in cinnoline create a unique electronic environment. It possesses the lowest HOMO energy of the four isomers, indicating it is the most difficult to oxidize. Its reduction potential is comparable to that of quinoxaline, suggesting a similar ease of accepting an electron.
Phthalazine (2,3-diazanaphthalene): Phthalazine stands out with the highest LUMO energy and the largest HOMO-LUMO gap among the isomers. This suggests it is the most resistant to reduction and possesses the greatest electronic stability.
Visualizing the Workflow: A Comparative Study Pipeline
The following diagram illustrates a typical workflow for a comparative study of quinoxaline isomers, from initial synthesis to data analysis and application.
Caption: Workflow for a comparative study of quinoxaline isomers.
Experimental and Computational Protocols
The data presented in this guide is a synthesis of results from various computational and experimental studies. Below are the generalized methodologies employed in such investigations.
Computational Methodology: Density Functional Theory (DFT)
Theoretical calculations are invaluable for providing a consistent comparison of the electronic properties of isomers. A common and robust method is Density Functional Theory (DFT).
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[1][2][4] Other functionals like CAM-B3LYP may be used for studying excited states and UV-Vis spectra.[2][5]
-
Basis Set: 6-311G(d,p) or a similar triple-zeta basis set with polarization functions is typically employed to accurately describe the electronic structure.[1][2][4]
-
Geometry Optimization: The molecular geometry of each isomer is optimized to find its lowest energy conformation before calculating electronic properties.
-
Property Calculation:
-
HOMO/LUMO Energies: The energies of the frontier molecular orbitals are calculated from the optimized geometry.
-
Energy Gap: The HOMO-LUMO energy gap is determined as the difference between the LUMO and HOMO energies.
-
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[2][5]
-
Experimental Methodology: UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: The isomers are dissolved in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) at a known concentration (typically in the micromolar range).
-
Measurement: The absorbance of the sample is measured over a range of wavelengths (e.g., 200-800 nm). The wavelength of maximum absorbance (λmax) corresponds to the energy of the most probable electronic transition.
Experimental Methodology: Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule.
-
Instrumentation: A potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).
-
Electrolyte Solution: The isomer is dissolved in a suitable solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potentials at which reduction and oxidation peaks occur provide information about the HOMO and LUMO energy levels. The first reduction potential is often correlated with the LUMO energy.[3]
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the molecular structure of the isomers and their resulting electronic properties and potential applications.
Caption: Structure-property-application relationships for quinoxaline isomers.
This guide provides a foundational understanding of the comparative electronic properties of quinoxaline isomers. For researchers in drug development and materials science, a thorough grasp of these isomeric differences is crucial for the rational design of novel molecules with tailored electronic characteristics. Further investigation into substituted derivatives of these core structures will undoubtedly unveil even more nuanced and exploitable electronic behaviors.
References
- 1. researchgate.net [researchgate.net]
- 2. Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Drug-Likeness of Novel Quinoxaline-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The development of novel quinoxaline-based compounds as potential drug candidates requires a thorough evaluation of their drug-likeness to ensure favorable pharmacokinetic and safety profiles. This guide provides a comparative analysis of the drug-likeness of various recently developed quinoxaline derivatives, supported by experimental and in silico data.
Physicochemical Properties and Drug-Likeness Parameters
A critical initial step in evaluating drug-likeness is the assessment of physicochemical properties. Lipinski's Rule of Five and Veber's Rule are widely used guidelines to predict the oral bioavailability of a compound.[3][4][5] These rules are based on molecular weight (MW), lipophilicity (log P), and the number of hydrogen bond donors (HBD) and acceptors (HBA).
| Compound Series | Molecular Weight (Da) | log P | HBD | HBA | Rotatable Bonds | Polar Surface Area (Ų) | Rule of Five Violations | Reference |
| Quinoxalinone-based EGFR Inhibitors | [6] | |||||||
| Compound A | < 500 | < 5 | ≤ 5 | ≤ 10 | ≤ 10 | ≤ 140 | 0 | [6] |
| Compound B | < 500 | < 5 | ≤ 5 | ≤ 10 | ≤ 10 | ≤ 140 | 0 | [6] |
| Compound C | < 500 | < 5 | ≤ 5 | ≤ 10 | ≤ 10 | ≤ 140 | 0 | [6] |
| Quinoxaline-based EGFR/COX-2 Inhibitors | [7] | |||||||
| Compound 4a | < 500 | < 5 | ≤ 5 | ≤ 10 | - | - | 0 | [7] |
| Compound 5 | < 500 | < 5 | ≤ 5 | ≤ 10 | - | - | 0 | [7] |
| Compound 11 | < 500 | < 5 | ≤ 5 | ≤ 10 | - | - | 0 | [7] |
| Compound 13 | < 500 | < 5 | ≤ 5 | ≤ 10 | - | - | 0 | [7] |
| Quinoxaline-isoxazole-piperazine conjugates | [8] | |||||||
| Compound 5d | < 500 | < 5 | ≤ 5 | ≤ 10 | - | - | 0 | [8] |
| Compound 5e | < 500 | < 5 | ≤ 5 | ≤ 10 | - | - | 0 | [8] |
| Compound 5f | < 500 | < 5 | ≤ 5 | ≤ 10 | - | - | 0 | [8] |
Table 1: Comparison of Physicochemical Properties and Adherence to Lipinski's Rule of Five for Selected Quinoxaline-Based Compounds.
In Silico ADMET Profiling
Computational models are invaluable for the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[9][10] These in silico studies help to identify potential liabilities and guide the optimization of lead compounds.
| Compound Series | Caco-2 Permeability | Human Intestinal Absorption (%) | BBB Permeability | CYP450 Inhibition | Hepatotoxicity | AMES Mutagenicity | Reference |
| Quinoxalinone Schiff's Bases | Moderate to High | > 90% | Low | Non-inhibitor | Low risk | Low risk | [11] |
| Triazoloquinoxalines | Good | High | Low | Non-inhibitor | Low risk | Negative | [10] |
| 3-Methylquinoxaline Derivatives | Low to High | Variable | Low to Medium | Potential for inhibition | Low risk | - | [12] |
Table 2: Comparative In Silico ADMET Profile of Different Quinoxaline Scaffolds.
Biological Activity and Efficacy
The ultimate measure of a compound's potential is its biological activity against its intended target. The following table summarizes the in vitro efficacy of several novel quinoxaline derivatives against various cancer cell lines and enzymes.
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |
| Compound 11 | EGFR, COX-2 | HCT-116 | 0.81 | [7] |
| Compound 13 | EGFR, COX-2 | MCF-7 | 0.92 | [7] |
| Compound 6a | sPLA2, α-glucosidase | - | 0.0475 (sPLA2) | [13][14][15][16] |
| Compound 6c | sPLA2, α-glucosidase | - | 0.0953 (α-glucosidase) | [13][14][15][16] |
| Compound 17b | VEGFR-2 | MCF-7 | 2.3 | [17][18] |
| Compound 17b | VEGFR-2 | HepG-2 | 2.8 | [17][18] |
| Compound 7e | DNA Topoisomerase II | MCF-7 | 3.41 | [10] |
Table 3: In Vitro Biological Activity of Selected Novel Quinoxaline-Based Compounds.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is crucial for rational drug design. Many quinoxaline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR and VEGFR-2 pathways.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoxaline-based compounds.
The evaluation of drug-likeness follows a structured workflow, from initial computational screening to in vitro and in vivo testing.
Caption: General experimental workflow for evaluating the drug-likeness of novel compounds.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of drug discovery. Below are outlines of key experimental protocols used in the referenced studies.
In Silico Drug-Likeness and ADMET Prediction
-
Protocol: The physicochemical properties of the synthesized compounds, including molecular weight, log P (octanol/water partition coefficient), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), are calculated using software such as ChemDraw, MOE (Molecular Operating Environment), or online platforms like SwissADME and pkCSM.[8][9] These parameters are then compared against Lipinski's Rule of Five and other drug-likeness filters. ADMET properties such as aqueous solubility, Caco-2 cell permeability, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) inhibition, hepatotoxicity, and mutagenicity are predicted using various computational models available on platforms like pkCSM and ADMETlab.[9][12]
MTT Assay for In Vitro Anticancer Activity
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Cancer cells (e.g., HCT-116, MCF-7, HepG-2) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the quinoxaline compounds and a positive control (e.g., Doxorubicin, Sorafenib) for a specified period (e.g., 48 or 72 hours).[17]
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plate is incubated for another 2-4 hours to allow for formazan crystal formation.
-
The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]
-
Enzyme Inhibition Assays (e.g., VEGFR-2, COX-2)
-
Principle: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The method of detection can vary, including fluorescence, luminescence, or absorbance-based readouts.
-
Protocol (General):
-
The purified enzyme (e.g., recombinant human VEGFR-2 or COX-2) is pre-incubated with various concentrations of the quinoxaline compound or a reference inhibitor in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of the enzyme's specific substrate (e.g., ATP and a peptide substrate for kinases, arachidonic acid for COX).
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (or substrate consumed) is quantified using a specific detection method.
-
The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value is determined.[7][18]
-
This guide provides a snapshot of the current landscape in the development of quinoxaline-based compounds. The presented data and methodologies offer a framework for researchers to compare and evaluate the drug-likeness of their own novel derivatives, ultimately contributing to the discovery of new and effective therapeutic agents.
References
- 1. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. The Importance of Lipinskiâs Rule of Five in Drug Discovery [lindushealth.com]
- 5. dev.drugbank.com [dev.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. mdpi.com [mdpi.com]
- 10. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-(5-Bromothiophen-2-yl)quinoxaline: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 2-(5-Bromothiophen-2-yl)quinoxaline should be treated as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. [1][2] This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment and Classification
Key Hazard Information:
-
Physical State: Likely a solid.[3]
-
Primary Hazards: Expected to be a skin, eye, and respiratory irritant.[3][8]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile rubber gloves are recommended. Consult glove manufacturer for specific chemical resistance data.[3] |
| Body Protection | A standard laboratory coat. |
Segregation and Collection of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9][10]
-
Waste Stream: Designate a specific waste container for "Halogenated Organic Solids."
-
Container Requirements:
-
Use a container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure screw-top cap.[9][11]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Keep the waste container closed at all times, except when adding waste.[1][7][9][11][12]
-
-
Incompatible Wastes: Do not mix this compound with the following:
Storage of Chemical Waste
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][9]
-
Location: The SAA should be at or near the point of waste generation.
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Inspection: Regularly inspect the SAA for any signs of container leakage or degradation.
Disposal Procedure
-
Waste Minimization: Whenever possible, plan experiments to minimize the generation of chemical waste.[1]
-
Collection: Carefully transfer the this compound waste into the designated and properly labeled "Halogenated Organic Solids" waste container.
-
Container Filling: Do not fill the waste container beyond 90% capacity to allow for expansion.[12]
-
Request for Pickup: Once the container is full or has been in the SAA for the maximum allowable time (consult your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]
Experimental Workflow for Disposal
Caption: Disposal Workflow for this compound.
Emergency Procedures
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
Personal Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3][13]
-
Skin: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3][13]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][13]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[3][13]
-
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the Safety Data Sheet for the chemical before handling and disposal. Local, state, and federal regulations for hazardous waste disposal must be followed.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ethz.ch [ethz.ch]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
